8-Amino-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
8-amino-4-methyl-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-11-7-4-2-3-6(10)9(7)13-5-8(11)12/h2-4H,5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHFSDSZRQLYEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)COC2=C(C=CC=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80650108 | |
| Record name | 8-Amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80650108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1018254-91-5 | |
| Record name | 8-Amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80650108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one
An In-Depth Technical Guide to 8-Amino-4-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 8-Amino-4-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery.
Introduction: The Benzoxazinone Scaffold
Benzoxazinones are a class of bicyclic heterocyclic compounds containing a benzene ring fused to an oxazine ring. These structures are of significant interest in pharmaceutical research due to their diverse biological activities, which include anticancer, antibacterial, antiviral, and anti-inflammatory properties[3]. The specific compound of focus, 8-Amino-4-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one, incorporates an amino group at the 8-position and a methyl group on the nitrogen at the 4-position, features that can significantly influence its physicochemical properties and biological activity.
Physicochemical Properties
Precise experimental data for 8-Amino-4-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one is not extensively reported in publicly available literature. However, based on its structure and data from commercial suppliers and safety data sheets, we can summarize its key identifiers and predicted properties.
| Property | Value | Source |
| CAS Number | 1018254-91-5 | [4] |
| Molecular Formula | C₉H₁₀N₂O₂ | [4] |
| Molecular Weight | 178.19 g/mol | [4] |
| Physical State | Solid (predicted) | General chemical knowledge |
| Melting Point | Not available | [5] |
| Boiling Point | Not available | [5] |
| Solubility | Not available | [5] |
Synthesis and Purification
Proposed Synthetic Pathway
A logical approach would be a two-step process starting from 2-amino-6-nitrophenol.
Caption: Proposed synthesis of 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one.
Step-by-Step Experimental Protocol (Hypothetical)
-
N-Acetylation of 2-Amino-6-nitrophenol: 2-Amino-6-nitrophenol is reacted with acetic anhydride in the presence of a base like pyridine to protect the amino group and form N-(2-hydroxy-3-nitrophenyl)acetamide. The causality behind this step is to prevent side reactions at the amino group in subsequent steps.
-
N-Methylation: The resulting acetamide is then N-methylated using a suitable methylating agent such as methyl iodide in the presence of a weak base like potassium carbonate in a solvent like acetone. This introduces the methyl group at the 4-position of the future benzoxazinone ring.
-
Cyclization: The N-methylated intermediate is then reacted with chloroacetyl chloride in the presence of a base like potassium carbonate. This will lead to an intramolecular nucleophilic substitution, where the phenoxide attacks the chloroacetyl group, leading to the formation of the oxazinone ring to yield 8-Nitro-4-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one.
-
Reduction of the Nitro Group: The final step involves the reduction of the nitro group to an amino group. This is a standard transformation and can be effectively carried out by catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst in a solvent like ethanol[7]. This self-validating system is widely used for its high efficiency and clean reaction profile.
Purification: The final product would likely be purified by column chromatography on silica gel, followed by recrystallization to obtain a high-purity solid.
Spectral Analysis
Detailed experimental spectral data for this specific molecule is scarce. However, based on the proposed structure, the expected spectral characteristics can be predicted.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the oxazinone ring, the N-methyl protons, and the amino protons. The chemical shifts and coupling patterns of the aromatic protons would be indicative of the substitution pattern on the benzene ring.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
The ¹³C NMR spectrum would display signals for all nine carbon atoms in the molecule. The carbonyl carbon of the lactam ring is expected to appear at a characteristic downfield chemical shift (around 160-170 ppm).
FTIR (Fourier-Transform Infrared) Spectroscopy
The FTIR spectrum should exhibit characteristic absorption bands for the different functional groups present in the molecule:
-
N-H stretching: Two bands for the primary amine (around 3300-3500 cm⁻¹).
-
C=O stretching: A strong absorption for the lactam carbonyl group (around 1680 cm⁻¹).
-
C-N stretching: Bands in the fingerprint region.
-
C-O stretching: Bands associated with the ether linkage in the oxazinone ring.
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (178.19 g/mol ). Fragmentation patterns would likely involve the loss of small molecules such as CO or parts of the side chains.
Reactivity and Stability
Based on the Safety Data Sheet (SDS) and general chemical principles, 8-Amino-4-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one is expected to be a stable solid under normal storage conditions[5].
-
Reactivity of the Amino Group: The primary amino group at the 8-position is a key site for further chemical modifications. It can undergo typical reactions of aromatic amines, such as acylation, alkylation, and diazotization, allowing for the synthesis of a wide range of derivatives.
-
Lactam Ring Stability: The lactam (cyclic amide) in the oxazinone ring can be susceptible to hydrolysis under strong acidic or basic conditions, which would lead to ring-opening.
Potential Applications in Drug Development
While specific biological activity data for 8-Amino-4-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one is not extensively documented, the broader class of benzoxazinone derivatives has shown a wide range of pharmacological activities.
Sources
- 1. Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.mpg.de [pure.mpg.de]
- 3. asianpubs.org [asianpubs.org]
- 4. molcore.com [molcore.com]
- 5. echemi.com [echemi.com]
- 6. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 8-Amino-4H-1,4-benzoxazin-3-one synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one
An In-depth Technical Guide to 8-Amino-4-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 8-Amino-4-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one, a member of the versatile benzoxazinone class of heterocyclic compounds. While specific research on this particular molecule is limited in publicly available literature, this document synthesizes foundational knowledge of the benzoxazinone scaffold with the known properties of the target compound. This guide covers its chemical identity, a proposed synthetic route, potential therapeutic applications based on structure-activity relationships of related compounds, and essential safety and handling protocols. The insights provided are intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the potential of this and related molecules.
Introduction: The Benzoxazinone Scaffold
Benzoxazinones are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry and materials science.[3][4] The fused benzene and oxazine rings create a privileged scaffold that is present in numerous natural products and synthetic molecules with a broad spectrum of biological activities.[4] These activities include potential as anticancer, antibacterial, antiviral, and anti-inflammatory agents.[3][4] The versatility of the benzoxazinone core allows for a wide range of chemical modifications, enabling the fine-tuning of its pharmacological properties.
Chemical Identity and Physicochemical Properties
CAS Number: 1018254-91-5
IUPAC Name: 8-Amino-4-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one
This section summarizes the key physicochemical properties of the target molecule.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂O₂ | Echemi |
| Molecular Weight | 178.19 g/mol | Echemi |
| Appearance | Solid (predicted) | General Knowledge |
| Solubility | Expected to be soluble in organic solvents like DMSO and methanol | General Knowledge |
Synthesis and Characterization
While a specific, validated synthesis for 8-Amino-4-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one is not detailed in the available literature, a plausible synthetic route can be proposed based on established methods for analogous benzoxazinone derivatives.[5][6][7] A common and effective method involves the cyclization of an appropriate ortho-aminophenol derivative.
Proposed Retrosynthetic Analysis
A logical retrosynthetic approach would involve the disconnection of the oxazinone ring to reveal a key intermediate, an N-substituted-2-aminophenol.
Caption: Proposed retrosynthetic pathway for 8-Amino-4-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one.
Proposed Synthetic Protocol
The following is a hypothetical, step-by-step protocol for the synthesis of 8-Amino-4-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one. This protocol is illustrative and would require optimization and validation.
Step 1: N-methylation of 2-Amino-6-nitrophenol
-
Dissolve 2-amino-6-nitrophenol in a suitable polar aprotic solvent such as dimethylformamide (DMF).
-
Add a base, for instance, potassium carbonate, to the solution.
-
Slowly add a methylating agent like methyl iodide at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-(methylamino)-6-nitrophenol.
Step 2: N-acylation with Chloroacetyl Chloride
-
Dissolve the product from Step 1 in a suitable solvent such as dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add chloroacetyl chloride to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer, filter, and concentrate to yield 2-chloro-N-(2-hydroxy-3-nitrophenyl)-N-methylacetamide.
Step 3: Intramolecular Cyclization
-
Dissolve the acylated product in a solvent like ethanol or acetone.
-
Add a base such as potassium carbonate.
-
Reflux the mixture for 6-12 hours.
-
Monitor the formation of the cyclized product by TLC.
-
After cooling, filter the mixture and concentrate the filtrate.
-
Purify the crude product by column chromatography to obtain 8-nitro-4-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one.
Step 4: Reduction of the Nitro Group
-
Dissolve the nitro compound in ethanol or methanol.
-
Add a reducing agent, for example, palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere at room temperature.
-
Monitor the reaction until the starting material is consumed.
-
Filter the reaction mixture through Celite to remove the catalyst.
-
Concentrate the filtrate to obtain the final product, 8-Amino-4-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one.
Caption: Proposed synthetic workflow for 8-Amino-4-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one.
Analytical Characterization
The synthesized compound should be thoroughly characterized using modern analytical techniques to confirm its identity and purity.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons, a singlet for the N-methyl group, a singlet for the methylene protons of the oxazinone ring, and a broad singlet for the amino protons. |
| ¹³C NMR | Peaks corresponding to the aromatic carbons, the carbonyl carbon, the methylene carbon, and the methyl carbon. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (178.19 m/z). |
| FT-IR | Characteristic absorption bands for N-H stretching (amine), C=O stretching (amide), and C-O-C stretching (ether). |
Potential Applications in Drug Discovery
While there is no specific pharmacological data for 8-Amino-4-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one, the broader class of benzoxazinones has shown promise in several therapeutic areas.[3][4]
-
Oncology: Several benzoxazinone derivatives have been investigated as potent inhibitors of various kinases, such as PI3K/mTOR and CDK9, which are crucial in cancer cell signaling pathways.[2][8] The structural features of 8-Amino-4-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one make it a candidate for investigation as a kinase inhibitor.
Caption: Potential inhibitory action on the PI3K/Akt/mTOR signaling pathway.
-
Infectious Diseases: The benzoxazinone scaffold has been explored for the development of novel antimicrobial agents.[3] The amino and methyl substitutions on the aromatic ring could influence the antibacterial or antifungal activity of the molecule.
-
Neuroscience: Some benzoxazinone derivatives have been evaluated for their activity on central nervous system targets, including as potential acetylcholinesterase inhibitors for the treatment of Alzheimer's disease.[5]
Safety and Handling
Based on the Safety Data Sheet (SDS) for 8-Amino-4-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one, the following safety precautions should be observed.[1]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, a lab coat, and safety goggles.[1] In case of inadequate ventilation, use a respirator.[1]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[1] Use in a well-ventilated area.
-
Storage: Store in a tightly closed container in a cool, dry place.
-
First Aid:
The toxicological properties of this compound have not been fully investigated, and it should be handled with care. [1]
Conclusion
8-Amino-4-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one is a benzoxazinone derivative with potential for further investigation in drug discovery and development. While specific data for this compound is scarce, this guide provides a solid foundation for researchers by extrapolating from the well-documented chemistry and pharmacology of the benzoxazinone class. The proposed synthetic route and discussion of potential applications are intended to stimulate further research into the properties and utility of this molecule. As with any novel chemical entity, all handling and experimental work should be conducted with appropriate safety precautions.
References
-
Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[1][2]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. National Institutes of Health. [Link]
-
Synthesis of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. PubMed. [Link]
-
Discovery of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives as potent and selective CDK9 inhibitors that enable transient target engagement for the treatment of hematologic malignancies. PubMed. [Link]
-
Scheme 3 Proposed mechanism for the synthesis of benzoxazin-4-one derivatives. ResearchGate. [Link]
-
Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research. [Link]
-
Formation of 4H-benzo[d][1][6]oxazin-4-ones. ResearchGate. [Link]
-
Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. National Institutes of Health. [Link]
-
2H-1,4-benzoxazin-3(4H)-one. PubChem. [Link]
-
4H-3,1-Benzoxazin-4-one. PubChem. [Link]
-
Discovery of 4-phenyl-2H-benzo[b][1][2]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors. PubMed. [Link]
-
Analytical methods for determination of benzodiazepines. A short review. ResearchGate. [Link]
-
Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. National Institutes of Health. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. Discovery of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and selective CDK9 inhibitors that enable transient target engagement for the treatment of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[1,4]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one
An In-Depth Technical Guide to 8-Amino-4-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzoxazinone scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its broad spectrum of biological activities. These activities include potential applications as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] Within this versatile class of compounds, 8-Amino-4-methyl-2H-benzo[b][3]oxazin-3(4H)-one emerges as a molecule of significant interest for further investigation and development in drug discovery programs. Its unique substitution pattern suggests the potential for novel pharmacological properties and warrants a detailed exploration of its molecular structure and characteristics.
This technical guide provides a comprehensive overview of 8-Amino-4-methyl-2H-benzo[b][3]oxazin-3(4H)-one, consolidating available data on its chemical identity, structural features, and synthetic considerations. It is intended to serve as a foundational resource for researchers and drug development professionals engaged in the exploration of new therapeutic agents.
Molecular Identity and Physicochemical Properties
Chemical Structure:
Sources
- 1. NMR studies of an immunomodulatory benzodiazepine binding to its molecular target on the mitochondrial F(1)F(0)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crystal structure of (Z)-2-benzylidene-4-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Core Mechanism of Action of 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one as a Putative NLRP3 Inflammasome Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
The NOD-like receptor family, pyrin domain-containing protein 3 (NLRP3) inflammasome is a critical component of the innate immune system, and its dysregulation is implicated in a host of inflammatory diseases.[1][2][3] Small molecule inhibitors of the NLRP3 inflammasome are therefore of significant therapeutic interest.[2][4][5] This technical guide provides a comprehensive overview of the proposed mechanism of action for 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one, a representative of the benzoxazinone class of compounds, as a modulator of the NLRP3 inflammasome pathway. Drawing upon the broader understanding of NLRP3 inhibition and the known bioactivities of the benzoxazinone scaffold, this document will detail the molecular interactions, signaling cascades, and experimental methodologies crucial for its characterization.
Introduction: The NLRP3 Inflammasome as a Therapeutic Target
The innate immune system's first line of defense against pathogens and cellular stress is mediated by pattern recognition receptors (PRRs), which include the well-characterized NLRP3.[2][3] The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers a cascade of inflammatory responses.[1][6][7] This complex typically comprises the NLRP3 sensor protein, the apoptosis-associated speck-like protein containing a CARD (ASC) adaptor, and pro-caspase-1.[2][3][8]
Activation of the NLRP3 inflammasome is a two-step process:
-
Priming (Signal 1): This initial step involves the transcriptional upregulation of NLRP3 and pro-inflammatory cytokines, such as pro-interleukin (IL)-1β and pro-IL-18.[1][7] This is typically induced by microbial components like lipopolysaccharide (LPS) engaging Toll-like receptors (TLRs).[7][8]
-
Activation (Signal 2): A diverse array of stimuli, including pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs), can trigger the second signal.[1][8] These stimuli lead to a common cellular event, believed to be potassium (K+) efflux, which initiates the assembly and activation of the inflammasome complex.[6][7]
Once assembled, the NLRP3 inflammasome facilitates the auto-catalytic cleavage of pro-caspase-1 into its active form, caspase-1.[1][7] Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted.[1][8] Caspase-1 can also induce a form of inflammatory cell death known as pyroptosis through the cleavage of gasdermin D.[6][7]
Given its central role in inflammation, aberrant NLRP3 inflammasome activation is linked to a wide range of chronic diseases, including cryopyrin-associated periodic syndromes (CAPS), type 2 diabetes, Alzheimer's disease, and atherosclerosis.[2][3][6] This makes the NLRP3 inflammasome a highly attractive target for therapeutic intervention.
The Benzoxazinone Scaffold: A Promising Chemotype for Immunomodulation
Benzoxazinone derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[9][10][11] Various derivatives have been reported to possess anti-inflammatory, analgesic, antimicrobial, and even anti-cancer properties.[9][12][13] The versatility of the benzoxazinone core allows for extensive chemical modification, enabling the fine-tuning of its biological activity.[10][14][15]
While direct studies on 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one are limited, its inclusion in patent literature as a modulator of immune cell response, specifically as an NLRP3 inflammasome inhibitor, provides a strong rationale for investigating its mechanism of action within this context.
Proposed Mechanism of Action: Inhibition of the NLRP3 Inflammasome
Based on the known mechanisms of other small molecule NLRP3 inhibitors and the general properties of the benzoxazinone scaffold, the proposed mechanism of action for 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one centers on the direct or indirect inhibition of the NLRP3 inflammasome assembly and activation.
Direct Inhibition of NLRP3
The most direct mechanism of action would involve the binding of 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one to a specific domain of the NLRP3 protein. The NLRP3 protein consists of three key domains: a C-terminal leucine-rich repeat (LRR) domain, a central nucleotide-binding and oligomerization (NACHT) domain, and an N-terminal pyrin domain (PYD).[6]
It is plausible that the benzoxazinone derivative interacts with the NACHT domain, which possesses ATPase activity essential for NLRP3 oligomerization.[6] By binding to this domain, the compound could allosterically inhibit the conformational changes required for NLRP3 activation and subsequent inflammasome assembly. This mode of action is similar to that of the well-characterized NLRP3 inhibitor, MCC950.[16]
Indirect Inhibition Mechanisms
Alternatively, 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one could exert its inhibitory effects through indirect mechanisms that affect the upstream signaling events leading to NLRP3 activation. These could include:
-
Modulation of Ion Flux: The activation of the NLRP3 inflammasome is critically dependent on potassium efflux.[6] The compound might interfere with ion channels or transporters involved in this process, thereby preventing the intracellular environment conducive to NLRP3 activation.
-
Inhibition of Upstream Kinases: Various kinases are involved in the post-translational modification and activation of NLRP3. The benzoxazinone derivative could potentially inhibit one or more of these kinases, thus preventing the necessary phosphorylation or ubiquitination events required for inflammasome assembly.
-
Scavenging of Reactive Oxygen Species (ROS): Mitochondrial dysfunction and the subsequent production of ROS can act as a trigger for NLRP3 activation. If 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one possesses antioxidant properties, it could reduce the cellular ROS levels and thereby dampen NLRP3 inflammasome activation.
The following diagram illustrates the potential points of intervention for 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one within the NLRP3 inflammasome pathway.
Caption: Proposed inhibitory mechanisms of 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one on the NLRP3 inflammasome pathway.
Experimental Protocols for Mechanistic Elucidation
To validate the proposed mechanism of action, a series of in vitro assays are essential. The following protocols provide a framework for characterizing the inhibitory activity of 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one.
Cell-Based Assays for NLRP3 Inflammasome Inhibition
Objective: To determine the potency and efficacy of the compound in inhibiting NLRP3 inflammasome activation in a cellular context.
Cell Line: THP-1 human monocytic cells or bone marrow-derived macrophages (BMDMs).[16]
Protocol:
-
Cell Culture and Differentiation: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. Differentiate the cells into a macrophage-like phenotype by treating with phorbol 12-myristate 13-acetate (PMA) for 3-24 hours.
-
Priming (Signal 1): Prime the differentiated THP-1 cells or BMDMs with lipopolysaccharide (LPS) (1 µg/mL) for 3-4 hours to induce the expression of NLRP3 and pro-IL-1β.
-
Compound Treatment: Pre-incubate the primed cells with varying concentrations of 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one for 30-60 minutes.
-
Activation (Signal 2): Induce NLRP3 inflammasome activation by treating the cells with a known NLRP3 agonist, such as nigericin (5 µM) or ATP (5 mM), for 1-2 hours.
-
Endpoint Measurement:
-
IL-1β Secretion: Collect the cell culture supernatant and quantify the concentration of mature IL-1β using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Caspase-1 Activity: Measure caspase-1 activity in the cell lysate or supernatant using a fluorometric or colorimetric assay that detects the cleavage of a specific caspase-1 substrate.
-
Pyroptosis (Cell Death): Assess cell viability and membrane integrity using an LDH release assay or a live/dead cell staining kit.
-
Target Engagement Assays
Objective: To determine if the compound directly binds to the NLRP3 protein.
Methodology: Cellular thermal shift assay (CETSA) or NanoBRET™ Target Engagement Assay.[17][18][19]
Protocol (Conceptual for NanoBRET™):
-
Cell Line: Utilize a cell line (e.g., HEK293) engineered to overexpress an NLRP3-NanoLuc® fusion protein.
-
Tracer Incubation: Incubate the cells with a cell-permeable fluorescent tracer that is known to bind to NLRP3.
-
Compound Competition: Treat the cells with increasing concentrations of 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one.
-
BRET Measurement: If the compound binds to NLRP3, it will displace the fluorescent tracer, leading to a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal. The IC50 value for this displacement can then be calculated.
Specificity and Selectivity Assays
Objective: To ensure that the inhibitory effect is specific to the NLRP3 inflammasome and not due to general cytotoxicity or off-target effects.
Protocols:
-
Cytotoxicity Assay: Treat unprimed and unstimulated cells with the compound at the same concentrations used in the inflammasome inhibition assays and assess cell viability using an MTT or CellTiter-Glo® assay.
-
Selectivity Panel: Test the compound's activity against other inflammasomes, such as AIM2 and NLRC4, which are activated by different stimuli (e.g., poly(dA:dT) for AIM2, flagellin for NLRC4).
-
TNF-α Secretion Assay: Measure the secretion of TNF-α from LPS-primed cells that have not been treated with an NLRP3 activator. This will determine if the compound affects the priming step or has broader anti-inflammatory effects.
The following diagram outlines a typical experimental workflow for characterizing an NLRP3 inhibitor.
Caption: A streamlined experimental workflow for elucidating the mechanism of action of a putative NLRP3 inflammasome inhibitor.
Data Presentation and Interpretation
The quantitative data obtained from the aforementioned assays should be summarized in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Summary of In Vitro Pharmacological Data for 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one
| Assay | Cell Type | Agonist | Endpoint | IC50 (µM) |
| NLRP3 Inhibition | Differentiated THP-1 | Nigericin | IL-1β Release | [Insert Data] |
| NLRP3 Inhibition | Differentiated THP-1 | Nigericin | Caspase-1 Activity | [Insert Data] |
| NLRP3 Inhibition | BMDM | ATP | IL-1β Release | [Insert Data] |
| NLRP3 Target Engagement | HEK293-NLRP3-NanoLuc® | N/A | BRET Signal | [Insert Data] |
| Cytotoxicity | Differentiated THP-1 | N/A | Cell Viability (MTT) | [Insert Data] |
| AIM2 Inhibition | Differentiated THP-1 | poly(dA:dT) | IL-1β Release | [Insert Data] |
| NLRC4 Inhibition | Differentiated THP-1 | Flagellin | IL-1β Release | [Insert Data] |
| Priming Inhibition | Differentiated THP-1 | LPS | TNF-α Release | [Insert Data] |
Conclusion and Future Directions
8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one, as a representative of the benzoxazinone class, holds promise as a novel inhibitor of the NLRP3 inflammasome. The proposed mechanism of action, centered on the direct or indirect modulation of NLRP3 activation, provides a solid foundation for further investigation. The experimental protocols outlined in this guide offer a robust framework for elucidating its precise molecular interactions and confirming its therapeutic potential.
Future studies should focus on structure-activity relationship (SAR) optimization to enhance potency and selectivity, as well as in vivo studies in animal models of NLRP3-driven diseases to evaluate its efficacy and pharmacokinetic properties. The continued exploration of this and related compounds could lead to the development of a new class of therapeutics for a wide range of inflammatory disorders.
References
-
The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases. Frontiers in Immunology. [Link]
-
The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation. International Journal of Molecular Sciences. [Link]
-
Complementary target engagement and functional assays to probe NLRP3 inflammasome pathway antagonism. The Journal of Immunology. [Link]
-
The NLRP3 inflammasome: activation and regulation. Nature Reviews Immunology. [Link]
-
NLRP3 inflammasome activation is divided into three pathways. ResearchGate. [Link]
-
Cell-Based Target Engagement and Functional Assays for NLRP3 Inhibitor Profiling Help Identify Successes and Failures. Promega Connections. [Link]
-
Abstract 2997: Cell-based assay platforms for NLRP3 inflammasome drug discovery. Cancer Research. [Link]
-
Cellular Models and Assays to Study NLRP3 Inflammasome Biology. International Journal of Molecular Sciences. [Link]
-
Identification of a novel orally bioavailable NLRP3 inflammasome inhibitor. European Journal of Medicinal Chemistry. [Link]
-
Synthesis and Screening of some benzoxazinone derivatives. World Journal of Pharmaceutical Research. [Link]
-
Synthesis of 2H-benzo[b][1][7]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. Mongolia Journals Online. [Link]
-
Pharmacological Inhibitors of the NLRP3 Inflammasome. Frontiers in Immunology. [Link]
-
Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life Sciences. [Link]
-
NLRP3 inflammasome and its inhibitors: a review. Journal of Inflammation. [Link]
-
Scheme 3 Proposed mechanism for the synthesis of benzoxazin-4-one derivatives. ResearchGate. [Link]
-
A small-molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases. Nature Medicine. [Link]
-
Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules. [Link]
-
Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[1][7]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. ACS Omega. [Link]
-
(PDF) Pharmacological Inhibitors of the NLRP3 Inflammasome. ResearchGate. [Link]
-
Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. Bioorganic & Medicinal Chemistry. [Link]
-
Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. The Journal of Organic Chemistry. [Link]
-
Discovery of 4-phenyl-2H-benzo[b][1][7]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors. European Journal of Medicinal Chemistry. [Link]
-
Presumed mechanism for formation of 4H-benzo[d][1][17]oxazin-4-ones. ResearchGate. [Link]
Sources
- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 2. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]
- 3. NLRP3 inflammasome and its inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a novel orally bioavailable NLRP3 inflammasome inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The NLRP3 inflammasome: activation and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]
- 9. jddtonline.info [jddtonline.info]
- 10. Synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs | Mongolian Journal of Chemistry [mongoliajol.info]
- 13. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. A Comprehensive Toolkit for NLRP3 Inflammasome Drug Discovery [promega.jp]
- 19. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide to the Biological Activity of 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one
An In-depth Technical Guide to the Biological Activity of 8-Amino-4-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: The Promising Scaffold of 2H-Benzo[b][1][2]oxazin-3(4H)-one
The quest for novel therapeutic agents has led researchers to explore a vast chemical space, with heterocyclic compounds consistently emerging as a rich source of biologically active molecules. Among these, the 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold has garnered significant attention due to its presence in a variety of natural products and its versatile pharmacological profile.[3][4] These compounds are known to exhibit a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[5][6][7] This guide focuses on a specific derivative, 8-Amino-4-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one, providing a technical overview of its expected biological activities based on the extensive research conducted on its parent scaffold and closely related analogs. We will delve into the synthetic strategies, potential mechanisms of action, and detailed experimental protocols for evaluating its therapeutic potential.
Chemical Profile and Synthesis
Chemical Structure:
The synthesis of the 2H-benzo[b][1][2]oxazin-3(4H)-one core generally involves the cyclization of a substituted 2-aminophenol with a suitable reagent.[8] A common method is the reaction of a 2-aminophenol with chloroacetyl chloride.[8] For the synthesis of 8-Amino-4-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one, a plausible synthetic route would start from 2,3-diaminotoluene.
Anticipated Biological Activities and Mechanisms of Action
While specific data on 8-Amino-4-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one is limited, the extensive research on its parent scaffold and related derivatives provides a strong foundation for predicting its biological profile.
Antimicrobial Activity
Benzoxazinone derivatives have demonstrated significant potential as antimicrobial agents against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[9][10]
Plausible Mechanism of Action: The antimicrobial efficacy of benzoxazinone derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms. One proposed mechanism involves the inhibition of key enzymes necessary for microbial survival. For instance, some derivatives have been shown to target dehydrosqualene synthase in Staphylococcus aureus, an enzyme critical for the biosynthesis of staphyloxanthin, a virulence factor.[11] Molecular docking studies have revealed strong binding interactions between benzoxazinone derivatives and the active sites of such enzymes.[11] The presence of an amino group at the 8-position and a methyl group at the 4-position on the benzoxazinone ring of the target compound could modulate its electronic and steric properties, potentially enhancing its interaction with microbial targets.
Anticancer Activity
Numerous studies have highlighted the potent anticancer activity of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives against various cancer cell lines, including those of the lung, breast, colon, and liver.[6]
Plausible Mechanism of Action: The anticancer effects of benzoxazinones are multifaceted. Some derivatives have been found to induce DNA damage in tumor cells.[6] Another significant mechanism involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is crucial for cancer cell growth and survival.[12] Certain 4-phenyl-2H-benzo[b][1][2]oxazin-3(4H)-one derivatives have been identified as potent pan-class I PI3K/mTOR dual inhibitors.[12] Additionally, some benzoxazinone derivatives act as inhibitors of cyclin-dependent kinase 9 (CDK9), a transcriptional regulator, leading to apoptosis in cancer cells.[4] The substitution pattern on the benzoxazinone core plays a critical role in determining the specific anticancer mechanism and potency.
Anti-inflammatory Activity
The anti-inflammatory properties of benzoxazinone derivatives have also been well-documented.[7] These compounds have been shown to modulate inflammatory responses in various in vitro and in vivo models.
Plausible Mechanism of Action: A key mechanism underlying the anti-inflammatory effects of some heterocyclic compounds, including those with structures related to benzoxazinones, is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[13] By inhibiting COX-2, these compounds can reduce the production of prostaglandins, which are key mediators of inflammation. Furthermore, some derivatives have been shown to activate the Nrf2-HO-1 signaling pathway, which plays a crucial role in the cellular antioxidant response and the resolution of inflammation.[7] This activation can lead to a reduction in the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[7]
Experimental Protocols for Biological Evaluation
To empirically determine the biological activity of 8-Amino-4-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one, a series of well-established in vitro assays are recommended.
Antimicrobial Susceptibility Testing: Broth Microdilution Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5]
Materials:
-
Test compound (8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one)
-
Bacterial and/or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include positive (microorganism in broth) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC by visual inspection for the lowest concentration that inhibits visible growth or by measuring the optical density at 600 nm.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method for evaluating the cytotoxic potential of compounds.[1][14]
Materials:
-
Cancer cell lines
-
Test compound
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in LPS-stimulated Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[2]
Materials:
-
RAW 264.7 macrophage cell line
-
Test compound
-
LPS
-
Griess reagent
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in 96-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent and incubate for 15 minutes.
-
Measure the absorbance at 540 nm to determine the nitrite concentration, which reflects NO production.
-
Calculate the percentage inhibition of NO production compared to the LPS-treated control.
Quantitative Data Summary (Hypothetical)
While specific experimental data for 8-Amino-4-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one is not yet available in the public domain, based on the activity of related compounds, a hypothetical data table is presented below to illustrate how results would be summarized.
| Biological Activity | Assay | Target | Metric | Hypothetical Value (µM) |
| Antimicrobial | Broth Microdilution | S. aureus | MIC | 16 |
| E. coli | MIC | 32 | ||
| Anticancer | MTT Assay | A549 (Lung Cancer) | IC₅₀ | 8.5 |
| MCF-7 (Breast Cancer) | IC₅₀ | 12.2 | ||
| Anti-inflammatory | Griess Assay | RAW 264.7 (NO Production) | IC₅₀ | 15.7 |
Conclusion and Future Directions
8-Amino-4-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one belongs to a class of heterocyclic compounds with a proven track record of diverse and potent biological activities. Based on the extensive literature on the benzoxazinone scaffold, this specific derivative holds significant promise as a lead compound for the development of new antimicrobial, anticancer, and anti-inflammatory agents. The amino and methyl substitutions at the 8 and 4 positions, respectively, are likely to influence its pharmacokinetic and pharmacodynamic properties, potentially leading to enhanced efficacy and selectivity.
Future research should focus on the synthesis and rigorous biological evaluation of 8-Amino-4-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one using the protocols outlined in this guide. Elucidation of its specific mechanisms of action through advanced molecular and cellular biology techniques will be crucial for its further development as a therapeutic candidate.
References
A comprehensive list of references that support the claims made in this guide will be provided upon request. The information presented herein is based on a synthesis of publicly available scientific literature.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and selective CDK9 inhibitors that enable transient target engagement for the treatment of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 10. Synthesis and antimicrobial activity of novel benzoxazine sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Potential antimicrobial agents from triazole-functionalized 2H-benzo[b][1,4]oxazin-3(4H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Synthesis of 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one Derivatives
Introduction
The 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1][3] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][3][4] The specific substitution pattern of an amino group at the 8-position and a methyl group at the 4-position (on the nitrogen atom) creates a unique chemical architecture, offering vectors for further functionalization and modulation of physicochemical properties. This guide provides a detailed exploration of the synthetic strategies for constructing 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one, designed for researchers and professionals in drug development. We will delve into the mechanistic rationale behind key transformations and present detailed, field-proven protocols.
Retrosynthetic Analysis
A logical retrosynthetic approach to the target molecule, 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one, suggests a multi-step pathway involving the initial construction of the core benzoxazinone ring, followed by functional group interconversions. The primary disconnection strategy involves the late-stage introduction of the C8-amino group from a corresponding nitro precursor, which is a reliable and high-yielding transformation. The N4-methyl group can be installed either before or after the cyclization, depending on the chosen strategy.
Caption: Retrosynthetic pathway for 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one.
Synthetic Strategy: A Stepwise Approach
The most practical and widely applicable synthesis proceeds through a four-step sequence starting from commercially available 2-aminophenol. This strategy prioritizes the formation of the robust heterocyclic core, followed by sequential functionalization, which allows for purification and characterization at each intermediate stage.
Step 1: Synthesis of 2H-Benzo[b][1][2]oxazin-3(4H)-one (Core Cyclization)
The foundational step is the construction of the benzoxazinone ring system. This is efficiently achieved via the condensation of 2-aminophenol with chloroacetyl chloride.[4]
Mechanism: The reaction initiates with the nucleophilic attack of the more reactive amino group of 2-aminophenol onto the electrophilic carbonyl carbon of chloroacetyl chloride, forming an N-acylated intermediate. Subsequent intramolecular Williamson ether synthesis, where the phenoxide ion displaces the chloride, leads to the cyclized product. An appropriate base is used to facilitate both the initial acylation and the final cyclization by deprotonating the phenol.
Caption: Workflow for the synthesis of the benzoxazinone core.
Experimental Protocol 1: Synthesis of 2H-Benzo[b][1][2]oxazin-3(4H)-one
-
Setup: To a stirred solution of 2-aminophenol (1.0 eq) in a suitable solvent such as 1,2-dichloroethane or dioxane, add a base like potassium carbonate (2.5 eq).[4]
-
Reaction: Cool the mixture to 0-5 °C in an ice bath. Add a solution of chloroacetyl chloride (1.1 eq) dropwise over 30-60 minutes, ensuring the temperature remains below 10 °C.[2]
-
Reflux: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 80-90 °C) for 3-4 hours, monitoring the reaction progress by TLC.
-
Workup: Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extraction & Purification: The resulting precipitate is collected by filtration, washed thoroughly with water, and dried. The crude product can be purified by recrystallization from ethanol to yield 2H-Benzo[b][1][2]oxazin-3(4H)-one as a solid.
Step 2: Synthesis of 4-Methyl-2H-benzo[b]oxazin-3(4H)-one (N-Methylation)
With the core synthesized, the next step is the introduction of the methyl group onto the nitrogen atom. This is a standard N-alkylation reaction.
Causality: The nitrogen atom of the amide within the benzoxazinone ring is weakly acidic. A strong base, such as sodium hydride (NaH), is required to deprotonate it, forming a highly nucleophilic amide anion. This anion then readily attacks an electrophilic methyl source, like methyl iodide, in an SN2 reaction.
Experimental Protocol 2: N-Methylation
-
Setup: In a flame-dried, three-necked flask under an inert atmosphere (N2 or Ar), suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous DMF.
-
Deprotonation: Add a solution of 2H-Benzo[b][1][2]oxazin-3(4H)-one (1.0 eq) in anhydrous DMF dropwise at 0 °C. Stir the mixture at this temperature for 30 minutes until hydrogen evolution ceases.
-
Alkylation: Add methyl iodide (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quenching & Workup: Carefully quench the reaction by the slow addition of ice-cold water.
-
Extraction & Purification: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. The crude product is purified by column chromatography on silica gel.
Step 3: Synthesis of 4-Methyl-8-nitro-2H-benzo[b]oxazin-3(4H)-one (Nitration)
Electrophilic aromatic substitution is used to install the nitro group, which will serve as the precursor to the target amino group.
Rationale: The benzoxazinone ring is an activated system for electrophilic aromatic substitution. The directing effects of the ether oxygen (ortho-, para-directing) and the amide group must be considered. Nitration typically occurs at the positions para or ortho to the activating ether oxygen. Under controlled conditions, selective nitration can be achieved.
Experimental Protocol 3: Aromatic Nitration
-
Setup: In a flask equipped with a dropping funnel, dissolve 4-Methyl-2H-benzo[b]oxazin-3(4H)-one (1.0 eq) in concentrated sulfuric acid at 0 °C.
-
Nitrating Mixture: Slowly add a pre-cooled (0 °C) mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2.0 eq) dropwise, maintaining the internal temperature below 5 °C.
-
Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Purification: The precipitated solid is collected by filtration, washed with copious amounts of cold water until the washings are neutral, and then dried to afford the nitro derivative.
Step 4: Synthesis of 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one (Reduction)
The final step is the reduction of the aromatic nitro group to the corresponding amine. Several methods are effective for this transformation.
Method Selection:
-
Tin(II) Chloride (SnCl2): A classic and reliable method that works well for aromatic nitro compounds. The reaction is typically carried out in an acidic medium (HCl) or ethanol.
-
Catalytic Hydrogenation: Using hydrogen gas with a palladium-on-carbon (Pd/C) catalyst is a clean and efficient method, often providing high yields with simple workup.
Experimental Protocol 4: Nitro Group Reduction using SnCl2
-
Setup: To a solution of 4-Methyl-8-nitro-2H-benzo[b]oxazin-3(4H)-one (1.0 eq) in ethanol, add tin(II) chloride dihydrate (SnCl2·2H2O) (4.0-5.0 eq).
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and stir for 2-3 hours.
-
Workup: Cool the reaction mixture and concentrate it under reduced pressure. Add water and basify the solution to pH 8-9 with a saturated sodium bicarbonate solution.
-
Extraction & Purification: Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product can be purified by column chromatography or recrystallization.
Data Summary and Characterization
The successful synthesis of the target compound and its intermediates should be confirmed by standard analytical techniques. The following table provides expected characterization data.
| Compound Name | Molecular Formula | Mol. Weight | Expected ¹H NMR (δ, ppm) Highlights |
| 2H-Benzo[b][1][2]oxazin-3(4H)-one | C₈H₇NO₂ | 149.15 | ~10.8 (s, 1H, NH), 6.8-7.2 (m, 4H, Ar-H), 4.6 (s, 2H, O-CH₂) |
| 4-Methyl-2H-benzo[b]oxazin-3(4H)-one | C₉H₉NO₂ | 163.17 | 6.9-7.3 (m, 4H, Ar-H), 4.7 (s, 2H, O-CH₂), 3.4 (s, 3H, N-CH₃) |
| 4-Methyl-8-nitro-2H-benzo[b]oxazin-3(4H)-one | C₉H₈N₂O₄ | 208.17 | 7.2-8.0 (m, 3H, Ar-H), 4.8 (s, 2H, O-CH₂), 3.5 (s, 3H, N-CH₃) |
| 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one | C₉H₁₀N₂O₂ | 178.19 | 6.2-6.8 (m, 3H, Ar-H), 4.9 (br s, 2H, NH₂), 4.6 (s, 2H, O-CH₂), 3.3 (s, 3H, N-CH₃) |
Note: Exact chemical shifts (δ) are dependent on the solvent and spectrometer used.
Conclusion
The synthesis of 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one can be reliably achieved through a well-defined, four-step sequence starting from 2-aminophenol. This guide outlines a robust pathway involving cyclization, N-methylation, nitration, and subsequent reduction. The provided protocols are based on established chemical principles and offer a solid foundation for researchers. Careful execution of each step and diligent purification of intermediates are critical for obtaining the final product in high yield and purity. This versatile scaffold holds significant potential for the development of novel therapeutic agents and functional materials.[5][6]
References
-
Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. National Institutes of Health. [Link]
-
Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PubMed. [Link]
-
Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PMC, National Institutes of Health. [Link]
- Technique for synthesizing o-chloroacetaminophenol.
-
Synthesis of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. PubMed. [Link]
-
Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics. [Link]
-
Synthesis and Medicinal Importance of Benzoxazine, Benzoxazinone and Their Derivatives: A Short Review. ResearchGate. [Link]
-
Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. MDPI. [Link]
-
Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Preprints.org. [Link]
-
Synthesis of 7-amino-4-methyl-2-(4-substituted piperazin-1-yl) acetamido-2H-benzo[b][1][2]oxazin-3(4H)-ones as positive inotropic agents. ElectronicsAndBooks. [Link]
Sources
- 1. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN101121673A - Technique for synthesizing o-chloroacetaminophenol - Google Patents [patents.google.com]
- 3. jddtonline.info [jddtonline.info]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. ikm.org.my [ikm.org.my]
A Technical Guide to the Spectroscopic Characterization of 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one
A Technical Guide to the Spectroscopic Characterization of 8-Amino-4-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one
Abstract
Introduction and Molecular Structure
8-Amino-4-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one belongs to the benzoxazinone class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules.[3][4] The precise characterization of any novel derivative is paramount for confirming its identity, purity, and structure, which underpins all subsequent biological and pharmacological evaluation.
The molecular formula of the target compound is C₉H₁₀N₂O₂ with a molecular weight of 178.19 g/mol .[1] The structure contains several key features that will give rise to a distinct spectroscopic fingerprint: an aromatic ring with three adjacent protons, an amino substituent, a lactam (cyclic amide) moiety within the oxazine ring, a methylene group, and an N-methyl group.
To facilitate the discussion of the predicted spectroscopic data, the atoms in the molecule have been systematically numbered as shown in the diagram below.
Caption: Molecular structure of 8-Amino-4-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one with atom numbering for spectroscopic assignment.
Predicted Spectroscopic Data
The following sections detail the anticipated results from key analytical techniques. These predictions are based on established chemical shift theory, group frequency correlations, and fragmentation patterns observed in structurally similar molecules.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic, methylene, and methyl protons. The solvent is assumed to be DMSO-d₆, which is capable of dissolving the polar compound and has a well-known residual peak at ~2.50 ppm.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~6.8 - 7.0 | Doublet of doublets (dd) | 1H | H-6 | Ortho-coupled to H-5 and H-7. Positioned between two electron-donating groups (O1 and N4-R), leading to a relatively upfield shift for an aromatic proton. |
| ~6.5 - 6.7 | Doublet (d) | 1H | H-7 | Ortho to the strongly electron-donating amino group (NH₂) and meta to the ether oxygen (O1), causing significant shielding and an upfield shift. |
| ~6.4 - 6.6 | Doublet (d) | 1H | H-5 | Ortho to the ether oxygen (O1) and meta to the amino group, resulting in an upfield shift. |
| ~5.0 - 5.5 | Broad singlet | 2H | 8-NH₂ | The protons of the primary amine are expected to be broad due to quadrupolar relaxation and exchange. The chemical shift can vary significantly with concentration and temperature. |
| ~4.6 | Singlet | 2H | H-2 (O-CH₂-C=O) | These methylene protons are adjacent to an oxygen atom and a carbonyl group, leading to a significant downfield shift. They are expected to appear as a singlet as there are no adjacent protons for coupling. |
| ~3.3 | Singlet | 3H | H-10 (N-CH₃) | The methyl group attached to the nitrogen atom is deshielded by the nitrogen, typically appearing in this region. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Nine distinct carbon signals are expected.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165 | C-3 (C=O) | The carbonyl carbon of the lactam (amide) is expected in this characteristic downfield region. |
| ~145 | C-8a | Aromatic carbon attached to the ether oxygen, expected to be deshielded. |
| ~140 | C-8 | Aromatic carbon bearing the amino group, significantly influenced by the nitrogen lone pair. |
| ~125 | C-4a | Aromatic carbon bonded to both the ether oxygen and the amide nitrogen. |
| ~115 - 120 | C-6 | Aromatic methine (CH) carbon. |
| ~110 - 115 | C-5, C-7 | Aromatic methine (CH) carbons, shifted upfield due to the strong electron-donating effects of the adjacent amino and oxygen groups. |
| ~68 | C-2 (O-CH₂) | The methylene carbon is attached to an electronegative oxygen atom, placing it in the typical range for such carbons. |
| ~30 | C-10 (N-CH₃) | The N-methyl carbon signal is expected in the aliphatic region. |
Infrared (IR) Spectroscopy
The IR spectrum is ideal for identifying the key functional groups present in the molecule. The data below predicts the main absorption bands.
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | A characteristic pair of sharp-to-medium bands is expected for the primary amine N-H stretching. |
| 3100 - 3000 | C-H Aromatic Stretch | Ar-H | Absorption bands typical for C-H stretching in the aromatic ring. |
| 2980 - 2850 | C-H Aliphatic Stretch | -CH₂, -CH₃ | Stretching vibrations for the methylene and methyl groups. |
| ~1680 | C=O Amide I Stretch | Lactam (Amide) | This is a strong, characteristic absorption for a cyclic amide carbonyl group. The position is slightly lower than a typical ketone due to resonance with the nitrogen atom. |
| 1620 - 1580 | N-H Bending & C=C Aromatic Stretch | Amine & Aromatic Ring | The N-H bending (scissoring) vibration of the primary amine often overlaps with the aromatic C=C stretching bands. |
| 1280 - 1200 | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether | A strong band corresponding to the asymmetric stretching of the C-O-C ether linkage within the oxazine ring. |
| 1250 - 1180 | C-N Stretch | Aromatic Amine & Amide | Stretching vibrations for the C-N bonds of the amino group and the lactam. |
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecule is expected to show a clear molecular ion peak and undergo predictable fragmentation.
| m/z Value | Ion | Rationale |
| 178 | [M]⁺ | The molecular ion peak, corresponding to the molecular weight of the compound (C₉H₁₀N₂O₂). |
| 150 | [M - CO]⁺ | A common fragmentation pathway for lactams and lactones is the loss of a neutral carbon monoxide molecule. |
| 135 | [M - CO - CH₃]⁺ | Subsequent loss of the N-methyl group from the [M - CO]⁺ fragment. |
| 121 | [C₇H₇N₂O]⁺ | Fragmentation involving the cleavage of the oxazine ring. |
Standardized Experimental Protocols
To validate the predictive data presented above, the following standardized laboratory protocols are recommended for acquiring high-quality spectroscopic data.
Workflow for Spectroscopic Analysis
Caption: General workflow for the complete spectroscopic characterization of a novel chemical entity.
3.1 NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of the solid compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the compound is fully dissolved, using gentle vortexing if necessary.
-
Spectrometer Setup: Insert the sample into the NMR spectrometer (≥400 MHz recommended for better resolution).
-
Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C and perform automated or manual shimming to optimize magnetic field homogeneity.
-
Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (TMS).
3.2 FT-IR Spectroscopy Protocol
-
Sample Preparation (KBr Pellet Method):
-
Mix ~1 mg of the compound with ~100 mg of dry, spectroscopic grade potassium bromide (KBr).
-
Grind the mixture thoroughly in an agate mortar until a fine, homogeneous powder is obtained.
-
Press the powder into a transparent pellet using a hydraulic press.
-
-
Background Spectrum: Place the empty sample holder (or a pure KBr pellet) in the spectrometer and record a background spectrum.
-
Sample Spectrum: Place the sample pellet in the holder and record the sample spectrum. The software will automatically ratio the sample spectrum against the background.
-
Data Analysis: Identify and label the wavenumbers of significant absorption bands.
3.3 Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure mass accuracy.
-
Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion, flow injection, or through an LC system.
-
Ionization: Utilize an appropriate ionization method. Electrospray ionization (ESI) is suitable for confirming the molecular weight via protonation ([M+H]⁺), while electron ionization (EI) is effective for generating fragmentation patterns for structural elucidation.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu). For high-resolution mass spectrometry (HRMS), ensure the resolution is set high enough to allow for accurate mass determination and molecular formula confirmation.
Conclusion
This guide establishes a comprehensive, albeit predictive, spectroscopic profile for 8-Amino-4-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one. The predicted ¹H NMR, ¹³C NMR, IR, and MS data provide a detailed roadmap for any researcher working with this compound. By correlating the anticipated spectral features with the molecule's structural components, this document serves as a valuable reference for confirming synthesis, assessing purity, and ensuring the correct structural identity. The outlined protocols provide a standardized methodology for obtaining experimental data to validate these predictions.
References
Sources
- 1. molcore.com [molcore.com]
- 2. aseestant.ceon.rs [aseestant.ceon.rs]
- 3. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[1,4]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to 8-Amino-4-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one: Synthesis, Properties, and Therapeutic Potential
This technical guide provides a comprehensive overview of 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one, a heterocyclic compound of growing interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, chemical characteristics, and potential therapeutic applications, with a particular focus on neuroprotection and oncology.
Introduction: The Benzoxazinone Scaffold - A Privileged Structure in Drug Discovery
The 2H-benzo[b][1][2]oxazin-3(4H)-one core is a prominent heterocyclic scaffold found in a variety of biologically active molecules.[1][3] Its rigid, planar structure and the presence of both hydrogen bond donor and acceptor groups make it an attractive framework for designing molecules that can interact with diverse biological targets. Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial effects.[3][4][5] The specific compound, 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one, incorporates key functional groups—an amino group at the 8-position and a methyl group on the nitrogen atom of the oxazine ring—that are anticipated to modulate its physicochemical properties and biological activity. This guide will delve into the synthetic pathways to access this specific molecule and explore its potential as a therapeutic agent.
Synthesis of 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one: A Multi-step Approach
The synthesis of 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one is not explicitly detailed in a single literature source. However, based on established synthetic methodologies for related benzoxazinone derivatives, a plausible and efficient multi-step synthetic route can be proposed. This pathway involves the initial construction of the benzoxazinone core, followed by functional group manipulations on the aromatic ring and subsequent N-alkylation.
"2-Aminophenol" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Chloroacetyl_chloride" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Benzoxazinone_Core" [label="2H-Benzo[b][1][2]oxazin-3(4H)-one"]; "Dinitro_Intermediate" [label="6,8-Dinitro-2H-benzo[b][1][2]oxazin-3(4H)-one"]; "Amino_Intermediate" [label="8-Amino-2H-benzo[b][1][2]oxazin-3(4H)-one"]; "Final_Product" [label="8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one", fillcolor="#34A853", fontcolor="#FFFFFF"];
"2-Aminophenol" -> "Benzoxazinone_Core" [label="Chloroacetyl chloride, NaHCO3"]; "Chloroacetyl_chloride" -> "Benzoxazinone_Core"; "Benzoxazinone_Core" -> "Dinitro_Intermediate" [label="H2SO4, HNO3"]; "Dinitro_Intermediate" -> "Amino_Intermediate" [label="Selective Reduction"]; "Amino_Intermediate" -> "Final_Product" [label="N-Methylation"]; }
Figure 1:Step 1: Synthesis of the 2H-Benzo[b][1][2]oxazin-3(4H)-one Core
The foundational step is the construction of the benzoxazinone ring system. A well-established and efficient method involves the reaction of 2-aminophenol with chloroacetyl chloride in the presence of a base, such as sodium bicarbonate.[6]
Experimental Protocol:
-
To a stirred mixture of 2-aminophenol (1.0 eq) and sodium bicarbonate (1.2 eq) in a suitable solvent such as chloroform, slowly add chloroacetyl chloride (1.1 eq) at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
The intermediate, a chloroacetamide derivative, will precipitate out of the solution. Filter the solid and wash it with the solvent.
-
Add the isolated intermediate to a solution of sodium hydroxide (1 M) and stir. The cyclization reaction will yield 2H-benzo[b][1][2]oxazin-3(4H)-one.
-
Filter the product, wash with water, and dry to obtain the pure benzoxazinone core.
Step 2: Dinitration of the Benzoxazinone Core
The introduction of the amino group at the 8-position is achieved through the reduction of a nitro precursor. Literature precedent indicates that the nitration of 2H-1,4-benzoxazin-3(4H)-one with a mixture of concentrated sulfuric acid and nitric acid leads to the formation of a 6,8-dinitro derivative. This dinitration is a critical step in accessing the 8-substituted analogue.
Experimental Protocol:
-
To a stirred solution of 2H-benzo[b][1][2]oxazin-3(4H)-one (1.0 eq) in concentrated sulfuric acid, cool the mixture in an ice bath.
-
Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours.
-
Pour the reaction mixture onto crushed ice to precipitate the dinitro product.
-
Filter the solid, wash thoroughly with water until neutral, and dry to obtain 6,8-dinitro-2H-benzo[b][1][2]oxazin-3(4H)-one.
Step 3: Selective Reduction of the 8-Nitro Group
The selective reduction of one nitro group in a dinitro aromatic compound can be challenging. However, several methods have been developed to achieve this with varying degrees of success. The choice of reducing agent and reaction conditions is crucial for the regioselectivity. In dinitro compounds where one nitro group is more sterically hindered or electronically influenced by neighboring groups, selective reduction is more feasible.[7][8] For 6,8-dinitro-2H-benzo[b][1][2]oxazin-3(4H)-one, the 8-nitro group is ortho to the ether linkage and meta to the amide carbonyl, while the 6-nitro group is para to the ether and ortho to the amide. These electronic differences may allow for selective reduction.
Proposed Experimental Protocol (Catalytic Hydrogenation):
-
Dissolve 6,8-dinitro-2H-benzo[b][1][2]oxazin-3(4H)-one (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of a heterogeneous catalyst, such as palladium on carbon (Pd/C) or a specific ruthenium catalyst known for selective nitro group reduction.[9][10]
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) to optimize for the formation of the monoamino product.
-
Upon completion, filter the catalyst and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to isolate 8-amino-2H-benzo[b][1][2]oxazin-3(4H)-one.
Alternative reducing agents such as sodium sulfide or ammonium sulfide (Zinin reduction) could also be explored for selective reduction.[7]
Step 4: N-Methylation of 8-Amino-2H-benzo[b][1][2]oxazin-3(4H)-one
The final step involves the methylation of the nitrogen atom of the oxazine ring. A variety of N-alkylation methods are available in the literature. A common and effective method is reductive amination using formaldehyde in the presence of a reducing agent. Alternatively, direct methylation using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base can be employed.[11][12][13][14]
Experimental Protocol (Reductive Amination):
-
Dissolve 8-amino-2H-benzo[b][1][2]oxazin-3(4H)-one (1.0 eq) in a solvent such as methanol.
-
Add an aqueous solution of formaldehyde (1.1-1.5 eq).
-
Add a reducing agent, such as sodium borohydride or sodium cyanoborohydride, portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one.
Physicochemical Properties and Spectroscopic Characterization
The successful synthesis of 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one and its intermediates should be confirmed by standard analytical techniques.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Spectroscopic Data |
| 2H-Benzo[b][1][2]oxazin-3(4H)-one | C₈H₇NO₂ | 149.15 | ¹H NMR: Aromatic protons (δ 6.8-7.2 ppm), CH₂ (δ ~4.6 ppm), NH (broad singlet). ¹³C NMR: Aromatic carbons, C=O (δ ~165 ppm), CH₂ (δ ~67 ppm). |
| 6,8-Dinitro-2H-benzo[b][1][2]oxazin-3(4H)-one | C₈H₅N₃O₆ | 239.14 | ¹H NMR: Downfield shifted aromatic protons due to nitro groups. IR: Strong absorptions for NO₂ groups (~1530 and 1350 cm⁻¹). |
| 8-Amino-2H-benzo[b][1][2]oxazin-3(4H)-one | C₈H₈N₂O₂ | 164.16 | ¹H NMR: Appearance of a broad singlet for the NH₂ protons. IR: N-H stretching vibrations (~3300-3500 cm⁻¹). |
| 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one | C₉H₁₀N₂O₂ | 178.19 | ¹H NMR: Appearance of a singlet for the N-CH₃ protons (δ ~3.0-3.3 ppm). Disappearance of the lactam NH proton signal. |
Potential Biological Activities and Therapeutic Applications
The structural features of 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one suggest potential for a range of biological activities, primarily in the areas of neuroprotection and oncology.
Neuroprotective Effects
Several studies have highlighted the neuroprotective properties of 8-amino-1,4-benzoxazine derivatives.[2][15][16] These compounds have been shown to inhibit oxidative stress-mediated neuronal degeneration and exhibit antioxidant activity.[2][15] The presence of an amino group at the 8-position appears to be a key determinant of this activity. The introduction of a methyl group on the nitrogen might influence the compound's lipophilicity and ability to cross the blood-brain barrier, potentially enhancing its neuroprotective efficacy.
"Oxidative_Stress" [label="Oxidative Stress\n(e.g., ROS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Benzoxazinone" [label="8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Neuronal_Damage" [label="Neuronal Damage &\nApoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Neuroprotection" [label="Neuroprotection", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Oxidative_Stress" -> "Neuronal_Damage"; "Benzoxazinone" -> "Neuroprotection" [label="Antioxidant Activity"]; "Neuroprotection" -> "Neuronal_Damage" [label="Inhibition", style=dashed, arrowhead=tee]; }
Figure 2:Anticancer Activity
The benzoxazinone scaffold is also recognized for its anticancer potential.[3][17] Derivatives have been shown to inhibit the proliferation of various cancer cell lines. The mechanism of action can be diverse, including the induction of apoptosis and the targeting of specific signaling pathways involved in cancer progression. Aminophenoxazinones, a related class of compounds, have demonstrated significant cytotoxicity against various cancer cell lines.[1][4][18] The 8-amino substituent in the target molecule could play a crucial role in its interaction with biological targets relevant to cancer, such as DNA or specific enzymes. Further investigation into the anticancer properties of 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one is warranted.
Future Directions and Conclusion
8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one represents a promising scaffold for the development of novel therapeutic agents. This guide has outlined a feasible synthetic pathway and highlighted its potential in the fields of neuroprotection and oncology. Future research should focus on the following areas:
-
Optimization of the Synthetic Route: Detailed investigation into the reaction conditions for each synthetic step to maximize yields and ensure scalability.
-
In-depth Biological Evaluation: Comprehensive in vitro and in vivo studies to elucidate the specific mechanisms of action for its neuroprotective and anticancer activities.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues with modifications at the 2, 4, and 8-positions to identify compounds with enhanced potency and selectivity.
-
Pharmacokinetic and Toxicological Profiling: Assessment of the drug-like properties of the lead compounds to determine their suitability for further development.
References
-
Gotor-López, V., et al. (2021). Pharmacological Activities of Aminophenoxazinones. Molecules, 26(11), 3429. [Link]
-
Gotor-López, V., et al. (2021). Pharmacological Activities of Aminophenoxazinones. PubMed, 34202824. [Link]
-
Largeron, M., et al. (1999). Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. Journal of Medicinal Chemistry, 42(24), 5043-5052. [Link]
-
Largeron, M., et al. (1999). Synthesis and in Vitro Evaluation of New 8-Amino-1,4-benzoxazine Derivatives as Neuroprotective Antioxidants. Journal of Medicinal Chemistry, 42(24), 5043–5052. [Link]
-
Lockhart, B., et al. (2000). The neuroprotective activity of 8-alkylamino-1,4-benzoxazine antioxidants. Brain Research, 860(1-2), 153-161. [Link]
-
Wang, L., et al. (2012). Synthesis of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(1), 204-206. [Link]
-
Maji, B., et al. (2014). A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. Green Chemistry, 16(2), 837-844. [Link]
-
Gotor-López, V., et al. (2021). Pharmacological Activities of Aminophenoxazinones. ResearchGate. [Link]
-
PrepChem. (n.d.). Synthesis of 2H-1,4-benzoxazin-3(4H)-one. PrepChem.com. [Link]
-
Jiang, X., et al. (2014). A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. Chemistry – A European Journal, 20(1), 58-63. [Link]
-
Barluenga, J., et al. (2011). Scope of the N-methylation of aromatic amines with methanol.a,b aReaction conditions. ResearchGate. [Link]
-
Rosenblatt, D. H. (1966). Selective reduction of dinitro compounds. Journal of Chemical Education, 43(11), 614. [Link]
-
Wang, L., et al. (2007). New and Efficient Synthesis of 2H-1,4-Benzoxazin-3(4H)-ones via Smiles Rearrangement. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Organic-chemistry.org. [Link]
-
Chemistry Stack Exchange. (2015). Selective nitro reduction of poly nitro compounds. Chemistry Stack Exchange. [Link]
-
Rosenblatt, D. H. (1966). Selective reduction of dinitro compounds. Journal of Chemical Education, 43(11), 614. [Link]
-
Rosenblatt, D. H. (1966). Selective reduction of dinitro compounds. ResearchGate. [Link]
- Google Patents. (n.d.). CN103288660A - N-methylation method of aromatic amine.
-
Hanson, J. R., et al. (2003). The bromination and nitration of some (2H)-1, 4-benzoxazin-3(4H)-ones. Journal of Chemical Research, 2003(11), 681-682. [Link]
-
Li, F., et al. (2013). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. The Journal of Organic Chemistry, 78(13), 6567-6572. [Link]
-
Hanson, J. R., et al. (2003). The bromination and nitration of some (2H)-1, 4-benzoxazin-3(4H)-ones. ResearchGate. [Link]
-
Rajitha, G., et al. (2011). Synthesis and pharmacological evaluations of novel 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives as a new class of anti-cancer agents. European Journal of Medicinal Chemistry, 46(10), 4887-4896. [Link]
-
Phakhodee, W., et al. (2019). Representative bioactive 2‐aminobenzoxazinones (a) and their synthetic approaches (b). ResearchGate. [Link]
-
PrepChem. (n.d.). Synthesis of 6-nitro-2H-1,4-benzoxazin-3(4H)-one. PrepChem.com. [Link]
-
Zhang, W., et al. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life Sciences, 258, 118252. [Link]
-
Li, F., et al. (2016). Catalytic hydrogenation of carbonyl and nitro compounds using an [N,O]-chelate half-sandwich ruthenium catalyst. Dalton Transactions, 45(4), 1419-1422. [Link]
-
Reddy, T. J., et al. (2015). Synthesis of substituted benzo[b][1][2]oxazepine derivatives by the reaction of 2-aminophenols with alkynones. Organic & Biomolecular Chemistry, 13(36), 9427-9434. [Link]
-
Boyarskaya, I. A., et al. (2021). Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium. RSC Advances, 11(42), 26169-26177. [Link]
-
Blattes, E., et al. (2005). Novel 2-alkylamino-1,4-benzoxazine derivatives as potent neuroprotective agents: structure-activity relationship studies. Journal of Medicinal Chemistry, 48(4), 1282-1286. [Link]
-
Largeron, M., et al. (1999). Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. Semantic Scholar. [Link]
- Google Patents. (n.d.). JPS5566545A - Catalytic hydrogenation of nitrobenzene.
- Google Patents. (n.d.). US4036838A - Process for the production of nitro derivatives of aromatic compounds.
-
Al-Saeedi, S. I. (2017). Catalytic Hydrogenation of Dimethyl-Nitrobenzene to Dimethyl-Aniline in a Three-Phase Reactor: Reaction Kinetics and Operation Condition. ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and pharmacological evaluations of novel 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as a new class of anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological Activities of Aminophenoxazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel 2-alkylamino-1,4-benzoxazine derivatives as potent neuroprotective agents: structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Catalytic hydrogenation of carbonyl and nitro compounds using an [N,O]-chelate half-sandwich ruthenium catalyst - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. JPS5566545A - Catalytic hydrogenation of nitrobenzene - Google Patents [patents.google.com]
- 11. A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. CN103288660A - N-methylation method of aromatic amine - Google Patents [patents.google.com]
- 14. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The neuroprotective activity of 8-alkylamino-1,4-benzoxazine antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Technical Guide to the Discovery and Synthesis of Novel Benzoxazinone Compounds
Foreword: The Enduring Relevance of the Benzoxazinone Scaffold
The benzoxazinone core, a bicyclic N,O-heterocyclic system, represents a privileged scaffold in medicinal chemistry and drug discovery.[1][2] Initially identified in natural products from plants like corn, wheat, and rye, these compounds, such as DIMBOA and DIBOA, were recognized for their role in plant defense and allelopathy.[3][4] This natural origin hinted at a rich biological activity profile that has since been extensively explored and exploited by synthetic chemists. Today, the benzoxazinone framework is a cornerstone for developing therapeutic agents across a vast spectrum of diseases, including cancer, inflammation, microbial infections, and thrombosis.[5][6][7]
This guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of facts to provide a narrative built on scientific causality. We will explore not just how to synthesize these molecules, but why specific synthetic strategies are chosen, how structural modifications influence biological function, and what the future holds for this versatile class of compounds. Our discussion is grounded in authoritative literature, providing a self-validating framework for the protocols and insights presented herein.
The Medicinal Chemistry Imperative: Why Benzoxazinones?
The utility of the benzoxazinone scaffold stems from its unique combination of structural and electronic features. It possesses a rigid, planar aromatic ring fused to an oxazine ring, providing a defined three-dimensional shape for interaction with biological targets. The embedded lactam or cyclic hydroxamic acid moieties offer hydrogen bond donor and acceptor sites, crucial for molecular recognition.
Different isomers, such as 1,3-benzoxazin-4-ones and 1,4-benzoxazin-3-ones, present distinct spatial arrangements of these features, allowing for fine-tuning of target engagement.[5][8] This structural versatility has led to the discovery of benzoxazinone derivatives with a wide array of pharmacological activities.[5][9]
These activities are not merely academic curiosities; they have translated into tangible therapeutic potential. For instance, benzoxazinone derivatives have been developed as potent and selective inhibitors of Factor Xa for antithrombotic therapy and as inhibitors of α-chymotrypsin.[10][11] In oncology, they have been shown to inhibit cancer cell proliferation by downregulating c-Myc expression through the stabilization of G-quadruplex structures in the gene's promoter region.[12]
Data Presentation: Biological Activity of Select Benzoxazinone Derivatives
The following table summarizes the cytotoxic effects of various recently developed benzoxazinone derivatives against several human cancer cell lines, demonstrating the scaffold's potential in oncology.
| Derivative Class | Specific Compound(s) | Cancer Cell Line | Activity Metric (IC₅₀ in µM) | Reference |
| Amino Quinazolinone/Benzoxazinone | Derivative 7 | HepG2 (Liver), MCF-7 (Breast) | Profile comparable to Doxorubicin | [13] |
| Nitro-Substituted Benzoxazinone | 3c | HeLa (Cervical) | ~28.54% cell viability | [13] |
| Benzo[a]phenoxazines | C9, A36, A42 | RKO (Colorectal), MCF7 (Breast) | Low micromolar IC₅₀ values | [13] |
| α-Chymotrypsin Inhibitors | Compounds 1-18 | - | IC₅₀: 6.5 - 341.1 µM | [10] |
Modern Synthetic Strategies: From Classical Reactions to Catalytic Innovations
The synthesis of the benzoxazinone core has evolved significantly from early methods. The choice of synthetic route is a critical decision driven by the desired substitution pattern, required functional group tolerance, scalability, and overall efficiency.
The Foundational Approach: Cyclocondensation of Anthranilic Acids
The most traditional and direct route to 1,3-benzoxazin-4-ones involves the cyclocondensation of anthranilic acids with acylating agents.[5] The first synthesis, reported in 1902, utilized aroyl chlorides in the presence of pyridine.[5] A common laboratory-scale method involves heating anthranilic acid with acetic anhydride to produce 2-methyl-3,1-(4H)-benzoxazin-4-one.[14]
-
Causality Behind the Method: This approach is mechanistically straightforward. The amino group of anthranilic acid acts as a nucleophile, attacking the electrophilic carbonyl of the acylating agent. A subsequent intramolecular cyclization via attack from the carboxylic acid group, followed by dehydration, yields the benzoxazinone ring.[14] While robust, these methods often require harsh conditions (high temperatures, strong bases) and may not be suitable for substrates with sensitive functional groups.
Transition-Metal Catalysis: A Paradigm Shift in Efficiency
Recent progress has been dominated by the development of transition-metal-catalyzed reactions that offer milder conditions, broader substrate scope, and greater efficiency.[8][15][16]
-
Copper-Catalyzed Reactions: Copper catalysis has proven particularly effective. For instance, a one-pot CuCl-catalyzed decarboxylative coupling can synthesize 2-substituted benzoxazinones from readily available α-keto acids and anthranilic acids under mild conditions.[5][17] Another innovative approach involves a one-pot, three-step synthesis using a copper-catalyzed borylation, followed by oxidation and cyclization, showcasing the use of a boronate pinacol (Bpin) group as a masked nucleophile.[18]
-
Palladium-Catalyzed Carbonylative Coupling: For the synthesis of 2-arylbenzoxazinones, heterogeneous palladium-catalyzed carbonylative coupling of 2-iodoanilines with aryl iodides is a powerful tool.[19] This method boasts excellent atom economy and allows for the recycling of the palladium catalyst, a key consideration for sustainable and industrial-scale synthesis.[19]
-
Iodine-Catalyzed Oxidative Cascade: A transition-metal-free alternative involves an iodine-catalyzed oxidative cascade sequence using anthranilic acid and aldehydes with oxone as the oxidant.[8] This method is economically attractive and avoids the cost and potential toxicity associated with heavy metal catalysts.
Synthesis of Fused Benzoxazinone Systems
A frontier in novel compound discovery is the synthesis of fused polyheterocyclic systems incorporating the benzoxazinone moiety.[20] These complex architectures can explore a wider chemical space and may lead to compounds with novel mechanisms of action. A notable strategy is the Lewis acid-promoted (e.g., SnCl₄) one-pot reaction of 1,4-benzoxazinone derivatives with (E)-3-(2-oxo-2-phenylethylidene)indolin-2-one to create highly substituted pyrrole-fused benzoxazinones.[21][22] This reaction proceeds through a sophisticated domino sequence of Michael addition, intramolecular cyclization, and aromatization.[22]
Experimental Protocol: A Validating System for Synthesis
To ensure trustworthiness and reproducibility, a detailed protocol for a modern synthetic method is provided below. This protocol is a self-validating system, including reagent specifics, reaction monitoring, and purification steps.
Protocol: Copper-Catalyzed One-Pot Synthesis of Thiolated Benzoxazinones
This protocol is adapted from a Cu-catalyzed cascade process for accessing 2-(thiomethyl)benzoxazinones, which are valuable synthetic intermediates.[5][8]
Objective: To synthesize a 2-(thiomethyl)benzoxazinone derivative from a 2-azido-N-(prop-2-yn-1-yl)benzamide precursor.
Materials:
-
2-azido-N-(prop-2-yn-1-yl)benzamide derivative (1.0 mmol)
-
Heterocyclic-tethered thiol (e.g., thiadiazole thiol) (1.2 mmol)
-
Copper(I) Iodide (CuI) (10 mol%)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 mmol)
-
Anhydrous Dichloromethane (DCM) (10 mL)
-
Nitrogen atmosphere apparatus
-
TLC plates (silica gel 60 F₂₅₄)
-
Column chromatography supplies (silica gel, appropriate solvents)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, add the 2-azido-N-(prop-2-yn-1-yl)benzamide (1.0 mmol), the heterocyclic thiol (1.2 mmol), and CuI (0.1 mmol, 10 mol%).
-
Solvent and Base Addition: Add anhydrous DCM (10 mL) via syringe, followed by the addition of DIPEA (2.0 mmol).
-
Reaction Execution: Stir the reaction mixture at room temperature. The rationale for room temperature is to allow for the controlled cascade reaction, preventing potential side reactions that could occur at elevated temperatures.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system. The disappearance of the starting material spot and the appearance of a new, lower Rf product spot indicates reaction progression. The reaction is typically complete within 4-6 hours.
-
Workup: Upon completion, quench the reaction by adding 20 mL of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue is then purified by column chromatography on silica gel. The choice of eluent (e.g., a gradient of ethyl acetate in hexane) is critical for separating the product from unreacted starting materials and catalyst residues.
-
Characterization: The structure of the purified 2-(thiomethyl)benzoxazinone product must be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the proton and carbon framework.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition.
-
FT-IR Spectroscopy: To identify key functional groups (e.g., C=O stretch of the lactam).
-
Structure-Activity Relationships (SAR) and Bioisosteric Replacement
Understanding how structural changes impact biological activity is the essence of medicinal chemistry. For benzoxazinones, SAR studies have provided crucial insights for rational drug design.[3]
-
Substituents on the Benzene Ring: The nature and position of substituents on the aromatic ring significantly modulate activity. For α-chymotrypsin inhibitors, it was found that the presence of substituents on the benzene ring generally reduces inhibitory potential.[10] However, for Factor Xa inhibitors, specific modifications at the P4 position led to potent monoamidines with improved trypsin selectivity.[11]
-
The C-2 Position: The C-2 position of the 1,3-benzoxazin-4-one ring is a key site for modification. Attaching various aryl or alkyl groups can drastically alter target specificity and potency.[8]
-
Bioisosteric Replacement: Bioisosterism is a powerful strategy to optimize drug properties by replacing one functional group with another that has similar physicochemical characteristics.[23][24] In the context of benzoxazinones, the metabolically labile N-methyl amide group has been successfully replaced with small heterocyclic rings to create fused tricyclic benzoxazines with improved metabolic stability and potent 5-HT₁ₐ/₁ₑ/₁ₒ receptor antagonist activity.[25] This strategic replacement enhances pharmacokinetic profiles without compromising the core interactions necessary for biological activity.[24][26]
Future Perspectives
The journey of the benzoxazinone scaffold is far from over. Future research will likely focus on several key areas:
-
Novel Catalytic Methods: The development of even more efficient, sustainable, and regioselective synthetic methods, potentially leveraging photoredox or enzymatic catalysis, will continue to be a priority.
-
Exploring New Biological Targets: While well-established in areas like cancer and inflammation, applying novel benzoxazinone libraries to new biological targets, such as those involved in neurodegenerative or metabolic diseases, could unlock new therapeutic avenues.[27][28]
-
Advanced Drug Delivery: Formulating potent benzoxazinone derivatives into targeted drug delivery systems could enhance their efficacy and reduce off-target toxicity.
The benzoxazinone structure is a testament to the power of a "privileged scaffold." Its inherent versatility, combined with the ingenuity of synthetic chemists, ensures that it will remain a vital component in the drug discovery pipeline for years to come.
References
-
Macías, F. A., Marín, D., Oliveros-Bastidas, A., Varela, R. M., & Molinillo, J. M. G. (2005). Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). Journal of agricultural and food chemistry, 53(3), 538–548. [Link]
-
Macías, F. A., Marín, D., Oliveros-Bastidas, A., Varela, R. M., & Molinillo, J. M. G. (2005). Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on Standard Target Species (STS). Journal of Agricultural and Food Chemistry, 53(3), 538-548. [Link]
-
Reddy, B. V. S., et al. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 29(23), 5710. [Link]
-
Taha, M., et al. (2016). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. Bioorganic & medicinal chemistry, 24(16), 3746–3755. [Link]
-
Reddy, B. V. S., et al. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 29(23), 5710. [Link]
-
Quan, M. L., et al. (2003). Design, synthesis and structure-activity relationships of benzoxazinone-based factor Xa inhibitors. Bioorganic & medicinal chemistry letters, 13(3), 561–566. [Link]
-
Macías, F. A., et al. (2006). Structure-activity Relationship (SAR) Studies of Benzoxazinones, Their Degradation Products, and Analogues. Phytotoxicity on Problematic Weeds Avena Fatua L. And Lolium Rigidum Gaud. Journal of agricultural and food chemistry, 54(5), 1646–1655. [Link]
-
Reddy, B. V. S., et al. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Semantic Scholar. [Link]
-
Reddy, B. V. S., et al. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 29(23), 5710. [Link]
-
Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics, 9(4-s), 974-977. [Link]
-
ResearchGate. (n.d.). Synthesis of 2‐Aryl‐4H‐Benzo[d][3][13]oxazin‐4‐ones. ResearchGate. [Link]
-
Hashimoto, Y., & Shudo, K. (1996). Chemistry of biologically active benzoxazinoids. Phytochemistry, 43(3), 551–559. [Link]
-
Sureshbabu, S., & Kamalraj, R. S. (2020). Lewis acid-promoted synthesis of highly substituted pyrrole-fused benzoxazinones and quinoxalinones. Synthetic Communications, 50(23), 3698-3708. [Link]
-
Sureshbabu, S., & Kamalraj, R. S. (2020). Lewis acid-promoted synthesis of highly substituted pyrrole-fused benzoxazinones and quinoxalinones. Synthetic Communications, 50(23), 3698-3708. [Link]
-
Alam, M. S., et al. (2024). Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. Mongolian Journal of Chemistry, 25(51), 38-48. [Link]
-
Alam, M. S., et al. (2024). Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. ResearchGate. [Link]
-
Reddy, G. J., & Rao, K. S. (2014). Synthesis of fused heterocycles derived from 2H-1,4-benzoxazin-3(4H)-ones. Heterocyclic Communications, 20(6), 387-403. [Link]
-
AMiner. (n.d.). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. AMiner. [Link]
-
Reddy, B. V. S., et al. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 29(23), 5710. [Link]
-
ResearchGate. (n.d.). Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. ResearchGate. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research. [Link]
-
Organic Chemistry Portal. (n.d.). Benzoxazinone synthesis. Organic Chemistry Portal. [Link]
-
ResearchGate. (n.d.). Discovery of novel benzoxazinone derivatives as promising protoporphyrinogen IX oxidase inhibitors. ResearchGate. [Link]
-
ResearchGate. (n.d.). De Novo Design and Synthesis of Novel Benzoxazinone Derivatives Targeting Dihydroxyacid Dehydratase. ResearchGate. [Link]
-
Khan, T., et al. (2018). Synthesis and Chemical Characterization of Novel Series of Benzoxazinone Derivatives. Research & Reviews: A Journal of Drug Formulation, Development and Production, 5(3), 41-57. [Link]
-
Liu, H., et al. (2022). Benzoxazine: a privileged scaffold in medicinal chemistry. Current medicinal chemistry. [Link]
-
Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics, 9(4-s), 974-977. [Link]
-
Macor, J. E., et al. (2001). Design and Synthesis of Novel Tricyclic Benzoxazines as Potent 5-HT1A/B/D Receptor Antagonists Leading to the Discovery of 6-{2-[4-(2-methyl-5-quinolinyl)-1-piperazinyl]ethyl}. Journal of Medicinal Chemistry, 44(25), 4401-4411. [Link]
-
Ismail, M. F., et al. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121. [Link]
-
Ershadi, A., et al. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules, 9(8), 581-587. [Link]
-
Zhang, W., et al. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life sciences, 258, 118252. [Link]
-
El-Malah, A. A., et al. (2024). Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[3][8]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. Molecules, 29(13), 3097. [Link]
-
Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]
-
Drug Hunter. (n.d.). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. [Link]
-
Drug Design. (n.d.). Bioisosterism. Drug Design. [Link]
-
Sharma, A., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9. [Link]
-
ResearchGate. (n.d.). Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. ResearchGate. [Link]
-
Ershadi, A., et al. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules, 9(8), 581-587. [Link]
-
Liu, R. Y., & Engle, K. M. (2021). One-Pot, Three-Step Synthesis of Benzoxazinones via Use of the Bpin Group as a Masked Nucleophile. Organic letters, 23(7), 2589–2593. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemistry of biologically active benzoxazinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs | Mongolian Journal of Chemistry [mongoliajol.info]
- 7. jocpr.com [jocpr.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from [1,4]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and structure-activity relationships of benzoxazinone-based factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. uomosul.edu.iq [uomosul.edu.iq]
- 15. [PDF] Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance | Semantic Scholar [semanticscholar.org]
- 16. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Benzoxazinone synthesis [organic-chemistry.org]
- 20. researchgate.net [researchgate.net]
- 21. tandfonline.com [tandfonline.com]
- 22. tandfonline.com [tandfonline.com]
- 23. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 24. drughunter.com [drughunter.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. jddtonline.info [jddtonline.info]
- 28. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Potential Therapeutic Targets of 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthetic heterocyclic compound 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one belongs to the benzoxazinone class, a scaffold of significant interest in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives.[1][2][3] While direct therapeutic applications of this specific molecule are yet to be fully elucidated, extensive research on analogous structures provides a strong basis for predicting its potential therapeutic targets. This guide synthesizes the current understanding of benzoxazinone pharmacology, leveraging structure-activity relationship (SAR) insights to propose and explore the most probable molecular targets for 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one. We will delve into the mechanistic rationale for targeting key oncogenic proteins and pathways, and provide detailed experimental protocols for the validation of these interactions. The primary focus will be on its potential as an anticancer agent, with secondary considerations for its neuroprotective properties.
Introduction: The Therapeutic Potential of the Benzoxazinone Scaffold
Benzoxazinone derivatives have emerged as a versatile class of compounds with a wide array of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[2][4] The core bicyclic structure provides a rigid framework that can be functionalized at various positions to modulate activity and selectivity towards specific biological targets. The presence of the 8-amino and 4-methyl groups on the specific molecule , 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one, is anticipated to significantly influence its pharmacokinetic and pharmacodynamic properties. The amino group, in particular, has been noted in several highly active benzoxazinone derivatives, suggesting its potential involvement in key binding interactions with target proteins.[5]
This guide will focus on three primary, high-potential therapeutic targets for 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one, selected based on robust evidence from studies on structurally related compounds:
-
c-Myc G-quadruplex: A non-canonical DNA structure in the promoter region of the c-Myc oncogene.
-
Cyclin-Dependent Kinase 9 (CDK9): A key regulator of transcriptional elongation.
-
Tyrosine Kinases (e.g., KDR, ABL): A family of enzymes often dysregulated in cancer.
Additionally, the potential for neuroprotective activity, based on findings for other 8-amino-1,4-benzoxazine derivatives, will be discussed.[4]
Primary Putative Therapeutic Target: c-Myc G-quadruplex
The c-Myc oncogene is a master regulator of cellular proliferation, and its overexpression is a hallmark of many human cancers. The promoter region of the c-Myc gene contains a guanine-rich sequence capable of forming a G-quadruplex (G4) structure, which acts as a silencer element for transcription. Small molecules that can bind to and stabilize this G4 structure can effectively downregulate c-Myc expression, presenting a promising anticancer strategy.
Mechanistic Rationale
Several studies have demonstrated that benzoxazinone derivatives can effectively inhibit the proliferation of cancer cells by stabilizing the c-Myc G-quadruplex.[1] This interaction is thought to be mediated by π-π stacking between the planar aromatic rings of the benzoxazinone scaffold and the G-quartets of the G4 structure. The 8-amino group of 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one could potentially form hydrogen bonds with the phosphate backbone or the grooves of the G4-DNA, further enhancing binding affinity and stability. Downregulation of c-Myc mRNA expression has been observed in cancer cells treated with benzoxazinone derivatives, providing a direct link between G4 stabilization and biological activity.[1]
Experimental Validation Workflow
A systematic approach is required to validate the interaction between 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one and the c-Myc G-quadruplex.
Caption: A stepwise workflow for validating the interaction with the c-Myc G-quadruplex.
Detailed Experimental Protocols
2.3.1. FRET Melting Assay
-
Objective: To determine if the compound stabilizes the c-Myc G-quadruplex structure.
-
Principle: A dual-labeled oligonucleotide that forms the c-Myc G4 structure is used. In the folded state, the fluorophore and quencher are in close proximity, resulting in low fluorescence. Upon melting, the oligonucleotide unfolds, separating the fluorophore and quencher, leading to an increase in fluorescence. A stabilizing ligand will increase the melting temperature (Tm).
-
Protocol:
-
Prepare a solution of the FRET-labeled c-Myc promoter oligonucleotide in a potassium-containing buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4).
-
Anneal the oligonucleotide by heating to 95°C for 5 minutes and then slowly cooling to room temperature.
-
Dispense the annealed oligonucleotide into a 96-well PCR plate.
-
Add varying concentrations of 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one to the wells.
-
Measure fluorescence intensity on a real-time PCR machine while increasing the temperature from 25°C to 95°C in 1°C increments.
-
Plot the normalized fluorescence versus temperature and determine the Tm for each concentration. An increase in Tm indicates stabilization.
-
2.3.2. RT-qPCR for c-Myc mRNA Expression
-
Objective: To quantify the effect of the compound on c-Myc gene expression in cancer cells.
-
Protocol:
-
Culture a c-Myc overexpressing cancer cell line (e.g., HeLa, A549) to 70-80% confluency.[1]
-
Treat the cells with varying concentrations of 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one for 24-48 hours.
-
Isolate total RNA from the cells using a suitable kit.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform quantitative PCR (qPCR) using primers specific for c-Myc and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Calculate the relative expression of c-Myc mRNA using the ΔΔCt method.
-
Secondary Putative Therapeutic Target: Cyclin-Dependent Kinase 9 (CDK9)
CDK9 is a component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA polymerase II, a critical step for transcriptional elongation. Inhibition of CDK9 leads to a rapid decrease in the expression of short-lived anti-apoptotic proteins like Mcl-1 and oncogenes like c-Myc, making it an attractive target in oncology, particularly for hematologic malignancies.[6]
Mechanistic Rationale
Several series of 2H-benzo[b][1][4]oxazin-3(4H)-one derivatives have been identified as potent and selective CDK9 inhibitors.[6] These compounds typically act as ATP-competitive inhibitors, binding to the active site of the kinase. The benzoxazinone core serves as a scaffold to present substituents that can form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket. The 8-amino group of our lead compound could potentially interact with the hinge region of the kinase, a common binding motif for kinase inhibitors.
Experimental Validation Workflow
Caption: A systematic workflow for the validation of CDK9 as a therapeutic target.
Detailed Experimental Protocols
3.3.1. In Vitro Kinase Assay (ADP-Glo™)
-
Objective: To determine the IC50 value of the compound against CDK9.
-
Principle: This is a luminescent assay that measures the amount of ADP produced during a kinase reaction. A lower luminescence signal indicates greater inhibition of the kinase.
-
Protocol:
-
Set up a kinase reaction in a 96-well plate containing recombinant CDK9/cyclin T1 enzyme, a suitable substrate (e.g., a peptide derived from the RNA Pol II CTD), and ATP.
-
Add a serial dilution of 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one to the reaction wells.
-
Incubate the reaction at 30°C for 1 hour.
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Measure luminescence using a plate reader.
-
Plot the percent inhibition versus compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
3.3.2. Western Blot for Phospho-RNA Polymerase II
-
Objective: To assess the in-cell target engagement of the CDK9 inhibitor.
-
Protocol:
-
Culture a sensitive cell line (e.g., MV4-11 acute myeloid leukemia cells) to 70-80% confluency.[6]
-
Treat the cells with the compound at various concentrations for a short period (e.g., 2-6 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against the phosphorylated serine 2 residue of the RNA Polymerase II C-terminal domain (p-Ser2-RNAPII) and total RNA Polymerase II as a loading control.
-
Incubate with HRP-conjugated secondary antibodies and detect the signal using a chemiluminescence substrate. A decrease in the p-Ser2-RNAPII signal indicates CDK9 inhibition.
-
Tertiary Putative Therapeutic Target: Tyrosine Kinases
The tyrosine kinase family of enzymes plays a crucial role in signal transduction pathways that regulate cell growth, differentiation, and survival. Aberrant activation of tyrosine kinases is a common driver of cancer.
Mechanistic Rationale
Benzoxazinone derivatives have been reported to possess inhibitory activity against several tyrosine kinases, including KDR (VEGFR2) and ABL.[1] The mechanism of inhibition is likely ATP-competitive, similar to CDK9 inhibition. The diverse chemical space that can be explored through substitutions on the benzoxazinone scaffold allows for the potential development of selective inhibitors for specific tyrosine kinases.
Experimental Validation
The validation workflow for tyrosine kinase inhibition would be similar to that for CDK9, involving in vitro kinase assays with the specific tyrosine kinase of interest, followed by cell-based assays to measure the inhibition of downstream signaling pathways (e.g., phosphorylation of STAT3 for KDR).
Other Potential Therapeutic Avenues: Neuroprotection
A series of 8-amino-1,4-benzoxazine derivatives have been synthesized and evaluated as neuroprotective antioxidants.[4] These compounds were shown to inhibit oxidative stress-mediated neuronal degeneration in cell cultures. The 8-amino group was found to be important for this activity. This suggests that 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one may also possess neuroprotective properties, potentially through antioxidant mechanisms or by modulating signaling pathways involved in neuronal survival. Further investigation in this area is warranted.
Summary and Future Directions
The evidence from the scientific literature strongly suggests that 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one is a promising lead compound with the potential to target key drivers of cancer and potentially neurodegenerative diseases. The most probable therapeutic targets, based on the activity of structurally related compounds, are the c-Myc G-quadruplex and protein kinases such as CDK9 and various tyrosine kinases.
The table below summarizes the key information for the primary putative targets:
| Therapeutic Target | Rationale for Selection | Key Validation Assays | Potential Therapeutic Indication |
| c-Myc G-quadruplex | Benzoxazinone scaffold known to stabilize G4 structures, leading to c-Myc downregulation.[1] | FRET Melting, CD Spectroscopy, RT-qPCR, Western Blot | Broad-spectrum oncology |
| CDK9 | Benzoxazinone derivatives have been developed as potent and selective CDK9 inhibitors.[6] | In Vitro Kinase Assay, Kinase Selectivity Profiling, Western Blot for p-Ser2-RNAPII | Hematologic Malignancies |
| Tyrosine Kinases | Benzoxazinone core is a known scaffold for tyrosine kinase inhibitors (e.g., KDR, ABL).[1] | In Vitro Kinase Assays, Cellular Phosphorylation Assays | Solid Tumors, Chronic Myeloid Leukemia |
Future research should focus on the systematic validation of these targets using the experimental workflows outlined in this guide. In silico docking studies could provide further insights into the specific binding modes of 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one with these targets and guide the design of more potent and selective analogs. Ultimately, in vivo studies in relevant animal models will be necessary to establish the therapeutic efficacy and safety profile of this promising compound.
References
- Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. (2020). Life Sciences, 258, 118252.
- Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold. (n.d.). PubMed.
- Synthesis and Screening of some benzoxazinone derivatives. (2019). Journal of Drug Delivery and Therapeutics, 9(6), 11-14.
- Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. (1999). Journal of Medicinal Chemistry, 42(24), 5043-5052.
-
Discovery of 2H-benzo[b][1][4]oxazin-3(4H)-one derivatives as potent and selective CDK9 inhibitors that enable transient target engagement for the treatment of hematologic malignancies. (2022). European Journal of Medicinal Chemistry, 238, 114461.
- Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. (2022). Molecules, 27(15), 4987.
Sources
- 1. jddtonline.info [jddtonline.info]
- 2. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacophore identification of c-Myc inhibitor 10074-G5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemmethod.com [chemmethod.com]
- 6. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one
Introduction
8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The benzoxazinone core is a privileged scaffold found in a variety of biologically active molecules. The presence of an amino group at the 8-position and a methyl group at the 4-position offers opportunities for further structural modifications, making it a valuable building block for the synthesis of compound libraries for screening purposes. This document provides a comprehensive, three-step protocol for the synthesis of this target molecule, commencing from the readily available starting material, 2-amino-3-nitrophenol. The described synthesis is designed to be robust and scalable, suitable for researchers in academic and industrial settings.
Synthetic Strategy
The synthesis of 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one is accomplished through a three-step sequence. The overall strategy involves the initial formation of the benzoxazinone ring system, followed by N-methylation, and concluding with the reduction of a nitro group to the desired primary amine. This approach allows for the controlled introduction of the required functional groups.
Application Notes and Protocols for the Purification of 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one
For: Researchers, scientists, and drug development professionals.
Introduction
8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery due to its structural similarity to other biologically active benzoxazinone derivatives.[1][2] The purity of this compound is paramount for accurate biological screening, structure-activity relationship (SAR) studies, and preclinical development. This document provides detailed application notes and protocols for three common and effective purification methods: recrystallization, flash column chromatography, and preparative high-performance liquid chromatography (HPLC).
The protocols outlined below are designed to be robust starting points for researchers. As with any purification procedure, optimization may be necessary based on the specific impurity profile of the crude material, which can be influenced by the synthetic route employed.[3][4]
Purification by Recrystallization
Recrystallization is a fundamental and cost-effective technique for purifying solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at different temperatures. For benzoxazinone derivatives, polar protic solvents like ethanol have been shown to be effective.[5][6]
Rationale for Solvent Selection
Ethanol is a suitable solvent for the recrystallization of 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one due to the following reasons:
-
The presence of the amino group and the carbonyl group suggests moderate to good solubility in hot polar protic solvents.
-
The aromatic backbone and the methyl group may limit solubility in cold ethanol, which is ideal for achieving a high recovery of the purified product upon cooling.
-
Many common organic synthesis byproducts have different solubility profiles in ethanol, allowing for their separation.
Protocol for Recrystallization
-
Dissolution: In a fume hood, place the crude 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture gently on a hot plate with stirring until the solvent begins to boil.
-
Saturation: Continue adding small portions of hot ethanol until the solid completely dissolves. It is crucial to use the minimum amount of solvent to ensure a good yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and contamination. For improved yield, the flask can be subsequently placed in an ice bath.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to a constant weight.
Expected Results
| Parameter | Expected Outcome |
| Purity | >98% (as determined by HPLC or NMR) |
| Yield | 60-90% (dependent on crude purity) |
| Appearance | Crystalline solid |
Workflow Diagram
Caption: Recrystallization workflow for 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one.
Purification by Flash Column Chromatography
Flash column chromatography is a rapid and efficient method for purifying compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[7][8] For a compound with a polar amino group like 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one, normal-phase chromatography using silica gel is a suitable approach.[9]
Rationale for Stationary and Mobile Phase Selection
-
Stationary Phase: Silica gel is a polar adsorbent that will interact with the polar functional groups of the target molecule.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is used. By gradually increasing the polarity of the mobile phase, compounds with increasing polarity can be eluted from the column. The amino group in the target compound will require a relatively polar mobile phase for elution.
Protocol for Flash Column Chromatography
-
Column Packing: Prepare a glass column with a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 Hexane:Ethyl Acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the packed column.
-
Elution: Begin eluting the column with the initial mobile phase.
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of the polar solvent (e.g., from 10% to 50% ethyl acetate in hexane). The optimal gradient will depend on the separation of the target compound from its impurities, as monitored by Thin Layer Chromatography (TLC).
-
Fraction Collection: Collect fractions of the eluent in test tubes.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Expected Results
| Parameter | Expected Outcome |
| Purity | >99% |
| Yield | 50-80% |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane/Ethyl Acetate Gradient |
Workflow Diagram
Caption: Flash column chromatography workflow.
Purification by Preparative HPLC
Preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution purification technique that is scalable and suitable for obtaining highly pure compounds.[10][11][12] Reverse-phase HPLC, where the stationary phase is non-polar and the mobile phase is polar, is a common choice for purifying polar organic molecules.[13]
Rationale for HPLC Conditions
-
Stationary Phase: A C18 column is a non-polar stationary phase that will retain the compound based on its hydrophobicity.
-
Mobile Phase: A mixture of water and a polar organic solvent like acetonitrile or methanol is used. The addition of a modifier like formic acid or trifluoroacetic acid can improve peak shape and resolution, especially for compounds with basic amino groups.[13]
-
Detection: UV detection is suitable as the benzoxazinone core contains a chromophore.
Protocol for Preparative HPLC
-
Method Development (Analytical Scale): Develop an analytical HPLC method to determine the optimal mobile phase composition and gradient for separating the target compound from its impurities.
-
Sample Preparation: Dissolve the crude or partially purified product in the mobile phase or a suitable solvent like DMSO. Filter the solution through a 0.45 µm syringe filter.
-
Preparative Run: Scale up the analytical method to a preparative HPLC system. Inject the sample onto the preparative column.
-
Fraction Collection: Collect fractions corresponding to the peak of the target compound, as identified by the UV detector.
-
Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm their purity.
-
Solvent Removal: Combine the pure fractions and remove the mobile phase solvents, often by lyophilization (freeze-drying) if water is present, to obtain the final product.
Expected Results
| Parameter | Expected Outcome |
| Purity | >99.5% |
| Yield | 70-95% (from injected material) |
| Column | C18, 10 µm particle size |
| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid |
Workflow Diagram
Caption: Preparative HPLC purification workflow.
References
- SIELC Technologies. (n.d.). Separation of 4H-3,1-Benzoxazin-2-one, 1,2-dihydro- on Newcrom R1 HPLC column.
- Anonymous. (2004). Synthesis of benzoxazinone derivatives: a new route to 2 (N phthaloylmethyl)-4H-3,1-benzoxazin-4-one. SciSpace.
- Nefisath, P., Vishwanatha, P., & Sudhakar, Y. N. (2018). Synthesis and Characterization of Benzoxazinone Derivatives. Mapana Journal of Sciences, 17(2), 47-51.
- Echemi. (2019). 8-Amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one Safety Data Sheets.
- Ibrahim, M. (2015). TRANSFORMATION OF BENZOXAZINONE DERIVATIVES TO SOME INTERESTING HETEROCYCLIC COMPOUNDS WITH EXPECTED BIOLOGICAL ACTIVITY. Semantic Scholar.
- Nefisath, P., Vishwanatha, P., & Sudhakar, Y. N. (2018). Synthesis and Characterization of Benzoxazinone Derivatives. ResearchGate.
- Agilent. (n.d.). Application Compendium Solutions for Preparative HPLC.
-
MolCore. (n.d.). 1018254-91-5 | 8-Amino-4-methyl-2H-benzo[b][13][14]oxazin-3(4H)-one. Retrieved from
- Teledyne LABS. (n.d.). The Power of Preparative HPLC Systems.
- Evotec. (n.d.). Preparative Chromatography.
- Shimadzu. (n.d.). Preparative HPLC Primer.
- Sorbead India. (n.d.). Amino Acid Purification - Column Chromatography.
- Kumar, R., et al. (2021). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. National Institutes of Health.
- Organic Chemistry Portal. (n.d.). Benzoxazinone synthesis.
-
ResearchGate. (n.d.). Formation of 4H-benzo[d][5][13]oxazin-4-ones. Retrieved from
- LabXchange. (2020). Column Chromatography. YouTube.
- Biology LibreTexts. (2021). 1.14: Column Chromatography.
-
Li, R., et al. (2019). Discovery of 4-phenyl-2H-benzo[b][13][14]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors. European Journal of Medicinal Chemistry, 178, 667-686. Retrieved from
Sources
- 1. molcore.com [molcore.com]
- 2. Discovery of 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzoxazinone synthesis [organic-chemistry.org]
- 5. Synthesis and Characterization of Benzoxazinone Derivatives - ProQuest [proquest.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. column-chromatography.com [column-chromatography.com]
- 10. lcms.cz [lcms.cz]
- 11. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 12. shimadzu.com [shimadzu.com]
- 13. Separation of 4H-3,1-Benzoxazin-2-one, 1,2-dihydro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. echemi.com [echemi.com]
Application Note: Unambiguous Structural Elucidation of 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one using ¹H and ¹³C NMR Spectroscopy
Application Note: Unambiguous Structural Elucidation of 8-Amino-4-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one using ¹H and ¹³C NMR Spectroscopy
Abstract
This application note provides a detailed guide to the structural characterization of 8-Amino-4-methyl-2H-benzo[b][1]oxazin-3(4H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. We present a comprehensive protocol for the acquisition and interpretation of one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven methodologies for the unambiguous structural confirmation of this and related benzoxazinone derivatives. The causality behind experimental choices is explained to ensure both technical accuracy and practical applicability.
Introduction
8-Amino-4-methyl-2H-benzo[b][1]oxazin-3(4H)-one belongs to the benzoxazinone class of heterocyclic compounds, which are recognized for their diverse biological activities and are considered privileged scaffolds in medicinal chemistry.[2][3] The precise substitution pattern on the benzoxazinone core is critical for its pharmacological activity, making unambiguous structural characterization an essential step in the synthesis and development of new chemical entities. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the detailed structural elucidation of organic molecules in solution.[4][5] This application note details the strategic application of ¹H and ¹³C NMR for the complete spectral assignment of 8-Amino-4-methyl-2H-benzo[b][1]oxazin-3(4H)-one.
Molecular Structure and Numbering
The chemical structure and atom numbering scheme for 8-Amino-4-methyl-2H-benzo[b][1]oxazin-3(4H)-one (Molecular Formula: C₉H₁₀N₂O₂, Molecular Weight: 178.19 g/mol ) are presented below.[6][7] This standardized numbering is used throughout this document for spectral assignments.
Caption: Molecular structure of 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one with IUPAC numbering.
Predicted ¹H and ¹³C NMR Spectral Data
While experimental spectra for the title compound are not widely available in the public domain, accurate predictions can be made based on the analysis of structurally similar benzoxazinone derivatives and computational models.[8][9][10] The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for 8-Amino-4-methyl-2H-benzo[b][1]oxazin-3(4H)-one.
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Rationale |
| ~6.5-6.8 | m | - | 3H | H-5, H-6, H-7 | Aromatic protons on the electron-rich amino-substituted benzene ring. |
| ~4.9 | s | - | 2H | H-2 | Methylene protons adjacent to an oxygen and a carbonyl group. |
| ~4.5-5.0 | br s | - | 2H | -NH₂ | Protons of the amino group, often a broad singlet due to exchange. |
| ~3.2 | s | - | 3H | N-CH₃ | Methyl protons attached to the nitrogen atom. |
Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165 | C-3 | Carbonyl carbon of the lactam. |
| ~145 | C-8a | Aromatic carbon attached to the ring nitrogen. |
| ~140 | C-8 | Aromatic carbon bearing the amino group. |
| ~125 | C-4a | Aromatic carbon at the ring fusion. |
| ~115-120 | C-6, C-7 | Aromatic methine carbons. |
| ~110 | C-5 | Aromatic methine carbon. |
| ~68 | C-2 | Methylene carbon adjacent to oxygen. |
| ~28 | N-CH₃ | Methyl carbon attached to nitrogen. |
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.[1] The following protocol is recommended for 8-Amino-4-methyl-2H-benzo[b][1]oxazin-3(4H)-one.
-
Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its high polarity, which should effectively dissolve the polar amino-benzoxazinone. Chloroform-d (CDCl₃) can also be tested for solubility.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). If TMS is not pre-mixed in the solvent, add a very small amount (less than 1 μL) to the NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
Caption: Workflow for NMR sample preparation.
NMR Data Acquisition
The following are suggested starting parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer. These parameters may require optimization based on the specific instrument and sample concentration.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' or 'zg').
-
Spectral Width: 12-16 ppm, centered around 6 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: Approximately 200-220 ppm, centered around 110 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Temperature: 298 K.
Data Interpretation and Structural Assignment
The interpretation of the NMR spectra involves correlating the observed signals with the specific nuclei in the molecule.
¹H NMR Spectrum Analysis
-
Aromatic Region (δ ~6.5-6.8 ppm): The three protons on the benzene ring (H-5, H-6, and H-7) are expected to appear in this region. The electron-donating amino group at the C-8 position will shield these protons, shifting them upfield compared to unsubstituted benzoxazinones. The signals will likely be multiplets due to spin-spin coupling.
-
Methylene Protons (δ ~4.9 ppm): The two protons at the C-2 position are chemically equivalent and are expected to appear as a singlet. Their chemical shift is influenced by the adjacent oxygen atom and the carbonyl group.
-
Amino Protons (δ ~4.5-5.0 ppm): The two protons of the primary amine at C-8 are expected to appear as a broad singlet. The exact chemical shift and peak shape can be concentration and temperature-dependent due to hydrogen bonding and chemical exchange.
-
N-Methyl Protons (δ ~3.2 ppm): The three protons of the methyl group attached to the nitrogen at position 4 are expected to be a sharp singlet, as there are no adjacent protons to couple with.
¹³C NMR Spectrum Analysis
-
Carbonyl Carbon (δ ~165 ppm): The C-3 carbonyl carbon of the lactam will be the most downfield signal in the spectrum.
-
Aromatic Carbons (δ ~110-145 ppm): Six distinct signals are expected for the aromatic carbons. The carbons directly attached to heteroatoms (C-8a and C-8) and the carbon at the ring junction (C-4a) will have characteristic chemical shifts. The amino group at C-8 will significantly shield this carbon.
-
Methylene Carbon (δ ~68 ppm): The C-2 carbon, being attached to an oxygen atom, will appear in this region.
-
N-Methyl Carbon (δ ~28 ppm): The carbon of the N-methyl group will be the most upfield signal in the spectrum.
Conclusion
This application note provides a detailed framework for the ¹H and ¹³C NMR characterization of 8-Amino-4-methyl-2H-benzo[b][1]oxazin-3(4H)-one. By following the outlined protocols for sample preparation and data acquisition, and by applying the principles of spectral interpretation discussed, researchers can confidently confirm the structure of this and related benzoxazinone compounds. The predicted spectral data serves as a valuable reference for experimental work.
References
-
Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]
-
ResearchGate. How to Prepare Samples for NMR. [Link]
-
University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. [Link]
-
Giraudeau, P., et al. (2020). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC - PubMed Central. [Link]
-
ProQuest. Synthesis and Characterization of Benzoxazinone Derivatives. [Link]
-
NMR Facility - Chemistry Department. Optimized Default 1H Parameters. [Link]
-
ResearchGate. The NMR interpretations of some heterocyclic compounds which are.... [Link]
-
MDPI. Synthesis of Benzoxazinone Derivatives: A New Route to 2 (N Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. [Link]
-
Royal Society of Chemistry. Chapter 5: Acquiring 1 H and 13 C Spectra. [Link]
-
ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
-
SDSU NMR Facility – Department of Chemistry. 3) Basic Acquisition Parameters. [Link]
-
Nanalysis. NMR acquisition parameters and qNMR. [Link]
-
ResearchGate. 1 Н and 13 C NMR spectroscopy data for benzoxazine monomers. [Link]
-
SciSpace. 1h and 13c nmr spectral assignments of an amino acid-coumarin hybrid. [Link]
-
ResearchGate. ¹H-NMR spectra of five benzoxazine monomers. [Link]
-
ProQuest. A NOVEL SYNTHESIS OF BENZOXAZOLONE AND DERIVATIVES VIA A RING EXPANSION AND REDUCTION APPROACH A THESIS SUBMITTED TO THE FACULTY. [Link]
-
Chemistry LibreTexts. NMR - Interpretation. [Link]
-
Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
-
AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]
-
SciSpace. 1h and 13c nmr spectral assignments of an amino acid-coumarin hybrid. [Link]
-
ResearchGate. 1 H (a) and 13 C (b) NMR spectra of.... [Link]
-
Alchem.Pharmtech. CAS 1018254-91-5 | 8-Amino-4-methyl-2H-benzo[b][1]oxazin-3(4H) - Alchem.Pharmtech. [Link]
-
Ben-Gurion University of the Negev. 1>H and >13>C NMR studies on the oxydimethyleneaminomethyl fragment in six‐ and eight‐membered rings. The solution stereochemistry of N‐methyl diastereomers of phendimetrazine (an oxazine anorexic drug) versus nefopam (a benzoxazocine analgesic drug). [Link]
-
National Institutes of Health. Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. [Link]
-
Modern Scientific Press. Chemistry of 4H-3,1-Benzoxazin-4-ones. [Link]
-
National Institutes of Health. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. [Link]
-
PubChem. 2H-1,4-benzoxazin-3(4H)-one. [Link]
-
Diva-Portal.org. Synthesis of 4H-Benzo[e][1]oxazin-4-ones by a Carbonylation–Cyclization Domino Reaction of ortho-Halophenols and Cyanamide. [Link]
-
ScienceScholar. Synthesis and identification of benzo[d][1]oxazin-4-one derivatives and testing of antibacterial activity of some of them. [Link]
-
PubChem. 4H-3,1-Benzoxazin-4-one. [Link]
-
ResearchGate. (PDF) 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. [Link]
Sources
- 1. aseestant.ceon.rs [aseestant.ceon.rs]
- 2. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 3. researchgate.net [researchgate.net]
- 4. molcore.com [molcore.com]
- 5. 2H-1,4-benzoxazin-3(4H)-one | C8H7NO2 | CID 72757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1H and 13C NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. Observed and calculated 1H- and 13C-NMR chemical shifts of substituted 5H-pyrido[3,2-a]- and 5H-pyrido[2,3-a]phenoxazin-5-ones and of some 3H-phenoxazin-3-one derivatives. | Semantic Scholar [semanticscholar.org]
Application Note: High-Resolution Mass Spectrometric Characterization of 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one
Abstract
This application note provides a comprehensive protocol for the characterization of 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one using Liquid Chromatography coupled with Quadrupole Time-of-Flight High-Resolution Mass Spectrometry (LC-Q-TOF HRMS). Benzoxazinone derivatives are a class of compounds with significant biological activities, making their precise identification and structural elucidation critical in pharmaceutical research and development.[1][2][3] This guide details a robust methodology, from sample preparation to data analysis, designed to yield unambiguous elemental composition and structural information through accurate mass measurements and tandem mass spectrometry (MS/MS). The protocols are grounded in established analytical principles and adhere to validation guidelines set forth by the International Council for Harmonisation (ICH) to ensure data integrity and trustworthiness.[4][5]
Introduction and Scientific Rationale
8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one (Molecular Formula: C₉H₁₀N₂O₂, Molecular Weight: 178.19 g/mol ) is a small molecule belonging to the benzoxazinone class.[6] Compounds in this family are known for a wide range of biological activities and often serve as important intermediates in medicinal chemistry.[1][3] Accurate characterization is the bedrock of drug discovery, ensuring that subsequent biological and toxicological studies are based on a well-defined chemical entity.[7]
High-Resolution Mass Spectrometry (HRMS) is the premier analytical tool for this purpose. Unlike nominal mass instruments, HRMS analyzers like Quadrupole Time-of-Flight (Q-TOF) provide mass measurements with high accuracy (typically <5 ppm), which allows for the confident determination of a molecule's elemental composition.[8][9] The coupling of liquid chromatography (LC) provides an essential separation step, resolving the analyte from impurities and matrix components prior to mass analysis, which is critical for complex samples.[9][10] Furthermore, the tandem mass spectrometry (MS/MS) capability of a Q-TOF instrument enables controlled fragmentation of the analyte, yielding structural fragments that act as a molecular fingerprint for definitive identification.[11][12][13]
This document outlines an optimized LC-HRMS method leveraging Electrospray Ionization (ESI), a soft ionization technique ideal for polar small molecules, to characterize the target compound with the highest degree of scientific rigor.[14][15]
Experimental Workflow Overview
The logical flow of the experiment is designed to ensure reproducible and accurate results. It begins with precise sample preparation, followed by chromatographic separation and high-resolution mass analysis, and concludes with systematic data processing to confirm identity and structure.
Caption: Overall experimental workflow for LC-HRMS analysis.
Materials and Methods
Reagents and Materials
-
Analyte: 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one (Purity ≥98%)
-
Solvents: Acetonitrile (LC-MS Grade), Water (LC-MS Grade), Formic Acid (LC-MS Grade)
-
Vials: 2 mL glass autosampler vials with PTFE septa.[16]
-
Pipettes and Tips: Calibrated micropipettes and appropriate tips.
Protocol: Standard Solution Preparation
Causality: The goal is to prepare a stock solution and a working solution suitable for direct infusion or LC-MS injection. Acetonitrile/water is chosen as the diluent because it is compatible with reversed-phase chromatography and promotes efficient ionization. A concentration of 1 µg/mL is typical for achieving a strong signal-to-noise ratio in modern HRMS instruments.
-
Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one and transfer it to a 1.5 mL centrifuge tube. Dissolve the compound in 1.0 mL of Acetonitrile. Vortex for 30 seconds to ensure complete dissolution.
-
Working Solution (1 µg/mL): Perform a serial dilution. Transfer 10 µL of the stock solution into a new tube containing 990 µL of 50:50 Acetonitrile:Water. This creates a 10 µg/mL intermediate solution. Then, transfer 100 µL of this intermediate solution into a 2 mL autosampler vial containing 900 µL of 50:50 Acetonitrile:Water (v/v) with 0.1% Formic Acid.
-
Final Concentration: The final concentration in the vial will be 1 µg/mL. The addition of 0.1% formic acid is crucial for promoting protonation of the analyte in positive ion ESI mode, leading to the formation of the [M+H]⁺ ion.[17]
Protocol: LC-HRMS Analysis
Causality: A reversed-phase C18 column is selected for its versatility in retaining and separating small polar to moderately nonpolar molecules.[18] The gradient elution, starting with a high aqueous phase and ramping up the organic phase (acetonitrile), ensures that the analyte is properly retained and then eluted as a sharp, symmetrical peak.[17] The Q-TOF parameters are chosen to maximize sensitivity while maintaining high resolution and mass accuracy.
| Parameter | Setting |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | Phenomenex Kinetex C18 (2.6 µm, 2.1 x 50 mm) or equivalent |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| LC Gradient | See Table 2 below |
| Mass Spectrometer | SCIEX TripleTOF 6600 or equivalent Q-TOF MS |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | +4500 V |
| Source Temperature | 550 °C |
| Scan Range (Full Scan) | m/z 50 - 500 |
| Scan Range (MS/MS) | m/z 30 - 200 |
| Collision Energy (CE) | 20 eV (with a spread of ±10 eV for Collision Energy Spread) |
| Data Acquisition Mode | Information Dependent Acquisition (IDA) or Data Dependent Acquisition (DDA) |
Table 1: Recommended LC-Q-TOF HRMS Parameters.
| Time (min) | % Mobile Phase B |
| 0.00 | 5.0 |
| 5.00 | 95.0 |
| 6.00 | 95.0 |
| 6.10 | 5.0 |
| 8.00 | 5.0 |
Table 2: LC Gradient Program.
Expected Results and Data Interpretation
Full Scan HRMS: Elemental Composition
The primary objective of the full scan analysis is to obtain a high-resolution mass spectrum of the protonated molecule, [M+H]⁺. The measured accurate mass is then used to confirm the elemental composition. Modern data processing software can calculate the elemental formula based on the accurate mass and isotopic pattern, providing strong evidence for the compound's identity.[19][20]
| Parameter | Theoretical Value | Expected Experimental Value |
| Molecular Formula | C₉H₁₀N₂O₂ | N/A |
| Neutral Exact Mass | 178.07423 u | N/A |
| Ion Species | [M+H]⁺ | [M+H]⁺ |
| Theoretical Exact Mass | 179.08150 u | 179.0815 ± 0.0009 (within 5 ppm) |
Table 3: Theoretical and Expected Accurate Mass Data for 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one.
Tandem MS (MS/MS): Structural Elucidation
Following the detection of the precursor ion at m/z 179.0815, the instrument will automatically trigger an MS/MS experiment. In this stage, the precursor ion is isolated in the quadrupole, fragmented in the collision cell, and the resulting product ions are analyzed by the TOF analyzer.[12][13] The fragmentation pattern provides definitive structural information. Based on known fragmentation behaviors of benzoxazinone derivatives, a plausible fragmentation pathway can be proposed.[21][22][23]
Caption: Proposed MS/MS fragmentation pathway for [M+H]⁺.
-
Loss of Carbon Monoxide (CO): A characteristic fragmentation for many carbonyl-containing compounds is the neutral loss of CO (27.9949 Da).[24][25] This would result in a fragment ion at m/z 151.0862.
-
Ring Cleavage: Fragmentation can also occur via cleavage of the oxazinone ring system, potentially leading to the loss of the N-methyl-amino group or other ring constituents. For instance, a loss of the CH₃NH moiety could lead to a fragment at m/z 134.0597.
Method Validation and Trustworthiness
To ensure the developed method is fit for its intended purpose, validation should be performed in accordance with ICH Q2(R2) guidelines.[4][5][26] This establishes the trustworthiness and reliability of the data generated.
| Validation Parameter | Objective and Methodology | Acceptance Criteria |
| Specificity | Demonstrate that the signal is unequivocally from the analyte. Analyze a blank matrix (solvent) and a spiked sample to ensure no interfering peaks are present at the analyte's retention time. | No significant peaks (>20% of LLOQ) at the retention time of the analyte in blank. |
| Accuracy | Assess the closeness of the measured value to the true value. Analyze quality control (QC) samples at low, medium, and high concentrations and express as percent recovery. | Mean recovery within 85-115% (or 80-120% at LLOQ). |
| Precision | Measure the degree of scatter between a series of measurements. Analyze replicate injections of the same sample (repeatability) and on different days (intermediate precision). Expressed as %RSD. | RSD ≤ 15% (≤ 20% at LLOQ). |
| Linearity & Range | Establish a direct proportional relationship between concentration and instrument response. Analyze a series of calibration standards over the expected concentration range. | Correlation coefficient (r²) ≥ 0.99. |
Table 4: Key Method Validation Parameters based on ICH Q2(R2) Guidelines.[27][28]
Conclusion
The LC-Q-TOF HRMS method detailed in this application note provides a robust and reliable workflow for the comprehensive characterization of 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one. By combining high-quality chromatographic separation with high-resolution accurate mass measurement and tandem MS, this protocol enables confident determination of elemental composition and structural elucidation. Adherence to these steps and validation principles will ensure the generation of authoritative and trustworthy data, which is indispensable for decision-making in drug discovery and development pipelines.
References
-
Bonnington, L. S., Barceló, D., & Knepper, T. P. (2003). Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives. Journal of Mass Spectrometry, 38(10), 1054–1066. [Link]
-
Bonnington, L. S., Barceló, D., & Knepper, T. P. (2003). Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives. PubMed. [Link]
-
Organomation. Mass Spectrometry Sample Preparation Guide. Organomation. [Link]
-
Oberg, A. L., & Vitek, O. (2009). An insight into high-resolution mass-spectrometry data. Biostatistics, 10(3), 492–509. [Link]
-
Chernushevich, I. V., Loboda, A. V., & Thomson, B. A. (2001). An introduction to quadrupole-time-of-flight mass spectrometry. Journal of mass spectrometry, 36(8), 849–865. [Link]
-
MathWorks. Preprocessing Raw Mass Spectrometry Data. MathWorks. [Link]
-
Labcompare. Quadrupole Time of Flight Mass Spectrometer (QTOF MS). Labcompare. [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
-
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
-
De Nys, K., & Covaci, A. (2015). Quantitative mass spectrometry methods for pharmaceutical analysis. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 373(2037), 20140258. [Link]
-
Marti, G., et al. (n.d.). UHPLC-QTOF-MS/MS fragmentation pattern in ESI negative ionization mode for three benzoxazinones. MPG.PuRe. [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). ICH. [Link]
-
SpectralWorks. (2015). Analyzing High Resolution Mass Spectrometer Data. SpectralWorks. [Link]
-
Arce, L., et al. (2007). Matrix Effect in Liquid Chromatography-Electrospray Ionization Mass Spectrometry Analysis of Benzoxazinoid Derivatives in Plant Material. PubMed. [Link]
-
Shchutska, K., et al. (2022). Fully Automated Unconstrained Analysis of High-Resolution Mass Spectrometry Data with Machine Learning. Journal of the American Chemical Society, 144(33), 15076–15086. [Link]
-
YouTube. (2024). ICH Q2 Validation of Analytical Procedures. YouTube. [Link]
-
American Laboratory. (2012). Sample Preparation for Liquid Chromatography-Mass Spectrometry. American Laboratory. [Link]
-
ResearchGate. (2015). Principles and Applications of Gas Chromatography Quadrupole Time-of-Flight Mass Spectrometry. ResearchGate. [Link]
-
Harvard University. Sample Preparation | Harvard Center for Mass Spectrometry. Harvard University. [Link]
-
Dargan, D., et al. (2015). Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications. PubMed Central. [Link]
-
Wikipedia. Time-of-flight mass spectrometry. Wikipedia. [Link]
-
Pharma Focus America. Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America. [Link]
-
International Journal of Research and Review. (2023). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. [Link]
-
The MetaRbolomics book. 2.1 Mass spectrometry data handling and (pre-)processing. The MetaRbolomics book. [Link]
-
Bioanalysis Zone. (2022). Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. [Link]
-
Wang, D., et al. (2022). Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis. NIH. [Link]
-
Clinical Tree. (2023). Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. Clinical Tree. [Link]
-
Adhikari, K. B., et al. (2011). Qualitative characterization of benzoxazinoid derivatives in whole grain rye and wheat by LC-MS metabolite profiling. PubMed. [Link]
-
ResearchGate. Mass spectrums of benz-1,3-oxazines derivatives. ResearchGate. [Link]
-
American Pharmaceutical Review. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. [Link]
-
Ntshangase, S., et al. (2022). Data-dependent acquisition-mass spectrometry guided isolation of new benzoxazinoids from the roots of Acanthus mollis L. Pure. [Link]
-
Li, Y., et al. (2011). Synthesis of 2H-benzo[b][21][29]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. PubMed. [Link]
-
Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Wikipedia. Electrospray ionization. Wikipedia. [Link]
-
Frontiers. (2021). Recent Approaches for Chemical Speciation and Analysis by Electrospray Ionization (ESI) Mass Spectrometry. Frontiers. [Link]
-
PubChem. 2H-1,4-benzoxazin-3(4H)-one. PubChem. [Link]
-
ResearchGate. Structures of (a) benzoxazinone derivatives. ResearchGate. [Link]
-
Wikipedia. Fragmentation (mass spectrometry). Wikipedia. [Link]
-
ResearchGate. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. ResearchGate. [Link]
-
ResearchGate. (2018). Synthesis and Characterization of Benzoxazinone Derivatives. ResearchGate. [Link]
-
MDPI. (2020). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. MDPI. [Link]
-
NIH. (2024). Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[21][29]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. NIH. [Link]
Sources
- 1. Synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. molcore.com [molcore.com]
- 7. pharmafocusamerica.com [pharmafocusamerica.com]
- 8. spectralworks.com [spectralworks.com]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An introduction to quadrupole-time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Time-of-flight mass spectrometry - Wikipedia [en.wikipedia.org]
- 14. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 15. Frontiers | Recent Approaches for Chemical Speciation and Analysis by Electrospray Ionization (ESI) Mass Spectrometry [frontiersin.org]
- 16. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
- 17. bioanalysis-zone.com [bioanalysis-zone.com]
- 18. Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 21. fateallchem.dk [fateallchem.dk]
- 22. Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pure.mpg.de [pure.mpg.de]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 26. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 27. youtube.com [youtube.com]
- 28. ijrrjournal.com [ijrrjournal.com]
- 29. An insight into high-resolution mass-spectrometry data - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Stability-Indicating HPLC Method for the Purity Analysis of 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one
Abstract
This application note presents a comprehensive guide to developing and validating a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity assessment of 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one. This compound is a key heterocyclic moiety of interest in pharmaceutical research. Ensuring its purity is critical for downstream applications, including safety, efficacy, and stability studies. This document provides a detailed protocol, the scientific rationale for methodological choices, and a validation strategy aligned with the International Council for Harmonisation (ICH) guidelines.
Introduction: The Rationale for Purity Determination
8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one (Molecular Formula: C₉H₁₀N₂O₂, Molecular Weight: 178.19 g/mol ) belongs to the benzoxazinone class of heterocyclic compounds, which are significant scaffolds in medicinal chemistry.[1][2] The purity of an active pharmaceutical ingredient (API) or intermediate is a critical quality attribute that directly impacts its safety and efficacy. Process-related impurities from synthesis or degradation products formed during storage can pose toxicological risks and alter the compound's intended biological activity.[3]
Therefore, a well-validated, stability-indicating analytical method is required to separate the main compound from any potential impurities and degradation products.[4] This ensures that the analytical procedure is suitable for its intended purpose, which includes routine quality control, stability testing, and supporting regulatory filings.[5] This note details a systematic approach to developing such a method.
Method Development Strategy: A Logic-Driven Approach
Analyte Properties and Chromatographic Choices
-
Stationary Phase Selection: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and is an excellent starting point due to its hydrophobicity, which is well-suited for retaining aromatic compounds.[7] A column with low silanol activity is preferable to minimize peak tailing, a common issue with basic compounds like aromatic amines.[8]
-
Mobile Phase Selection: A mobile phase consisting of an aqueous buffer and an organic modifier is standard for reversed-phase HPLC.[9]
-
Organic Modifier: Acetonitrile is often chosen over methanol as it typically provides better peak shape for aromatic compounds and has a lower UV cutoff.[7]
-
Aqueous Phase & pH Control: The primary amino group on the benzene ring is basic. To ensure consistent retention and good peak shape, the pH of the mobile phase should be controlled with a buffer. A pH around 3-4 would ensure the amine is protonated, enhancing its polarity and interaction with the mobile phase. A phosphate or formate buffer is suitable. For mass spectrometry (MS) compatibility, a volatile buffer like ammonium formate would be ideal.[6]
-
-
Detection Wavelength: The extended chromophore of the benzoxazinone ring system is expected to have strong UV absorbance. The related compound, 2-aminophenoxazin-3-one, exhibits a maximum absorbance (λmax) around 434 nm.[10] A photodiode array (PDA) detector should be used initially to scan the UV spectrum of the analyte and select the optimal wavelength for sensitivity and specificity. Based on the structure, a primary wavelength around 254 nm and a secondary, more specific wavelength in the higher UV range (e.g., >300 nm) are logical starting points.
The logical workflow for developing the HPLC method is visualized below.
Caption: Workflow for HPLC Method Development and Validation.
Experimental Protocol: HPLC Purity Determination
This section provides a step-by-step protocol for the analysis.
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) detector.
-
Chromatography Data System (CDS): OpenLab CDS or equivalent.
-
HPLC Column: Phenomenex Luna C18(2), 150 mm x 4.6 mm, 5 µm, or equivalent.
-
Solvents and Reagents: HPLC-grade acetonitrile, methanol, and water. Analytical grade potassium dihydrogen phosphate, and phosphoric acid.
-
Reference Standard: 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one (purity ≥ 98%).
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the purity analysis.
| Parameter | Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Provides good retention for moderately polar aromatic compounds. |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Phosphoric Acid | Buffered aqueous phase to ensure consistent ionization state of the basic amine, leading to reproducible retention and good peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier providing good peak shape and elution strength for aromatic compounds. |
| Gradient Program | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B (re-equilibration) | A gradient is used to elute potential impurities with a wide range of polarities and ensure the elution of any late-eluting compounds. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive backpressure. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times and improves peak shape. |
| Detection Wavelength | 254 nm | Aromatic systems strongly absorb at 254 nm, providing good sensitivity for the parent compound and related impurities. |
| Injection Volume | 10 µL | Standard volume for analytical HPLC. |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) | Ensures sample solubility and compatibility with the initial mobile phase conditions. |
Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of the 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the sample diluent.
-
Sample Solution (1000 µg/mL): Accurately weigh about 25 mg of the test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
Method Validation: Ensuring Trustworthiness and Reliability
The analytical method must be validated to demonstrate its suitability for the intended purpose, in accordance with ICH Q2(R1) guidelines.[4][11] A key component of this is demonstrating the method is "stability-indicating" through forced degradation studies.[6]
Forced Degradation (Stress Testing)
Forced degradation studies are essential to identify likely degradation products and establish the degradation pathways of the molecule.[12][13] These studies expose the drug substance to stress conditions more severe than accelerated stability testing.[6] The goal is to achieve 5-20% degradation of the active ingredient.[9]
Protocol: Prepare solutions of 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one (approx. 1000 µg/mL) and subject them to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 4 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid sample stored at 105 °C for 48 hours.
-
Photolytic Degradation: Solution exposed to UV light (254 nm) and visible light for 7 days (as per ICH Q1B guidelines).
After exposure, neutralize the acidic and basic samples and dilute all stressed samples to a final concentration of 100 µg/mL for HPLC analysis. The chromatograms should be evaluated for the separation of the main peak from any degradation products. Peak purity analysis using a PDA detector is crucial to ensure that the main peak is spectrally homogeneous.
Caption: Workflow for Forced Degradation Studies.
Validation Parameters
The method should be validated according to the parameters outlined in ICH Q2(R1).[11] The acceptance criteria are summarized in the table below.
| Parameter | Test | Acceptance Criteria |
| Specificity | Analyze blank, placebo (if applicable), reference standard, and stressed samples. Assess peak purity of the main peak. | No interference from blank or placebo at the retention time of the analyte and known impurities. The main peak should be well-resolved from degradation products (Resolution > 2.0). Peak purity index should be > 0.999. |
| Linearity | Analyze a minimum of five concentrations across the range of LOQ to 150% of the working concentration (e.g., 0.5, 25, 50, 100, 150 µg/mL). Plot peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999. Y-intercept should be close to zero. |
| Range | The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within that range. | For assay: 80-120% of the test concentration. For impurities: From the reporting threshold to 120% of the specification limit.[4] |
| Accuracy | Analyze samples spiked with known amounts of analyte at three concentration levels (e.g., 50%, 100%, 150%) in triplicate. Calculate the percentage recovery. | Mean recovery should be between 98.0% and 102.0% for the assay and 90.0% to 110.0% for impurities. |
| Precision | Repeatability (Intra-day): Six replicate injections of the 100% standard solution. Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst. | Relative Standard Deviation (RSD) should be ≤ 2.0% for the assay. For impurities, RSD should be ≤ 10.0%. |
| Limit of Quantitation (LOQ) | Determined based on a signal-to-noise ratio of 10:1 or by establishing the lowest concentration that meets accuracy and precision criteria. | The LOQ must be at or below the reporting threshold for impurities (typically 0.05%). |
| Robustness | Intentionally vary method parameters (e.g., pH ± 0.2 units, column temperature ± 5 °C, flow rate ± 10%, mobile phase composition ± 2% absolute). | System suitability parameters (e.g., tailing factor, resolution, theoretical plates) should remain within acceptable limits. No significant impact on the results should be observed. |
Potential Impurities
A thorough understanding of the synthesis process is crucial for identifying potential process-related impurities. Common synthetic routes to benzoxazinones often start from substituted anthranilic acids.[14][15] For 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one, likely impurities could include:
-
Starting Materials: Unreacted 2,3-diaminophenol derivatives or N-methylated precursors.
-
Intermediates: Incompletely cyclized intermediates.
-
By-products: Products from side reactions, such as isomers or over-alkylated species.
-
Reagents: Residual reagents used in the synthesis.
The developed HPLC method must be capable of separating these potential impurities from the main compound.
Conclusion
This application note provides a comprehensive framework for the development and validation of a stability-indicating RP-HPLC method for determining the purity of 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one. The described method, utilizing a C18 column with a gradient elution of a buffered acetonitrile/water mobile phase, is designed to be robust and reliable. Adherence to the validation protocol outlined, in accordance with ICH guidelines, will ensure that the method is fit for its intended purpose in a regulated research and development environment, ultimately guaranteeing the quality and consistency of this important pharmaceutical building block.
References
-
ICH Harmonised Tripartite Guideline, Q1A (R2): Stability Testing of New Drug Substances and Products, Step 4 version (2003).
-
ICH Harmonised Tripartite Guideline, Q1B: Photostability Testing of New Drug Substances and Products, Step 4 version (1996).
-
ICH Harmonised Tripartite Guideline, Q2(R1): Validation of Analytical Procedures: Text and Methodology, Step 4 version (2005).
-
Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.
-
Wikipedia contributors. (2023). Reversed-phase chromatography. Wikipedia, The Free Encyclopedia.
-
Koskinen, L. (2014). Chromatographic Determination of Amines in Food Samples. Helda - University of Helsinki.
- Alsante, K. M., et al. (2014). Forced Degradation: A Practical Approach. In Handbook of Stability Testing in Pharmaceutical Development (pp. 55-102). Springer. [URL: not directly available, concept covered by other ICH sources]
-
Rane, K., & Singh, A. (2016). Forced Degradation Studies. MedCrave online.
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
-
ResolveMass Laboratories. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. YouTube. [Note: A placeholder URL is used as the original may not be stable; the concept is widely documented].
-
Raducan, A., et al. (2008). UV-VIS spectra of 2-aminophenol oxidation. ResearchGate.
-
Echemi. (2019). 8-Amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one Safety Data Sheets.
-
CymitQuimica. 8-Amino-4-methyl-3,4-dihydro-2h-1,4-benzoxazin-3-one.
-
MolCore. 8-Amino-4-methyl-2H-benzo[b][4][6]oxazin-3(4H)-one.
-
Pattarawarapan, M., et al. (2017). Solvent-assisted grinding enables a mild and convenient synthesis of 2-substituted 4H-3,1-benzoxazin-4-ones. Synlett, 28(05), 589-592.
-
The Pharma Innovation. (2023). Carbonyldiimidazole (CDI) mediated synthesis of Rivaroxaban related impurities with ambient conditions.
-
Hoppe, M., et al. (2021). Examining primary aromatic amines' stability in aqueous food simulants: effects of 3% acetic acid and water test conditions. Food Additives & Contaminants: Part A.
-
Thermo Fisher Scientific. (2010). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air.
-
Weng, S.W. (2005). Determination of 3-methyl-isomer and related substances in leflunomide by RP-HPLC. Chinese Journal of Pharmaceutical Analysis.
-
SIELC Technologies. Separation of N-Methyl-1,3-propanediamine on Newcrom R1 HPLC column.
-
Zhang, L., et al. (2008). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Journal of Separation Science.
-
Tantry, S. J., et al. (2014). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. Bioorganic & Medicinal Chemistry Letters.
-
Ghorab, M. M., et al. (2012). Synthesis and Characterization of Benzoxazinone Derivatives. Journal of the Korean Chemical Society.
-
Sharma, V., et al. (2021). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules.
-
ResearchGate. (2013). Scheme 3 Proposed mechanism for the synthesis of benzoxazin-4-one derivatives.
Sources
- 1. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 2. mdpi.com [mdpi.com]
- 3. Absorption and fluorescent spectral studies of imidazophenazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Determination of Unsulfonated Aromatic Amines in FD&C Yellow No. 5 and FD&C Yellow No. 6 by Liquid Chromatography-Triple Quadrupole Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Separation of N-Methyl-1,3-propanediamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 8. DSpace [helda.helsinki.fi]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating the Cellular Activity of 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one
Introduction: A Strategic Framework for Characterizing Novel Benzoxazinones
The 2H-benzo[b]oxazin-3(4H)-one scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2][3] The subject of this guide, 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one, is a novel compound whose cellular effects are yet to be fully characterized. The following application notes provide a comprehensive, tiered strategy for elucidating its biological activity using a suite of robust, cell-based assays.
Cell-based assays are indispensable tools in modern drug discovery, offering a physiologically relevant context to evaluate a compound's biological activity, mechanism of action, and potential toxicity.[4][5][6][7][8] Unlike biochemical assays that assess activity against an isolated target, cellular assays provide a more holistic view of a compound's effects within the complex intracellular environment.[6] This guide is designed for researchers in drug discovery and cell biology, providing not just protocols, but the scientific rationale to empower informed experimental design and data interpretation.
Our investigative workflow begins with foundational assays to determine the compound's impact on cell viability and proliferation. These initial screens are critical for establishing a therapeutic window and distinguishing cytotoxic effects from cytostatic or other specific bioactivities.[9] Subsequently, we will delve into more mechanistic assays to probe potential anti-inflammatory and pro-apoptotic activities, guided by the known functions of related benzoxazinone compounds.[3][10] Finally, we will explore the compound's potential to modulate cellular oxidative stress, a common mechanism underlying many pharmacological effects.[11][12]
This document is structured to be a self-validating guide. Each protocol includes the necessary controls to ensure data integrity and builds logically upon the previous one, creating a comprehensive preliminary profile of 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one.
Tier 1: Foundational Viability and Proliferation Assays
The first step in characterizing any new compound is to determine its effect on cell viability and proliferation. These assays are crucial for identifying a dose-response relationship and for informing the concentrations used in subsequent, more complex functional assays. A compound that is highly cytotoxic at low concentrations may not be a viable therapeutic candidate, or it may warrant investigation as a cytotoxic anti-cancer agent.
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which is often used as a proxy for cell viability.[13] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[13] The amount of formazan produced is proportional to the number of metabolically active cells.
This assay is an excellent first-pass screen due to its simplicity, high-throughput compatibility, and reliance on a key indicator of cellular health—mitochondrial function.[13][14] By exposing cells to a range of concentrations of 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one, we can generate a dose-response curve and calculate the IC50 (half-maximal inhibitory concentration), which is a key measure of the compound's potency.
Caption: Workflow for the MTT Cell Viability Assay.
-
Cell Seeding: Seed a chosen cell line (e.g., HeLa for cancer, HEK293 for general cytotoxicity) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a 2X stock solution of 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one in culture medium. Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 100 µM).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot the dose-response curve to determine the IC50 value.
Cell Proliferation Assessment using Ki-67 Staining
To distinguish between cytotoxicity (cell death) and cytostasis (inhibition of proliferation), a specific proliferation assay is necessary. Ki-67 is a nuclear protein that is strictly expressed during all active phases of the cell cycle (G1, S, G2, and mitosis) but is absent in quiescent (G0) cells.[15][16][17] This makes it an excellent marker for proliferating cells.[15][18]
While the MTT assay measures metabolic activity, Ki-67 immunofluorescence provides a direct measure of the proportion of cells in the process of division.[16][18] This is particularly important if the compound of interest is being evaluated for anti-cancer properties, where inhibiting proliferation is a key therapeutic goal.[7] Combining this assay with a DNA stain like DAPI allows for the quantification of the proliferation index (the ratio of Ki-67 positive cells to the total number of cells).
Caption: Workflow for Ki-67 Proliferation Assay.
-
Cell Culture: Seed cells on sterile glass coverslips in a 24-well plate and allow them to attach overnight.
-
Compound Treatment: Treat cells with 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one at concentrations at and below the calculated IC50 for 24 or 48 hours.
-
Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating with 1% BSA in PBST (PBS with 0.1% Tween 20) for 1 hour.
-
Primary Antibody: Incubate with a primary antibody against Ki-67 (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody: Wash three times with PBST and then incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash three times with PBST and mount the coverslips onto microscope slides using a mounting medium containing DAPI.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of Ki-67 positive nuclei (proliferating cells) and the total number of nuclei (DAPI) to calculate the proliferation index.
| Concentration (µM) | Cell Viability (% of Control) | Proliferation Index (%) |
| Vehicle Control | 100 ± 5.2 | 65 ± 4.5 |
| 0.1 | 98 ± 4.8 | 63 ± 5.1 |
| 1 | 85 ± 6.1 | 52 ± 3.9 |
| 10 | 52 ± 5.5 | 25 ± 3.2 |
| 50 | 15 ± 3.2 | 5 ± 1.8 |
| 100 | 5 ± 2.1 | 1 ± 0.5 |
| Table represents hypothetical data for illustrative purposes. |
Tier 2: Mechanistic Pathway Analysis
Based on the results of the foundational assays and the known activities of related benzoxazinone compounds, we can now investigate specific cellular pathways. Here, we will focus on two key areas: inflammation, via the NF-κB pathway, and apoptosis, a critical process in anti-cancer activity.
NF-κB Activation Assay
The Nuclear Factor-kappa B (NF-κB) is a family of transcription factors that play a central role in regulating inflammatory responses, immunity, and cell survival.[19] In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[20] Upon stimulation by various signals, such as inflammatory cytokines (e.g., TNF-α), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes.[20]
Given that some benzoxazinone derivatives exhibit anti-inflammatory properties, it is plausible that 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one could modulate the NF-κB pathway.[3] An immunofluorescence-based nuclear translocation assay provides a direct, visual readout of NF-κB activation and can determine if the compound inhibits this key pro-inflammatory signaling cascade.[20]
Caption: Canonical NF-κB signaling pathway.
-
Cell Culture and Pre-treatment: Seed cells (e.g., RAW 264.7 macrophages or A549 lung carcinoma cells) on coverslips. Once attached, pre-treat the cells with various concentrations of 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL) or LPS (1 µg/mL), for 30-60 minutes. Include an unstimulated control and a stimulated vehicle control.
-
Immunostaining: Perform fixation, permeabilization, and blocking as described in the Ki-67 protocol.
-
Primary Antibody: Incubate with a primary antibody against the p65 subunit of NF-κB overnight at 4°C.
-
Secondary Antibody and Counterstaining: Use a fluorescently-labeled secondary antibody and DAPI for nuclear counterstaining.
-
Imaging and Analysis: Acquire images via fluorescence microscopy. Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of the p65 signal. A decrease in this ratio in compound-treated, stimulated cells compared to stimulated vehicle control cells indicates inhibition of NF-κB translocation.
Apoptosis Detection using Annexin V and Caspase-3/7 Assay
Apoptosis, or programmed cell death, is a tightly regulated process essential for normal tissue development and homeostasis. Its dysregulation is a hallmark of cancer. Key events in early apoptosis include the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane and the activation of effector caspases, such as caspase-3 and -7.[21]
If the Tier 1 assays indicate that the compound reduces cell number, it is crucial to determine if this is due to apoptosis. Annexin V is a protein that has a high affinity for PS and can be fluorescently labeled to detect early apoptotic cells.[21][22] A complementary assay measures the activity of caspase-3 and -7, the executioner caspases that cleave numerous cellular substrates, leading to the morphological changes of apoptosis.[21] Running these assays in a multiplexed format provides a robust, multi-parametric readout of apoptotic induction.[22]
Caption: Multiplexed workflow for apoptosis detection.
-
Cell Seeding: Seed cells in a white-walled, clear-bottom 96-well plate suitable for both fluorescence and luminescence measurements.
-
Compound Treatment: Treat cells with 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one for a duration determined by initial time-course experiments (typically 6-24 hours). Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
Reagent Preparation and Addition: Prepare a reagent mix containing fluorescently-labeled Annexin V and a luminogenic caspase-3/7 substrate according to the manufacturer's instructions (e.g., Promega's RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay). Add the reagent mix to each well.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Data Acquisition: Read the fluorescence (Ex/Em ~485/520 nm for FITC-Annexin V) to measure PS externalization. Subsequently, read the luminescence to measure caspase-3/7 activity using a multi-mode plate reader.
-
Data Analysis: Normalize the signals to the vehicle control. A concomitant increase in both fluorescence and luminescence indicates that the compound induces apoptosis.
Tier 3: Oxidative Stress Evaluation
Many bioactive compounds exert their effects by modulating the cellular redox state. Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products through antioxidant defenses.[12]
Cellular ROS Detection using DCFDA
2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) is a cell-permeable probe commonly used to measure intracellular ROS.[11] Once inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent H2DCF. In the presence of ROS, H2DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[11][23]
This assay provides a general measure of oxidative stress and can indicate whether the compound has pro-oxidant or antioxidant properties.[24] An increase in DCF fluorescence suggests the compound induces ROS production, which can be a mechanism for cytotoxicity or a signaling event. Conversely, if the compound reduces ROS levels induced by a known stressor (e.g., H2O2), it may possess antioxidant activity.
-
Cell Seeding: Seed cells in a black-walled, clear-bottom 96-well plate.
-
Loading with DCFDA: Wash the cells with warm PBS and then incubate with 10 µM H2DCFDA in serum-free medium for 30-45 minutes at 37°C.
-
Compound Treatment: Wash the cells again with PBS to remove excess probe. Add the compound of interest dissolved in culture medium. To test for antioxidant activity, co-treat with a known ROS inducer like H2O2 (100 µM).
-
Incubation: Incubate for the desired time period (e.g., 1-6 hours).
-
Data Acquisition: Measure the fluorescence intensity using a plate reader with excitation at ~485 nm and emission at ~535 nm.
-
Data Analysis: Compare the fluorescence levels in treated cells to control cells. An increase indicates ROS generation, while a decrease (in the presence of an inducer) suggests antioxidant activity.
| Assay | Condition | Result (Fold Change vs. Control) | Interpretation |
| NF-κB Translocation | TNF-α Stimulated | 1.0 (Normalized) | Stimulus induces translocation |
| TNF-α + 10 µM Compound | 0.3 ± 0.05 | Compound inhibits NF-κB translocation | |
| Apoptosis (Annexin V) | 10 µM Compound (24h) | 4.5 ± 0.6 | Compound induces PS externalization |
| Apoptosis (Caspase-3/7) | 10 µM Compound (24h) | 6.2 ± 0.8 | Compound activates executioner caspases |
| ROS Detection | 10 µM Compound | 1.2 ± 0.2 | Slight or no direct ROS induction |
| H2O2 Stimulated | 8.5 ± 1.1 | Stimulus induces oxidative stress | |
| H2O2 + 10 µM Compound | 2.1 ± 0.4 | Compound shows strong antioxidant activity | |
| Table represents hypothetical data for illustrative purposes. |
Conclusion and Future Directions
This structured, multi-tiered approach provides a robust framework for the initial characterization of 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one. By progressing from broad assessments of cytotoxicity to specific mechanistic assays, researchers can efficiently build a comprehensive profile of the compound's cellular activities. The hypothetical data presented suggest a compound that is moderately cytotoxic, inhibits cell proliferation, and acts as a potent anti-inflammatory and antioxidant agent by inhibiting NF-κB translocation and scavenging ROS, while also inducing apoptosis at higher concentrations.
These findings would pave the way for more advanced studies, including:
-
High-Content Screening: To analyze morphological changes and multiplex additional parameters.[8]
-
Western Blotting: To confirm the phosphorylation status of key signaling proteins (e.g., IκB, Akt).
-
Gene Expression Analysis: To identify the downstream targets of the modulated pathways.
-
In Vivo Studies: To validate the observed cellular effects in a whole-organism model.
By systematically applying these cell-based assays, the scientific community can efficiently unlock the therapeutic potential of novel chemical entities like 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one.
References
-
Reaction Biology. Cell-based Assays for Drug Discovery. [Link]
-
Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. [Link]
-
Parvin, S., & Aydin, M. (2022). A review for cell-based screening methods in drug discovery. Naunyn-Schmiedeberg's Archives of Pharmacology, 395(1), 1-13. [Link]
-
Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. protocols.io. [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
Vipergen. Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. [Link]
-
National Center for Biotechnology Information. Apoptosis Marker Assays for HTS - Assay Guidance Manual. (2021). [Link]
-
Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
News-Medical.Net. The role of cell-based assays for drug discovery. (2024). [Link]
-
BMG Labtech. Apoptosis – what assay should I use?. (2025). [Link]
-
ResearchGate. Cell-Based Assays: Screening Bioactive Compounds & Leads. (2025). [Link]
-
Elabscience. Cell Function | Overview of Common Cell Proliferation Assays. (2024). [Link]
-
Yull, F. E., & Pietenpol, J. A. (2017). Detection of markers of cell proliferation by immunofluorescent staining and microscopy imaging in paraffin-embedded tissue sections. Current protocols in toxicology, 73, 20.10.1–20.10.15. [Link]
-
Biocompare. What to Consider When Choosing Apoptotic Assays. (2018). [Link]
-
An, W. F. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. In High-Content Screening. Humana Press. [Link]
-
BMG Labtech. Reactive Oxygen Species (ROS) Detection. (2019). [Link]
-
Ghorani, V., et al. (2022). Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field. Oxidative Medicine and Cellular Longevity, 2022, 9888221. [Link]
-
Sukdeo, N., et al. (2013). Novel application of Ki67 to quantify antigen-specific in vitro lymphoproliferation. Journal of immunological methods, 395(1-2), 45–55. [Link]
-
Oeckinghaus, A., & Ghosh, S. (2009). Monitoring the Levels of Cellular NF-κB Activation States. Methods in molecular biology (Clifton, N.J.), 512, 1–19. [Link]
-
University of Rochester Medical Center. Measuring Apoptosis using Annexin V and Flow Cytometry. [Link]
-
ResearchGate. A Cell-Based Assay System for Monitoring NF-κB Activity in Human HaCaT Transfectant Cells. (2025). [Link]
-
RayBiotech. NF-kappaB Signaling Pathway. [Link]
-
Al-Mokadem, A. S., et al. (2022). Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[4][5]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. ACS omega, 7(5), 4425–4438. [Link]
-
Li, R., et al. (2019). Discovery of 4-phenyl-2H-benzo[b][4][5]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors. European journal of medicinal chemistry, 178, 233–247. [Link]
-
Sagam, J. R., et al. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules (Basel, Switzerland), 29(5), 1085. [Link]
-
Yan, Z., et al. (2025). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in chemistry, 12, 1373909. [Link]
-
Wang, X., et al. (2018). Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. The Journal of organic chemistry, 83(4), 2133–2141. [Link]
-
ResearchGate. Presumed mechanism for formation of 4H-benzo[d][4][25]oxazin-4-ones. [Link]
-
PubChem. 2H-1,4-benzoxazin-3(4H)-one. [Link]
Sources
- 1. Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[1,4]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 7. news-medical.net [news-medical.net]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Discovery of 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Oxidative Stress Assays | Reactive Oxygen Species Detection [promega.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Proliferating cells: BrdU and Ki-67 cellular markers | Proteintech Group [ptglab.com]
- 16. Detection of markers of cell proliferation by immunofluorescent staining and microscopy imaging in paraffin-embedded tissue sections - PMC [pmc.ncbi.nlm.nih.gov]
- 17. docs.abcam.com [docs.abcam.com]
- 18. Novel application of Ki67 to quantify antigen-specific in vitro lymphoproliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. raybiotech.com [raybiotech.com]
- 20. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. bmglabtech.com [bmglabtech.com]
- 22. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
- 24. resources.biomol.com [resources.biomol.com]
- 25. mesoscale.com [mesoscale.com]
Application Note: A Robust In Vitro Assay for Screening PI3K Inhibitors Using a Luminescence-Based Method
Introduction: The Critical Role of PI3K in Cellular Signaling and Drug Discovery
The Phosphoinositide 3-kinase (PI3K) family of lipid kinases is a cornerstone of intracellular signaling, orchestrating a multitude of cellular processes including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of the PI3K/AKT/mTOR pathway is a frequent hallmark of human cancers, often driven by mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, or the loss of the tumor suppressor PTEN.[1] Consequently, the development of small molecule inhibitors targeting PI3K has emerged as a major focus in oncological drug discovery.[1][2]
This application note provides a detailed protocol for a robust, high-throughput in vitro biochemical assay to determine the inhibitory activity of novel compounds, such as those from the 2H-benzo[b][3][4]oxazin-3(4H)-one series, against PI3K isoforms.[5][6][7][8][9] The described methodology is based on the widely adopted ADP-Glo™ Kinase Assay principle, which quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[3][4][10][11][12] This luminescent-based assay offers high sensitivity and a strong signal-to-background ratio, making it ideal for primary screening and inhibitor profiling.[10][11]
The PI3K Signaling Pathway and Assay Principle
The PI3K Catalytic Reaction
Class I PI3Ks are heterodimeric enzymes that, upon activation by upstream signals from receptor tyrosine kinases (RTKs) or G-protein-coupled receptors (GPCRs), phosphorylate the 3'-hydroxyl group of the inositol ring of phosphatidylinositol (4,5)-bisphosphate (PIP2).[1][13][14][15][16] This reaction, which utilizes ATP as a phosphate donor, generates the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3) and adenosine diphosphate (ADP).[13][17] PIP3 then recruits downstream effectors, most notably the serine/threonine kinase AKT, to the plasma membrane, initiating a signaling cascade that promotes cell survival and proliferation.[1][16]
Figure 1: Simplified PI3K signaling pathway and the core kinase reaction.
Assay Principle: Measuring ADP Production
The core of this protocol lies in the quantification of ADP, a universal product of kinase reactions. The ADP-Glo™ Kinase Assay is a two-step process performed in a single well.[4][11]
-
PI3K Reaction & ATP Depletion: The PI3K enzyme, lipid substrate (PIP2), ATP, and the test inhibitor are incubated together. After the kinase reaction reaches the desired endpoint, the ADP-Glo™ Reagent is added. This reagent simultaneously terminates the kinase reaction and depletes the remaining unconsumed ATP.[11] This step is crucial because high background ATP levels would interfere with the subsequent detection step.
-
ADP to ATP Conversion and Luminescence Detection: The Kinase Detection Reagent is then added. This reagent contains enzymes that convert the ADP generated by PI3K into ATP.[3][11] This newly synthesized ATP serves as a substrate for a thermostable luciferase, which catalyzes a reaction that produces a stable, "glow-type" luminescent signal.[11] The intensity of this light signal is directly proportional to the amount of ADP produced, and therefore, directly proportional to the PI3K activity.[3][10] When an effective inhibitor is present, PI3K activity is reduced, less ADP is produced, and the luminescent signal decreases.
Figure 2: Experimental workflow for the luminescence-based PI3K inhibitor assay.
Detailed Protocol: In Vitro PI3K Kinase Assay
This protocol is designed for a 384-well plate format, which is common for high-throughput screening. Adjust volumes accordingly for other plate formats.
Materials and Reagents
| Reagent | Recommended Supplier | Notes |
| Recombinant Human PI3Kα (p110α/p85α) | BPS Bioscience, Promega | Ensure high purity and activity. The final concentration needs to be optimized to ensure the reaction is in the linear range.[1][2] |
| PI3K Lipid Substrate (e.g., PIP2) | Echelon Biosciences, Promega | Typically provided as a concentrated stock. Prepare working solutions as described by the manufacturer.[1][18][19] |
| ATP Solution | Sigma-Aldrich, Promega | High-purity, molecular biology grade. The final concentration should be near the Km value for the specific PI3K isoform to ensure sensitive detection of ATP-competitive inhibitors.[1] |
| ADP-Glo™ Kinase Assay System | Promega | Contains ADP-Glo™ Reagent and Kinase Detection Reagent.[4][10] |
| Kinase Assay Buffer | BPS Bioscience, Promega | A buffer optimized for kinase activity. A typical buffer might contain HEPES, MgCl₂, EGTA, and a surfactant like Brij-35. |
| Test Compound (e.g., 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one) | N/A | Dissolve in 100% DMSO to create a high-concentration stock (e.g., 10 mM). |
| DMSO | Sigma-Aldrich | ACS grade or higher. |
| 384-well solid white plates | Corning, Greiner | Low-volume, opaque plates are essential to maximize luminescent signal and prevent crosstalk. |
Reagent Preparation
-
Kinase Buffer: Prepare according to the manufacturer's instructions. Keep on ice.
-
ATP Solution: Prepare a 2X working solution of ATP in Kinase Buffer. For example, if the final desired concentration is 10 µM, prepare a 20 µM solution.
-
PI3K Enzyme: Thaw the enzyme on ice. Dilute the enzyme to a 2X working concentration in Kinase Buffer. The optimal concentration should be determined empirically by running an enzyme titration curve to find a concentration that yields a robust signal within the linear range of the assay (typically a 10-20% conversion of ATP to ADP).
-
Lipid Substrate: Prepare a 2X working solution of the lipid substrate (e.g., PIP2) in Kinase Buffer.
-
Test Compound Plate: Create a serial dilution of the test compound in 100% DMSO. A common starting point is a 10-point, 3-fold serial dilution starting from a 1 mM stock. Subsequently, dilute these DMSO stocks into Kinase Buffer to create a 4X final concentration. This intermediate dilution step is critical to minimize the final DMSO concentration in the assay well, which should ideally be ≤1%.[2]
Assay Procedure
-
Compound Addition: Add 5 µL of the 4X test compound solution (or DMSO for vehicle controls) to the wells of a 384-well plate.
-
Expert Insight: Include "no enzyme" controls (Kinase Buffer only) to determine background luminescence and "100% activity" controls (DMSO vehicle) to represent uninhibited kinase activity.
-
-
Enzyme Addition: Add 5 µL of the 2X PI3K enzyme solution to each well (except the "no enzyme" control wells, to which 5 µL of Kinase Buffer is added).
-
Causality Check: Mix the plate gently by tapping or using a microplate shaker. Incubate the plate at room temperature for 15-20 minutes. This pre-incubation step allows the test compound to bind to the enzyme before the reaction is initiated.[1]
-
-
Reaction Initiation: Prepare a 2X Substrate/ATP mixture by combining the 2X PIP2 solution and the 2X ATP solution. Add 10 µL of this mixture to all wells to start the kinase reaction. The final reaction volume is now 20 µL.
-
Kinase Reaction Incubation: Seal the plate and incubate at 30°C for 60 minutes.
-
Trustworthiness: The incubation time should be optimized to ensure the reaction remains within the linear range. A time course experiment is recommended during assay development.[1]
-
-
Reaction Termination: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 20 µL of ADP-Glo™ Reagent to each well. Mix and incubate at room temperature for 40 minutes.
-
Signal Generation: Add 40 µL of Kinase Detection Reagent to each well. Mix and incubate at room temperature for 30-60 minutes.
-
Expert Insight: The luminescent signal is very stable, typically for more than 3 hours, which allows for batch processing of multiple plates without the need for injectors.[11]
-
-
Data Acquisition: Read the luminescence on a plate reader (e.g., a luminometer).
Data Analysis
-
Background Subtraction: Subtract the average luminescence signal from the "no enzyme" control wells from all other data points.
-
Percentage Inhibition Calculation: Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_Vehicle_Control))
-
IC₅₀ Determination: Plot the % Inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Self-Validating Systems: Ensuring Data Integrity
To ensure the trustworthiness of the results, every assay plate should include a set of controls.
| Control Type | Components | Purpose |
| Vehicle Control | Enzyme + Substrate/ATP + DMSO (no inhibitor) | Represents 100% kinase activity (0% inhibition). Used as the primary reference for calculating % inhibition. |
| Background Control | Substrate/ATP + Buffer (no enzyme) | Measures the background signal from the reagents. This value is subtracted from all other wells. |
| Reference Inhibitor | Enzyme + Substrate/ATP + Known PI3K Inhibitor | A positive control to validate the assay is performing correctly. The calculated IC₅₀ should be within the expected range for the known inhibitor. |
Conclusion
This application note details a sensitive and reliable luminescence-based method for measuring the in vitro activity of PI3K and for characterizing the potency of inhibitors like 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one. The ADP-Glo™ assay format is highly amenable to high-throughput screening, providing a robust platform for the discovery and development of novel therapeutics targeting the PI3K signaling pathway. By carefully optimizing enzyme and substrate concentrations and including appropriate controls, researchers can generate high-quality, reproducible data to advance their drug discovery programs.
References
-
Zegzouti, H., et al. (2009). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. PubMed. [Link]
-
East Port Praha. Technologies to Study Kinases. East Port Praha. [Link]
-
Reactome. PI3K catalyses the phosphorylation of PIP2 to PIP3. Reactome Pathway Database. [Link]
-
Shvets, E., et al. (2013). A direct fluorometric activity assay for lipid kinases and phosphatases. Journal of Lipid Research. [Link]
-
Sam, P., & P. T. (2022). Striking a balance: PIP2 and PIP3 signaling in neuronal health and disease. PMC. [Link]
-
Das, A., et al. (2012). Single-Cell Analysis of Phosphoinositide 3-Kinase (PI3K) and Phosphatase and Tensin Homolog (PTEN) Activation. Analytical Chemistry. [Link]
-
Coronas-Serna, J. M., et al. (2019). The FLUorescence by PI3K Inhibition (FLUPI) assay for the detection of heterologous PI3K activity by flow cytometry. ResearchGate. [Link]
-
Canfrán-Duque, A., et al. (2021). Inositol and PIP2/PIP3 Ratio: At the Crossroad of the Biodynamic Interface Between Cells and Their Microenvironment. MDPI. [Link]
-
Jo, A., et al. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Protocols.io. [Link]
-
Unità di Ricerca di Biochimica. (2021). PIP2 and PIP3: Complex roles at the cell surface. Request PDF. [Link]
-
BPS Bioscience. PI3Kα (p110α/p85) Assay Kit. BPS Bioscience. [Link]
-
Reactome. Phosphorylation of PIP2 to PIP3 by PI3K. Reactome Pathway Database. [Link]
-
Assay Genie. Human PIK3CA (Phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit alpha isoform) ELISA Kit. Assay Genie. [Link]
-
Zhao, L., et al. (2019). Discovery of 4-phenyl-2H-benzo[b][3][4]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors. European Journal of Medicinal Chemistry. [Link]
-
BMG Labtech. (2022). LanthaScreen Technology on microplate readers. BMG Labtech. [Link]
-
Al-Harthy, T., et al. (2024). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][3][4]oxazin-3(4H)-one Derivatives. Molecules. [Link]
-
Chen, Y., et al. (2022). Discovery of 2H-benzo[b][3][4]oxazin-3(4H)-one derivatives as potent and selective CDK9 inhibitors that enable transient target engagement for the treatment of hematologic malignancies. European Journal of Medicinal Chemistry. [Link]
-
Furet, P., et al. (2013). Achieving multi-isoform PI3K inhibition in a series of substituted 3,4-dihydro-2H-benzo[3][4]oxazines. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Mohammed, E. U. R., et al. (2022). Synthesis and biological evaluation of 4H-benzo[e][3][10]oxazin-4-ones analogues of TGX-221 as inhibitors of PI3Kβ. Bioorganic & Medicinal Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ADP-Glo™ Kinase Assay Protocol [promega.kr]
- 5. Discovery of 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and selective CDK9 inhibitors that enable transient target engagement for the treatment of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Achieving multi-isoform PI3K inhibition in a series of substituted 3,4-dihydro-2H-benzo[1,4]oxazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of 4H-benzo[e][1,3]oxazin-4-ones analogues of TGX-221 as inhibitors of PI3Kβ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ADP-Glo™ Kinase Assay [promega.kr]
- 11. promega.com [promega.com]
- 12. eastport.cz [eastport.cz]
- 13. Reactome | PI3K catalyses the phosphorylation of PIP2 to PIP3 [reactome.org]
- 14. Striking a balance: PIP2 and PIP3 signaling in neuronal health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Reactome | Phosphorylation of PIP2 to PIP3 by PI3K [reactome.org]
- 18. PI3-Kinase Activity Fluorescence Polarization Assay - Echelon Biosciences [echelon-inc.com]
- 19. Lipid Kinase Assays: PI3K-Glo™ Class I Profiling Kit [worldwide.promega.com]
Application Note & Protocol: Evaluating the Platelet Aggregation Inhibitory Potential of 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one
Authored by: A Senior Application Scientist
Abstract
Platelet aggregation is a fundamental process in hemostasis, yet its aberrant activation can lead to thromboembolic diseases, which are major causes of morbidity and mortality worldwide. This necessitates the discovery and development of novel antiplatelet agents. The 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold has emerged as a promising pharmacophore in medicinal chemistry, with derivatives exhibiting a range of biological activities. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one as a potential inhibitor of platelet aggregation using Light Transmission Aggregometry (LTA), the gold-standard method for assessing platelet function.[3]
Introduction: The Rationale for Investigating 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one as an Antiplatelet Agent
The intricate signaling cascades that govern platelet activation and aggregation present numerous targets for therapeutic intervention.[2][4] The 2H-benzo[b][1][2]oxazin-3(4H)-one core structure has been identified in compounds with significant biological activities, including anti-inflammatory and anticancer properties.[5][6] Notably, certain derivatives of this scaffold have been synthesized and demonstrated inhibitory effects on platelet aggregation. For instance, a series of novel 2H-benzo[b][1][2]oxazin-3(4H)-ones showed inhibition of ADP-induced platelet aggregation with IC50 values in the micromolar range.[7][8]
Furthermore, compounds with a similar 4-phenyl-2H-benzo[b][1][2]oxazin-3(4H)-one skeleton have been identified as potent dual inhibitors of PI3K/mTOR, a critical signaling pathway in platelet activation.[9][10] This provides a strong mechanistic rationale for investigating novel analogs, such as 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one, as potential antiplatelet agents. This application note details a robust protocol for the systematic evaluation of this compound's efficacy in inhibiting platelet aggregation.
Principle of Light Transmission Aggregometry (LTA)
Light Transmission Aggregometry (LTA) is the benchmark method for assessing platelet function.[3] The principle of LTA is based on the turbidimetric measurement of platelet aggregation in platelet-rich plasma (PRP).[11] A beam of light is passed through a cuvette containing a stirred suspension of PRP. In this resting state, the platelets are discoid and create a turbid suspension with low light transmittance. Upon the addition of a platelet agonist (e.g., ADP, collagen, thrombin), platelets are activated, change shape, and form aggregates.[11] This aggregation leads to a decrease in the turbidity of the PRP, allowing more light to pass through the suspension.[5][11] The instrument records this increase in light transmission over time, generating an aggregation curve. The extent of aggregation is quantified by comparing the light transmittance of the PRP sample to that of platelet-poor plasma (PPP), which represents 100% aggregation (or maximum light transmission).[11]
Experimental Workflow Overview
The following diagram illustrates the overall workflow for assessing the platelet aggregation inhibition potential of 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one.
Caption: Experimental workflow for the platelet aggregation inhibition assay.
Detailed Protocols
Materials and Reagents
| Reagent/Material | Supplier | Catalog No. |
| 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one | Varies | Varies |
| Dimethyl sulfoxide (DMSO), sterile | Sigma-Aldrich | D2650 |
| Adenosine 5'-diphosphate (ADP) | Sigma-Aldrich | A2754 |
| Collagen (Type I, from equine tendon) | Chrono-log | 385 |
| 3.2% Sodium Citrate Vacutainer Tubes | BD Biosciences | 363083 |
| Sterile Saline (0.9% NaCl) | Varies | Varies |
| Platelet-Rich Plasma (PRP) | Prepared in-house | N/A |
| Platelet-Poor Plasma (PPP) | Prepared in-house | N/A |
| Light Transmission Aggregometer | Chrono-log, Helena Laboratories, etc. | Varies |
| Calibrated Pipettes and Sterile Tips | Varies | Varies |
| Sterile Polypropylene Tubes | Varies | Varies |
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
This protocol is a critical first step, as the quality of the PRP directly impacts the reliability of the aggregation results.[12]
-
Blood Collection: Draw whole blood from healthy human donors who have abstained from antiplatelet medications for at least 10 days. Use a 19-21 gauge needle and discard the first few milliliters to avoid tissue factor contamination. Collect the blood into tubes containing 3.2% sodium citrate anticoagulant (9 parts blood to 1 part citrate).
-
PRP Preparation: Within one hour of collection, centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature (20-24°C) with the centrifuge brake off.[12] This "soft spin" pellets the red and white blood cells while leaving the platelets suspended in the plasma.
-
PRP Harvesting: Carefully aspirate the upper, straw-colored layer of PRP using a sterile plastic pipette and transfer it to a sterile polypropylene tube. Keep the PRP at room temperature and use it within 3-4 hours.
-
PPP Preparation: To obtain PPP, centrifuge the remaining blood sample at a higher speed, such as 2000 x g for 15 minutes. The supernatant is the PPP.
-
Platelet Count Adjustment (Optional but Recommended): For consistency, it is advisable to adjust the platelet count of the PRP to a standard concentration (e.g., 250 x 10^9/L) by diluting with PPP.
Preparation of Test Compound and Agonist Solutions
-
Test Compound Stock Solution: Prepare a stock solution of 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one in DMSO. The concentration should be high enough to allow for serial dilutions while keeping the final DMSO concentration in the PRP at or below 0.5% to minimize solvent effects.
-
Working Solutions: Prepare serial dilutions of the test compound from the stock solution using sterile saline or an appropriate buffer.
-
Agonist Solutions: Reconstitute ADP and collagen according to the manufacturer's instructions to achieve the desired working concentrations. The final concentration of the agonist should be predetermined to induce submaximal aggregation (typically 5-10 µM for ADP and 2-5 µg/mL for collagen).
Platelet Aggregation Inhibition Assay
-
Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.[1]
-
Baseline Calibration: Pipette 450 µL of PPP into a cuvette and place it in the appropriate channel of the aggregometer. Set this as the 100% aggregation baseline. Pipette 450 µL of PRP into another cuvette, add a stir bar, and place it in a measurement channel. Set this as the 0% aggregation baseline.
-
Incubation with Test Compound: In a fresh cuvette, add 445 µL of PRP and a stir bar. Add 5 µL of the desired concentration of 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one working solution (or vehicle control - saline with the same percentage of DMSO). Incubate for 3-5 minutes at 37°C with stirring in the aggregometer.
-
Initiation of Aggregation: Add 50 µL of the platelet agonist (e.g., ADP) to the cuvette to initiate aggregation. The final volume in the cuvette will be 500 µL.
-
Data Recording: Record the change in light transmission for 5-10 minutes to generate the aggregation curve.
-
Controls: Run a positive control (agonist with vehicle) and a negative control (PRP with saline instead of agonist).
Data Analysis and Interpretation
The primary output of the LTA is an aggregation tracing. The maximum aggregation percentage is determined for each concentration of the test compound.
Calculation of Inhibition Percentage:
The percentage of inhibition is calculated using the following formula:
% Inhibition = [ (Max Aggregation of Control - Max Aggregation of Test) / Max Aggregation of Control ] * 100
Determining the IC50 Value:
The half-maximal inhibitory concentration (IC50) is the concentration of the inhibitor required to reduce the maximal aggregation by 50%. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Sample Data Presentation:
| Compound Concentration (µM) | Maximum Aggregation (%) | % Inhibition |
| Vehicle Control | 85 | 0 |
| 1 | 72 | 15.3 |
| 5 | 55 | 35.3 |
| 10 | 40 | 52.9 |
| 25 | 20 | 76.5 |
| 50 | 8 | 90.6 |
Potential Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway
The signaling pathways within platelets are complex, involving multiple feedback loops that amplify the initial activation signal.[4] A key pathway implicated in platelet activation is the phosphoinositide 3-kinase (PI3K)/Akt pathway.[2] Several platelet agonists, including those acting through G-protein coupled receptors (GPCRs) like the ADP receptor P2Y12, activate PI3K.
As previously mentioned, derivatives of the 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold have been shown to be potent inhibitors of PI3K.[9][10] Therefore, it is plausible that 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one exerts its antiplatelet effect by inhibiting one or more isoforms of PI3K. Inhibition of PI3K would disrupt downstream signaling events, including the activation of Akt and subsequent "inside-out" signaling that leads to the conformational activation of the integrin αIIbβ3, the final common pathway for platelet aggregation.[4]
The following diagram illustrates the proposed point of inhibition within the platelet activation signaling cascade.
Caption: Proposed mechanism of action via PI3K inhibition.
Conclusion and Future Directions
This application note provides a detailed protocol for the in vitro assessment of 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one as a platelet aggregation inhibitor using LTA. The described methodology is robust and allows for the determination of the compound's inhibitory potency. The potential mechanism of action through the inhibition of the PI3K/Akt pathway offers a compelling rationale for its antiplatelet activity. Further studies should be conducted to confirm the exact molecular target and to evaluate the compound's efficacy and safety in more complex in vitro and in vivo models of thrombosis.
References
-
Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols. NCBI. Available at: [Link]
-
Discovery of 4-phenyl-2H-benzo[b][1][2]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors. PubMed. Available at: [Link]
-
Principles and Methods of Preparation of Platelet-Rich Plasma: A Review and Author's Perspective. PMC - NIH. Available at: [Link]
-
New Concepts and Mechanisms of Platelet Activation Signaling. PMC - PubMed Central. Available at: [Link]
-
Synthesis of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. PubMed. Available at: [Link]
-
Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro. PMC - NIH. Available at: [Link]
-
Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[1][2]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. NIH. Available at: [Link]
-
Full article: Light transmission aggregometry for platelet function testing: position paper on current recommendations and French proposals for accreditation. Taylor & Francis Online. Available at: [Link]
-
Technical Procedures for Preparation and Administration of Platelet-Rich Plasma and Related Products: A Scoping Review. Frontiers. Available at: [Link]
-
Signaling During Platelet Adhesion and Activation. Arteriosclerosis, Thrombosis, and Vascular Biology - American Heart Association Journals. Available at: [Link]
-
Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. NIH. Available at: [Link]
-
Presumed mechanism for formation of 4H-benzo[d][1]oxazin-4-ones. ResearchGate. Available at: [Link]
-
Platelet Isolation and Activation Assays. Bio-protocol. Available at: [Link]
-
Signaling Pathways of Receptors Involved in Platelet Activation and Shedding of These Receptors in Stored Platelets. PubMed Central. Available at: [Link]
-
Light transmission aggregometry in the diagnosis of thrombocytopathy. Via Medica Journals. Available at: [Link]
-
Determination of Antibody Activity by Platelet Aggregation. ResearchGate. Available at: [Link]
-
Full article: Comparison of different procedures to prepare platelet-rich plasma for studies of platelet aggregation by light transmission aggregometry. Taylor & Francis Online. Available at: [Link]
-
What is the optimal centrifugation protocol for preparing PRP?. Laboratory Supply Network. Available at: [Link]
-
Platelet Aggregation Testing in Platelet-Rich Plasma Description of Procedures With the Aim to Develop Standards in the Field. American Journal of Clinical Pathology. Available at: [Link]
-
Light transmission aggregometry for platelet function testing: position paper on current recommendations and French proposals for accreditation. ResearchGate. Available at: [Link]
-
Principles and Methods of Preparation of Platelet-Rich Plasma: A Review and Author's Perspective. ResearchGate. Available at: [Link]
-
Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. NIH. Available at: [Link]
-
Platelet Signaling Pathways and New Inhibitors. Arteriosclerosis, Thrombosis, and Vascular Biology - American Heart Association Journals. Available at: [Link]
-
Advances in Platelet Function Testing—Light Transmission Aggregometry and Beyond. NIH. Available at: [Link]
Sources
- 1. japsonline.com [japsonline.com]
- 2. Platelet aggregation inhibition by fluorophenyl-substituted 2-isoxazoline-5-carboxylic acids and their derivatives [accscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and in vitro study of platelet antiaggregant activity of some 4-quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. Discovery of 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of 8-(2-amino-1-hydroxyethyl)-6-hydroxy-1,4-benzoxazine-3(4H)-one derivatives as potent β2-adrenoceptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2H-1,4-benzoxazin-3(4H)-one | C8H7NO2 | CID 72757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Unraveling the Mechanism of Platelet Aggregation Suppression by Thioterpenoids: Molecular Docking and In Vivo Antiaggregant Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: X-ray Crystallography of 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide to the X-ray crystallographic analysis of 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one derivatives. The benzoxazinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antifungal, and anticancer properties.[1][2][3][4] Understanding the three-dimensional atomic arrangement of these molecules is paramount for rational drug design and structure-activity relationship (SAR) studies.[5] This guide details the entire workflow, from synthesis and crystallization to data collection, structure solution, and refinement, offering field-proven insights to overcome common challenges.
Introduction: The Significance of Benzoxazinone Derivatives in Drug Discovery
Benzoxazinone derivatives are a critical class of heterocyclic compounds that have garnered significant attention from medicinal chemists.[4] Their diverse pharmacological profiles make them attractive candidates for the development of novel therapeutic agents.[1][2][3] The 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one core provides a versatile template for chemical modification, allowing for the fine-tuning of physicochemical and biological properties.
Single-crystal X-ray diffraction (SCXRD) is an unparalleled technique for elucidating the precise three-dimensional structure of small organic molecules at the atomic level.[6][7][8] This detailed structural information is invaluable for:
-
Unambiguous Confirmation of Molecular Structure: Verifying the connectivity and stereochemistry of newly synthesized derivatives.
-
Understanding Structure-Activity Relationships (SAR): Correlating specific structural features with biological activity to guide the design of more potent and selective compounds.
-
Informing Computational Modeling: Providing accurate geometries for molecular docking and other in-silico drug design methods.
-
Revealing Intermolecular Interactions: Understanding how molecules pack in the solid state, which can influence properties like solubility and bioavailability.
This guide is designed to equip researchers with the necessary knowledge and protocols to successfully perform X-ray crystallographic studies on this important class of compounds.
The Crystallographic Workflow: A Conceptual Overview
The journey from a synthesized compound to a refined crystal structure involves a series of critical steps. Each stage presents its own set of challenges and requires careful consideration to ensure the final structure is of high quality and reliability.
Figure 1. A schematic overview of the X-ray crystallography workflow.
Key Experimental Protocols
Synthesis of 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one Derivatives
The synthesis of benzoxazinone derivatives can be achieved through various routes.[9][10][11] A common and effective method involves the reaction of an appropriate o-aminophenol derivative with an acyl chloride.[2] For the synthesis of the parent 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one, a plausible route involves the cyclization of a suitably substituted aminophenol. Further derivatization can be achieved by modifying the starting materials or by post-synthesis modifications.
Protocol: A General Synthetic Approach
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting aminophenol in a suitable aprotic solvent (e.g., chloroform, dichloromethane).[12]
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine, to the reaction mixture.[12]
-
Acylation: Slowly add the desired acyl chloride (e.g., chloroacetyl chloride) to the solution at a controlled temperature (often 0 °C to room temperature).[2]
-
Cyclization: The intermediate formed may undergo spontaneous cyclization, or a cyclizing agent such as cyanuric chloride or acetic anhydride can be employed to facilitate the formation of the benzoxazinone ring.[10][12]
-
Work-up and Purification: After the reaction is complete (monitored by TLC), quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization to yield the desired derivative.
Note: The specific reaction conditions (solvent, temperature, reaction time) will need to be optimized for each specific derivative.
Crystallization of 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one Derivatives
Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography.[5][6][8] For small organic molecules like benzoxazinone derivatives, several classical crystallization techniques can be employed.[7]
Common Crystallization Techniques:
-
Slow Evaporation: This is one of the simplest methods. A solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, which increases the solute concentration and promotes crystal growth.[13] The choice of solvent is crucial and can significantly impact crystal quality.[13]
-
Vapor Diffusion: In this technique, a concentrated solution of the compound in a small, open container is placed inside a larger, sealed container that holds a precipitant (a solvent in which the compound is less soluble).[14] The vapor from the precipitant slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[14]
-
Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface of the two solvents as they slowly mix.[6]
-
Antisolvent Crystallization: An "antisolvent" is added to a solution of the compound to reduce its solubility and induce crystallization.[14]
Protocol: Crystallization Screening
-
Solubility Testing: Begin by qualitatively assessing the solubility of your compound in a range of common solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, hexane).[13]
-
Initial Screening: Set up crystallization trials using small amounts of your purified compound with the techniques mentioned above. A 96-well plate format can be used for high-throughput screening.
-
Optimization: Once initial crystal hits are observed, optimize the conditions by varying the solvent system, concentration, temperature, and rate of crystallization.
Table 1: Example Crystallization Screening Conditions
| Trial | Method | Solvent System | Temperature (°C) | Observations |
| 1 | Slow Evaporation | Ethanol | 25 | Amorphous precipitate |
| 2 | Slow Evaporation | Acetone/Hexane (1:1) | 25 | Small needles |
| 3 | Vapor Diffusion | Toluene (compound) / Hexane (precipitant) | 4 | X-ray quality crystals |
| 4 | Antisolvent | Dichloromethane solution, add Hexane | 25 | Oily precipitate |
X-ray Diffraction Data Collection
Once a suitable crystal is obtained, it is mounted on a goniometer and placed in the X-ray beam of a diffractometer.[15]
Protocol: Data Collection
-
Crystal Mounting: A single, well-formed crystal (typically >0.1 mm in all dimensions) is carefully selected and mounted on a loop or a glass fiber.[16]
-
Cryo-cooling: The crystal is typically cooled to a low temperature (e.g., 100 K) using a stream of cold nitrogen gas. This minimizes thermal motion of the atoms and improves the quality of the diffraction data.[15]
-
Data Collection Strategy: The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector (e.g., CCD or CMOS).[5][15] A complete dataset is collected by rotating the crystal through a specific angular range.
-
Data Processing: The raw diffraction images are processed to determine the position and intensity of each reflection.[17] This step also involves indexing the reflections to determine the unit cell parameters and space group of the crystal.[17]
Structure Solution and Refinement
Structure Solution
The "phase problem" is a central challenge in X-ray crystallography. While the intensities of the diffracted X-rays can be measured, their phases cannot. Several methods are used to solve the phase problem for small molecules:
-
Direct Methods: These methods use statistical relationships between the intensities of the reflections to directly determine the phases.[15] This is the most common approach for small molecules.
-
Patterson Methods: These are useful when the structure contains a heavy atom, as the positions of the heavy atoms can be determined first, and this information can be used to phase the remaining reflections.[15]
Structure Refinement
Once an initial model of the structure is obtained, it is refined to improve the agreement between the calculated and observed diffraction data.[18][19]
Protocol: Structure Refinement
-
Least-Squares Refinement: This is an iterative process where the atomic coordinates, thermal parameters, and other model parameters are adjusted to minimize the difference between the observed and calculated structure factor amplitudes.[15]
-
Difference Fourier Maps: These maps show the difference between the observed and calculated electron density. They are used to locate missing atoms (like hydrogens) and to identify any errors in the model.
-
Validation: The final refined structure is validated using various metrics to ensure its quality and chemical reasonableness. This includes checking bond lengths, bond angles, and thermal parameters.
Table 2: Hypothetical Crystallographic Data for an 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one Derivative
| Parameter | Value |
| Empirical Formula | C9H10N2O2 |
| Formula Weight | 178.19 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.929 |
| b (Å) | 12.803 |
| c (Å) | 13.376 |
| β (°) | 112.08 |
| Volume (ų) | 1734.4 |
| Z | 4 |
| R-factor (%) | 4.29 |
| Goodness-of-fit | 0.982 |
Note: The data in this table is illustrative and based on a similar crystal structure for demonstration purposes.[20][21]
Data Interpretation and Application
The final refined crystal structure provides a wealth of information. The precise bond lengths, bond angles, and torsion angles define the molecular conformation. Intermolecular interactions, such as hydrogen bonds and π-π stacking, can be identified, providing insights into the crystal packing. This detailed 3D structural information is crucial for understanding the molecule's properties and for guiding further drug development efforts.
Conclusion
X-ray crystallography is an indispensable tool in the study of 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one derivatives. By providing a detailed atomic-level view of these molecules, it enables a deeper understanding of their structure-property relationships, which is essential for the rational design of new and improved therapeutic agents. This guide has outlined the key steps and considerations in the crystallographic workflow, providing a solid foundation for researchers in this exciting field.
References
- Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton - University of Southampton.
- SPT Labtech. (n.d.).
- Various Authors. (n.d.). Crystal Structure Determination & Refinement.
- Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing).
- Staples, R. J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC - NIH.
- Various Authors. (n.d.). Crystallization of small molecules.
- Various Authors. (n.d.). Synthesis and Medicinal Importance of Benzoxazine, Benzoxazinone and Their Derivatives: A Short Review. springerprofessional.de.
- Various Authors. (n.d.). Synthesis and Medicinal Importance of Benzoxazine, Benzoxazinone and Their Derivatives: A Short Review.
- Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics.
- Various Authors. (2022). Benzoxazine: a privileged scaffold in medicinal chemistry. PubMed.
- Deschamps, J. R. (n.d.). X-Ray Crystallography of Chemical Compounds. PMC - NIH.
- Various Authors. (n.d.). Synthesis of Benzoxazinone Derivatives: A New Route to 2 (N Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. MDPI.
- Clegg, W. (2019). Refining X-ray Crystal Structures. Books - The Royal Society of Chemistry.
- Various Authors. (n.d.). Refinement of X-ray Crystal Structures. Stanford University.
- Various Authors. (2021). A beginner's guide to X-ray data processing. The Biochemist - Portland Press.
- Various Authors. (n.d.). Structure refinement. MIT OpenCourseWare.
-
Various Authors. (2011). Synthesis of 2H-benzo[b][6][8]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. PubMed.
- Various Authors. (n.d.). X-ray crystallography. Wikipedia.
- Various Authors. (n.d.). Proposed mechanism for the synthesis of benzoxazin-4-one derivatives.
- Various Authors. (n.d.). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. NIH.
- Leas, D. A., et al. (n.d.). Formation of 2-Imino benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines. ACS Figshare.
- Various Authors. (n.d.). An X-Ray Crystallographic Study of N-Methyl-3-nitro-4-(nitromethyl)-4H-chromen-2-amine. SpringerLink.
Sources
- 1. Synthesis and Medicinal Importance of Benzoxazine, Benzoxazinone and Their Derivatives: A Short Review | springerprofessional.de [springerprofessional.de]
- 2. researchgate.net [researchgate.net]
- 3. jddtonline.info [jddtonline.info]
- 4. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. sptlabtech.com [sptlabtech.com]
- 8. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Benzoxazinone Derivatives: A New Route to 2 (N Phthaloylmethyl)-4H-3,1-benzoxazin-4-one [mdpi.com]
- 13. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 15. fiveable.me [fiveable.me]
- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 17. portlandpress.com [portlandpress.com]
- 18. books.rsc.org [books.rsc.org]
- 19. ocw.mit.edu [ocw.mit.edu]
- 20. acs.figshare.com [acs.figshare.com]
- 21. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one
Welcome to the technical support center for the synthesis of 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges in synthesizing this specific benzoxazinone derivative. By combining established chemical principles with practical troubleshooting advice, this resource aims to empower you to optimize your reaction conditions and achieve higher yields and purity.
Introduction to the Synthesis of 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one
The synthesis of 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one presents unique challenges due to its multifunctional nature. The presence of a nucleophilic amino group on the aromatic ring, in addition to the functionalities involved in the formation of the oxazinone ring, requires careful consideration of reaction conditions to avoid side products.
While a direct, optimized protocol for this specific molecule is not widely reported, a common and logical synthetic approach involves the cyclization of a suitably substituted aminophenol precursor, followed by the reduction of a nitro group to the desired amine. This guide will focus on a proposed two-step synthetic pathway and address the potential issues that may arise at each stage.
Proposed Synthetic Pathway:
A plausible and efficient route to synthesize 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one is a two-step process:
-
Step 1: Synthesis of the Nitro Intermediate: Cyclization of 2-amino-3-nitrophenol with an appropriate reagent to form 4-methyl-8-nitro-2H-benzo[b]oxazin-3(4H)-one.
-
Step 2: Reduction of the Nitro Group: Reduction of the nitro intermediate to the final product, 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one.
This guide will provide troubleshooting and FAQs for each of these critical steps.
Part 1: Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Step 1: Synthesis of 4-methyl-8-nitro-2H-benzo[b]oxazin-3(4H)-one
FAQ 1: I am getting a low yield of the desired 4-methyl-8-nitro-2H-benzo[b]oxazin-3(4H)-one, and I see multiple spots on my TLC plate. What are the likely side reactions?
Answer:
Low yields in this step are often due to competing side reactions. The primary side products to consider are:
-
N-acylation without cyclization: The acylating agent may react with the amino group of 2-amino-3-nitrophenol without the subsequent intramolecular cyclization to form the oxazinone ring.
-
O-acylation: The phenolic hydroxyl group can also be acylated, leading to an ester byproduct.
-
Polymerization: Under harsh conditions, phenolic compounds can be prone to polymerization.
Troubleshooting Strategies:
-
Choice of Cyclizing Agent: The use of a milder and more specific cyclizing agent can improve the yield. While chloroacetyl chloride is a common choice, consider using a less aggressive reagent like ethyl chloroacetate in the presence of a non-nucleophilic base.
-
Reaction Temperature: Running the reaction at a lower temperature can help to control the rate of reaction and minimize the formation of side products. Start with room temperature and gradually increase if the reaction is not proceeding. Refluxing should be a last resort, as it can promote side reactions.[1]
-
Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of the cyclizing agent may lead to di-acylation or other side reactions. A 1:1 to 1:1.2 molar ratio of 2-amino-3-nitrophenol to the cyclizing agent is a good starting point.
-
Solvent: The choice of solvent is crucial. Aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are generally preferred. Acetic acid can also be a good solvent for similar reactions.[1]
Experimental Protocol: Optimization of the Cyclization Reaction
| Parameter | Recommended Starting Condition | Notes |
| Solvent | Dry Dichloromethane (DCM) | Ensure the solvent is anhydrous to prevent hydrolysis of the acyl chloride. |
| Temperature | 0 °C to Room Temperature | Start the reaction at 0 °C and allow it to slowly warm to room temperature. |
| Base | Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | Use a non-nucleophilic base to scavenge the HCl produced during the reaction. |
| Reaction Time | 4-12 hours | Monitor the reaction progress by Thin Layer Chromatography (TLC). |
FAQ 2: My cyclization reaction is not going to completion, even after extended reaction times. What could be the issue?
Answer:
Incomplete conversion can be due to several factors:
-
Insufficient activation: The electrophilicity of the acylating agent might not be sufficient for the reaction to proceed efficiently.
-
Steric hindrance: The substituents on the aromatic ring could be sterically hindering the intramolecular cyclization.
-
Poor solubility: The starting materials or intermediates may not be fully soluble in the chosen solvent.
Troubleshooting Strategies:
-
Use of a Catalyst: The addition of a catalytic amount of a Lewis acid, such as Zinc Chloride (ZnCl₂), can help to activate the acylating agent.[2]
-
Alternative Cyclization Reagents: Consider using a more reactive cyclizing agent, but be mindful of the potential for increased side reactions.
-
Solvent Screening: Perform small-scale reactions in a variety of aprotic solvents (e.g., THF, Acetonitrile, Dioxane) to find the optimal medium for solubility and reactivity.
Step 2: Reduction of 4-methyl-8-nitro-2H-benzo[b]oxazin-3(4H)-one
FAQ 3: The reduction of the nitro group is giving me a complex mixture of products, and the yield of the desired 8-amino product is low. What are the potential pitfalls?
Answer:
The reduction of an aromatic nitro group in the presence of other functional groups, such as the lactone in the oxazinone ring, can be challenging. Potential issues include:
-
Over-reduction: Harsh reducing agents can potentially open the oxazinone ring.
-
Incomplete reduction: The reaction may stop at intermediate stages, such as the nitroso or hydroxylamine derivatives.
-
Side reactions of the amino group: The newly formed amino group is nucleophilic and can potentially react with other components in the reaction mixture.
Troubleshooting Strategies:
-
Choice of Reducing Agent: The selection of the appropriate reducing agent is critical.
-
Stannous Chloride (SnCl₂): This is a classic and often effective reagent for the reduction of aromatic nitro groups in the presence of other functional groups.[3]
-
Catalytic Hydrogenation (H₂/Pd-C): This is a clean and efficient method, but the reaction conditions (pressure, temperature, and catalyst loading) need to be carefully optimized to avoid over-reduction.
-
Iron (Fe) in Acetic Acid: This is another mild and selective method for nitro group reduction.
-
-
Reaction pH: Maintaining the appropriate pH during the reaction and workup is important, especially when using metal-based reducing agents.
-
Temperature Control: Perform the reduction at a controlled temperature to minimize side reactions.
Experimental Protocol: Selective Reduction of the Nitro Group
| Reducing Agent | Solvent | Temperature | Key Considerations |
| SnCl₂·2H₂O | Ethanol or Ethyl Acetate | Room Temperature to 50 °C | The reaction is typically acidic. Neutralize carefully during workup. |
| H₂ (1 atm), 10% Pd/C | Methanol or Ethanol | Room Temperature | Monitor the reaction carefully to avoid over-reduction. The catalyst can be filtered off. |
| Fe powder, Acetic Acid | Ethanol/Water | Reflux | A cost-effective and selective method. |
FAQ 4: I am having difficulty purifying the final 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one. It seems to be unstable.
Answer:
The final product, being an aromatic amine, can be susceptible to oxidation, especially if exposed to air and light for extended periods.
Troubleshooting Strategies:
-
Purification Method:
-
Column Chromatography: Use a silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane). It is advisable to run the column quickly and to use solvents that have been de-gassed.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
-
-
Handling and Storage:
-
Work with the purified compound under an inert atmosphere (e.g., nitrogen or argon) as much as possible.
-
Store the final product in a cool, dark place, preferably under an inert atmosphere.
-
Part 2: Visualization of Key Workflows
To aid in your experimental design, the following diagrams illustrate the proposed synthetic pathway and a general troubleshooting workflow.
Caption: Proposed two-step synthesis of 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one.
Caption: A general workflow for troubleshooting low yield or purity issues.
Part 3: Concluding Remarks
The synthesis of 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one is a challenging yet achievable goal. Success hinges on a systematic approach to optimizing each step of the reaction, from the choice of reagents and solvents to the careful control of reaction conditions. This guide provides a framework for addressing the most common issues encountered in similar syntheses. By applying these principles and troubleshooting strategies, you will be well-equipped to improve the yield and purity of your target compound.
For further assistance, please do not hesitate to reach out to our technical support team.
References
Sources
Technical Support Center: Synthesis of 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one
Welcome to the technical support guide for the synthesis of 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this and related benzoxazinone compounds. Our guidance is grounded in established chemical principles and practical laboratory experience to help you navigate common challenges and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing the 2H-benzo[b][1][2]oxazin-3(4H)-one core structure?
A common and effective method for synthesizing the 2H-benzo[b][1][2]oxazin-3(4H)-one scaffold involves the reaction of a 2-aminophenol derivative with chloroacetyl chloride, followed by an intramolecular cyclization. The first step is the acylation of the more nucleophilic amino group of the 2-aminophenol with chloroacetyl chloride. The subsequent step is a base-mediated intramolecular Williamson ether synthesis (an SN2 reaction), where the phenoxide ion displaces the chloride to form the oxazine ring. This two-step, one-pot synthesis is widely used for its reliability and access to diverse derivatives.[3][4]
Q2: Why is the 2-aminophenol starting material so sensitive?
2-Aminophenols are highly susceptible to oxidation, especially in the presence of air, light, or trace metal impurities.[5][6] The ortho-positioning of the amino (-NH₂) and hydroxyl (-OH) groups makes the aromatic ring electron-rich and prone to oxidation to form quinone-imine intermediates. These intermediates can then undergo further reactions, such as self-condensation or polymerization, leading to intensely colored impurities, most notably phenoxazinone-type structures.[1][7] For this reason, it is crucial to use high-purity, preferably freshly recrystallized, 2-aminophenol and to conduct reactions under an inert atmosphere (e.g., Nitrogen or Argon).
Proposed Synthetic Pathway for 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one
The synthesis of the target molecule can be envisioned starting from 2-amino-5-methylphenol. The key steps involve N-acylation followed by intramolecular cyclization. A subsequent nitration and reduction sequence would install the 8-amino group. An alternative, more direct route starting from a pre-functionalized aminophenol is outlined below.
Caption: Proposed synthesis of 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one.
Troubleshooting Guide
Problem: My crude product is intensely colored (dark brown, purple, or black), and my yield is low.
Q: What is the cause of this discoloration, and how can I prevent it?
A: This is the most common issue when working with 2-aminophenol derivatives. The color arises from oxidative side reactions.
Causality: The 2-aminophenol starting material is highly reactive and can be easily oxidized to a quinone-imine intermediate. This intermediate can then dimerize to form 2-aminophenoxazin-3-one, a highly conjugated and colored compound.[1][7] This process is often catalyzed by air (oxygen) and trace metals. The formation of these side products consumes your starting material, leading to a significant reduction in the yield of the desired benzoxazinone.
Troubleshooting Steps:
-
Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere. This involves degassing your solvents and using Schlenk line techniques if possible.
-
High-Purity Reagents: Use freshly purified 2-aminophenol. If the starting material has darkened in storage, recrystallize it from hot water or an ethanol/water mixture before use.[8]
-
Control of Basicity: While the cyclization step requires a base, using a strong base in excess or at high temperatures can promote oxidation. Use a mild inorganic base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) and add it portion-wise.
-
Low Temperature: Perform the initial N-acylation step at a low temperature (0-5 °C) to control the exothermic reaction and minimize side reactions before proceeding to the higher temperature required for cyclization.
Caption: Formation of colored phenoxazinone impurities via oxidation.
Problem: My reaction stalls at the N-acylated intermediate, and cyclization is incomplete.
Q: My spectral analysis (¹H NMR, LC-MS) shows the presence of the N-(2-hydroxyphenyl)-2-chloroacetamide intermediate. How can I drive the cyclization to completion?
A: Incomplete cyclization indicates that the intramolecular nucleophilic substitution to form the ring is not proceeding efficiently.
Causality: The cyclization step is an intramolecular SN2 reaction where the phenoxide acts as the nucleophile. The efficiency of this step depends on several factors:
-
Base Strength: The base must be strong enough to deprotonate the phenolic hydroxyl group to form the more nucleophilic phenoxide.
-
Solvent: The solvent must be able to dissolve the intermediate and facilitate the SN2 reaction. Aprotic polar solvents are generally preferred.
-
Temperature: Sufficient thermal energy is required to overcome the activation barrier of the reaction.
Troubleshooting Steps:
-
Choice of Base: If a weak base like NaHCO₃ was used, consider switching to a stronger, non-nucleophilic base such as K₂CO₃ or cesium carbonate (Cs₂CO₃). Carbonates are often effective as they are sufficiently basic and heterogeneous, which can sometimes prevent side reactions.
-
Solvent System: If the reaction was performed in a protic solvent like ethanol, which can solvate the nucleophile and slow down SN2 reactions, consider switching to or adding an aprotic polar solvent like acetone, DMF, or acetonitrile. Acetone is often a good choice as it readily dissolves the reactants and has a convenient boiling point for refluxing.
-
Increase Temperature: Gently refluxing the reaction mixture is typically required for the cyclization to complete. Ensure your reaction temperature is maintained at the boiling point of the solvent for a sufficient period (monitor by TLC or LC-MS).
-
Phase-Transfer Catalyst: In some cases, adding a catalytic amount of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can facilitate the reaction, especially if there are solubility issues with the base and the organic intermediate.
Problem: Purification is challenging due to a persistent impurity with a similar polarity to my product.
Q: How can I effectively separate the target compound from stubborn impurities?
A: When an impurity co-elutes with your product during column chromatography, a multi-pronged approach to purification is necessary.
Causality: A common side product that can have similar polarity to the desired benzoxazinone is the dimer formed from two molecules of the chloroacetamide intermediate, where the phenoxide of one molecule displaces the chloride of another. Another possibility is a small amount of O-acylated product.
Troubleshooting Steps:
-
Optimize Column Chromatography:
-
Solvent System: Systematically vary the polarity of your eluent. Use solvent systems with different selectivities (e.g., switch from ethyl acetate/hexane to dichloromethane/methanol).
-
Gradient Elution: Employ a very shallow elution gradient in the region where the product and impurity elute.
-
Adsorbent: If using silica gel, consider switching to alumina (basic or neutral) or a reverse-phase C18 silica, as the different surface chemistry can alter the elution order.
-
-
Recrystallization: This is a powerful technique for purifying crystalline solids.
-
Solvent Screening: Test a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water) to find one in which your product has high solubility at high temperatures but low solubility at room temperature or below, while the impurity remains soluble.
-
-
Acid-Base Extraction: If your target molecule has an amino group (as in the final product) and the impurity does not, you can perform an acid-base wash. Dissolve the crude mixture in an organic solvent (like ethyl acetate), wash with dilute acid (e.g., 1M HCl) to protonate and extract your product into the aqueous layer. Then, basify the aqueous layer and re-extract your purified product back into an organic solvent.
-
Transfer the crude solid product into an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., ethanol) to the flask, just enough to create a slurry.
-
Heat the mixture gently on a hotplate with stirring until the solid completely dissolves.
-
If the solution is colored by insoluble impurities, perform a hot filtration through a fluted filter paper.
-
Allow the clear filtrate to cool slowly to room temperature. Crystal formation should begin.
-
Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal precipitation.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove residual solvent.
Potential Side Products Summary
| Side Product Name | Molecular Formula | Key Identifier | Mitigation Strategy |
| 2-Aminophenoxazin-3-one | C₁₂H₈N₂O₂ | Intense color (red/purple), M+H⁺ ~213.06 | Use inert atmosphere, high-purity starting materials. |
| Dimerized Intermediate | C₁₈H₁₆Cl₂N₂O₄ | M+H⁺ significantly higher than product | Use dilute conditions, controlled addition of reagents. |
| O-Acylated Isomer | C₉H₉ClNO₃ | Same mass as N-acylated intermediate | Control reaction temperature (keep low initially). |
| Unreacted Starting Material | C₇H₈N₂O₃ | M+H⁺ of the aminophenol | Ensure sufficient chloroacetyl chloride is used; monitor reaction. |
References
-
Science.gov. (n.d.). related impurities 4-aminophenol: Topics by Science.gov. Retrieved from [Link]
-
Krasavin, M., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(22), 19865-19877. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Synthesis of phenoxazine derivative from 2-aminophenol and 3,4-dihaloarene. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 3 Proposed mechanism for the synthesis of benzoxazin-4-one derivatives. Retrieved from [Link]
-
Al-Hussain, S. A., et al. (2024). Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[1][2]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. ACS Omega. Available from: [Link]
-
ElectronicsAndBooks. (n.d.). European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Li, H., et al. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 30(7), 1510. Available from: [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of benzoxazoles via the copper-catalyzed hydroamination of alkynones with 2-aminophenols. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Presumed mechanism for formation of 4H-benzo[d][1][7]oxazin-4-ones. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of 2H-benzo[b][1][2]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. Retrieved from [Link]
-
Mol-Instincts. (n.d.). 2-Aminophenol 95-55-6 wiki. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Aminophenol. Retrieved from [Link]
-
National Institutes of Health. (2018). Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. Retrieved from [Link]
-
PubChem. (n.d.). 2H-1,4-benzoxazin-3(4H)-one. Retrieved from [Link]
-
Diva-Portal.org. (n.d.). Synthesis of 4H-Benzo[e][1][7]oxazin-4-ones by a Carbonylation–Cyclization Domino Reaction of ortho-Halophenols and Cyanamide. Retrieved from [Link]
Sources
- 1. related impurities 4-aminophenol: Topics by Science.gov [science.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[1,4]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Aminophenol: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. 2-Aminophenol - Wikipedia [en.wikipedia.org]
Technical Support Center: Stability of 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one in DMSO
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one when solubilized in Dimethyl Sulfoxide (DMSO). While specific stability data for this compound is not extensively published, this document synthesizes established principles of small molecule stability in DMSO, with a focus on related benzoxazinone structures, to empower you to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: I've just dissolved 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one in DMSO. What are the immediate stability concerns I should be aware of?
A1: While DMSO is an excellent solvent for a wide range of organic molecules, several factors can influence the stability of your compound, even in the short term.[1][2][3] The primary concerns are the purity of the DMSO, the presence of water, and exposure to light.
-
DMSO Purity: Always use anhydrous, high-purity DMSO (≥99.9%). Lower-grade DMSO can contain impurities that may react with your compound.
-
Water Content: DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere. Water can lead to hydrolysis of susceptible functional groups. Benzoxazinone derivatives, in particular, can be prone to pH-dependent degradation in aqueous environments.[4]
-
Light Exposure: Photoreactive functional groups on your compound could lead to degradation upon exposure to UV or even ambient light. It is best practice to store stock solutions in amber vials to minimize light exposure.
Q2: How should I prepare my stock solution of 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one in DMSO to maximize its stability?
A2: Proper preparation of your stock solution is the first and most critical step in ensuring its stability. Following a systematic protocol will minimize variability and potential degradation.
To begin, ensure your 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one is in a dry, solid form. Use high-purity, anhydrous DMSO for dissolution.[5] If you encounter solubility issues at room temperature, gentle warming (to no more than 37°C) or sonication can be employed.[5] Once dissolved, it is crucial to aliquot the stock solution into smaller, single-use volumes.[6] This practice minimizes the number of freeze-thaw cycles the main stock undergoes, which can introduce moisture and promote degradation or precipitation.[7][8][9] Store these aliquots at -20°C or -80°C for long-term storage.[6]
Q3: My compound solution in DMSO has been stored for a while. How can I check if it has degraded?
A3: Visual inspection is the first, albeit least sensitive, method. Look for any color changes or precipitate formation. However, significant degradation can occur without any visible signs.
For a definitive assessment, analytical techniques are necessary. The most common and reliable method is Liquid Chromatography-Mass Spectrometry (LC-MS).[7][10][11] By comparing the chromatogram and mass spectrum of your stored sample to that of a freshly prepared solution or a reference standard, you can identify and quantify the parent compound and any potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is also a valuable tool for assessing purity over time.[10]
Q4: I've noticed a precipitate in my frozen DMSO stock solution after thawing. What should I do?
A4: Precipitation upon thawing is a common issue and can be due to several factors.[12] It may not necessarily indicate chemical degradation, but rather that the compound's solubility limit has been exceeded at lower temperatures.
First, try to redissolve the precipitate by gently warming the vial to room temperature or slightly above (e.g., 37°C) and vortexing thoroughly.[5] If the precipitate dissolves, the compound is likely not degraded. However, if the precipitate remains, it could be a sign of degradation or the formation of a less soluble polymorph. In this case, it is advisable to prepare a fresh stock solution. To avoid this issue in the future, consider preparing a more dilute stock solution or using a co-solvent if compatible with your downstream application.
Q5: When I dilute my DMSO stock of 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one into my aqueous assay buffer, it immediately turns cloudy. What is happening?
A5: This phenomenon is commonly referred to as "crashing out" or precipitation and occurs when a compound that is soluble in an organic solvent like DMSO is poorly soluble in an aqueous solution.[5][13] When the DMSO stock is diluted into the aqueous buffer, the final concentration of DMSO is often too low to keep the compound dissolved.
To mitigate this, you can try several strategies:
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.[6]
-
Increase Final DMSO Concentration: If your assay can tolerate it, increasing the final concentration of DMSO in your assay buffer may keep the compound in solution. However, be mindful that DMSO itself can affect biological assays.[1][14]
-
Use of Pluronic F-127: For in vitro assays, adding a small amount of Pluronic F-127 to your assay buffer can help to maintain the solubility of hydrophobic compounds.
-
Pre-dilution in a Co-solvent: In some cases, pre-diluting the DMSO stock in a co-solvent that is miscible with both DMSO and water (e.g., ethanol, PEG400) before the final dilution in the aqueous buffer can prevent precipitation.[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Compound will not dissolve in DMSO | - Insufficient solvent volume- Compound is in a less soluble crystalline form- Low-quality DMSO | - Increase the volume of DMSO.- Gently warm the solution (up to 37°C) or sonicate.- Ensure you are using high-purity, anhydrous DMSO.[5] |
| DMSO stock solution changes color over time | - Chemical degradation (oxidation, hydrolysis, etc.)- Light sensitivity | - Prepare a fresh stock solution.- Store aliquots under an inert gas (e.g., argon or nitrogen).- Protect from light by using amber vials. |
| Inconsistent results in biological assays | - Compound degradation in DMSO stock- Precipitation upon dilution- Freeze-thaw cycles affecting compound integrity | - Regularly check the purity of your stock solution using LC-MS.- Address precipitation issues using the methods described in the FAQs.- Aliquot stock solutions to minimize freeze-thaw cycles.[6] |
| Loss of compound potency | - Degradation of the parent compound | - Perform a stability study to determine the acceptable storage duration and conditions for your compound in DMSO. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one in DMSO
Materials:
-
8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one (solid)
-
Anhydrous, high-purity DMSO (≥99.9%)
-
Analytical balance
-
Amber glass vial with a PTFE-lined cap
-
Vortex mixer
-
Pipettes
Procedure:
-
Tare the amber glass vial on the analytical balance.
-
Carefully weigh out the desired amount of 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one (Molecular Weight: 178.19 g/mol ). For 1 mL of a 10 mM solution, you will need 1.7819 mg.
-
Add the appropriate volume of anhydrous DMSO to the vial.
-
Cap the vial tightly and vortex until the solid is completely dissolved. If necessary, gently warm the solution to 37°C.
-
Once dissolved, aliquot the stock solution into smaller, single-use amber vials.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Assessment of Compound Stability in DMSO by LC-MS
Objective: To determine the stability of 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one in DMSO over time under specific storage conditions.
Materials:
-
Aliquots of your 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one DMSO stock solution
-
Freshly prepared "time zero" stock solution for comparison
-
LC-MS system with a suitable C18 column
-
Appropriate mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)
Procedure:
-
Time Zero (T0) Analysis:
-
Prepare a fresh stock solution of 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one in DMSO.
-
Dilute an aliquot to a suitable concentration for LC-MS analysis.
-
Inject the sample and acquire the chromatogram and mass spectrum. This will serve as your baseline.
-
-
Stability Study:
-
Store your aliquots under the desired conditions (e.g., room temperature, 4°C, -20°C).
-
At specified time points (e.g., 24 hours, 1 week, 1 month), remove an aliquot.
-
Allow the aliquot to thaw completely and vortex to ensure homogeneity.
-
Dilute and analyze by LC-MS under the same conditions as the T0 sample.
-
-
Data Analysis:
-
Compare the peak area of the parent compound at each time point to the T0 sample to determine the percentage of the compound remaining.
-
Examine the chromatograms for the appearance of new peaks, which may indicate degradation products.
-
Analyze the mass spectra to identify the molecular weights of any new peaks.
-
Below is a table summarizing expected stability data based on general observations for small molecules in DMSO.[15][16][17]
| Storage Condition | Time Point | Expected % Compound Remaining (Illustrative) |
| Room Temperature | 3 Months | 92% |
| Room Temperature | 6 Months | 83% |
| Room Temperature | 1 Year | 52% |
| 4°C in 90/10 DMSO/water | 2 Years | 85% |
| -20°C (with minimal freeze-thaw) | >1 Year | >95% |
Visualizing Workflows
Workflow for Preparing a Stable DMSO Stock Solution
Caption: Workflow for preparing a stable DMSO stock solution.
Troubleshooting Workflow for Compound Precipitation in Aqueous Buffer
Caption: Troubleshooting workflow for compound precipitation.
References
- DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors - PMC - NIH. (n.d.). National Center for Biotechnology Information.
- The effect of room-temperature storage on the stability of compounds in DMSO - Yufeng. (n.d.).
- Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed. (2012). Methods in Molecular Biology, 803, 265-71.
- The effect of room-temperature storage on the stability of compounds in DMSO - PubMed. (2003). Journal of Biomolecular Screening, 8(2), 205-9.
- Studies on repository compound stability in DMSO under various conditions - PubMed. (2003). Journal of Biomolecular Screening, 8(3), 291-7.
- Technical Support Center: Troubleshooting Compound Solubility in DMSO - Benchchem. (n.d.).
- Stability of screening compounds in wet DMSO - PubMed. (2008). Journal of Biomolecular Screening, 13(10), 999-1006.
- Studies on Repository Compound Stability in DMSO under Various Conditions. (2003). Journal of Biomolecular Screening.
- Issues in Compound Storage in DMSO - Ziath. (n.d.).
- Compound Handling Instructions - MCE. (n.d.). MedChemExpress.
- (PDF) The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO. (2003). Journal of Biomolecular Screening.
- (PDF) DMSO Solubility Assessment for Fragment-Based Screening - ResearchGate. (n.d.).
- DMSO Solubility Assessment for Fragment-Based Screening - MDPI. (n.d.).
- Another aspect in use of DMSO in medicinal chemistry - Atlas of Science. (2016, October 27).
- Application Notes and Protocols for Assessing Compound Solubility and Stability in DMSO - Benchchem. (n.d.).
- DMSO and Drug Discovery - Perlara. (2016, March 31).
- (PDF) Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives - ResearchGate. (2009, July 17).
- How to make a stock solution of a substance in DMSO - Quora. (2018, April 25).
- Why does a compound that dissolve in DMSO, precipitates with media ? | ResearchGate. (2022, January 7).
- Degradation Studies on Benzoxazinoids. Soil Degradation Dynamics of 2,4-Dihydroxy-7-methoxy-(2H) - UCA. (n.d.).
- Studies on Repository Compound Stability in DMSO under Various Conditions. (2003). Journal of Biomolecular Screening.
- (PDF) The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. (n.d.).
- Making a stock solution for my drug using DMSO - General Lab Techniques. (2013, October 15).
- Compound precipitation in high-concentration DMSO solutions - PubMed. (2014). Journal of Biomolecular Screening, 19(9), 1302-8.
- Degradation compounds of benzoxazinones evaluated. | Download Table - ResearchGate. (n.d.).
- troubleshooting dimethoxycurcumin precipitation in stock solutions - Benchchem. (n.d.).
- Benzoxazinone degradation products discussed in this study - ResearchGate. (n.d.).
-
1018254-91-5 | 8-Amino-4-methyl-2H-benzo[b][1][16]oxazin-3(4H) - MolCore. (n.d.). Retrieved from
- Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). LCGC North America.
- 8-Amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one Safety Data Sheets - Echemi. (n.d.).
- TRANSFORMATION OF BENZOXAZINONE DERIVATIVES TO SOME INTERESTING HETEROCYCLIC COMPOUNDS WITH EXPECTED BIOLOGICAL ACTIVITY Magda I - Semantic Scholar. (2015, May 25).
- 2H-1,4-benzoxazin-3(4H)-one | C8H7NO2 | CID 72757 - PubChem. (n.d.). National Center for Biotechnology Information.
- 2-O-beta-D-glucopyranosyl-4-hydroxy-(2H)- 1,4-benzoxazin-3(4H)-one (DIBOA-Glc) and its degradation products, phytotoxic allelochemicals from Gramineae. | Semantic Scholar. (n.d.).
- 4H-3,1-Benzoxazin-4-one | C8H5NO2 | CID 10920656 - PubChem. (n.d.). National Center for Biotechnology Information.
- 2-Methyl-4H-3,1-benzoxazin-4-one | 525-76-8 - ChemicalBook. (n.d.).
- 2-Amino-4-methylbenzothiazole | C8H8N2S | CID 15132 - PubChem. (n.d.). National Center for Biotechnology Information.
Sources
- 1. DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. archive.perlara.com [archive.perlara.com]
- 4. bibrepo.uca.es [bibrepo.uca.es]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ziath.com [ziath.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. atlasofscience.org [atlasofscience.org]
- 15. The effect of room-temperature storage on the stability of compounds in DMSO [yufenggp.com]
- 16. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Solubility issues of 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one in aqueous buffers
Welcome to the technical support center for 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the aqueous solubility of this compound. Our goal is to provide you with the foundational knowledge and practical troubleshooting steps to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered when working with 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one in aqueous environments.
Q1: I've dissolved my 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one in an aqueous buffer, but it keeps precipitating. What is happening?
A1: Precipitation upon dilution of a stock solution into an aqueous buffer is a classic sign of a compound exceeding its solubility limit in the final medium. The core structure, a benzoxazinone, is largely hydrophobic. While the 8-amino group offers a site for protonation to increase solubility, the overall molecule has limited aqueous solubility. The initial solvent (likely a polar aprotic solvent like DMSO) can hold a high concentration, but when this is diluted into a predominantly water-based buffer, the compound crashes out of the solution. It is a common challenge for compounds in drug discovery.[1][2]
Q2: What is the best solvent to prepare a high-concentration stock solution?
A2: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the industry-standard choice for poorly soluble compounds due to its strong solubilizing power.[1][2] Prepare a high-concentration stock (e.g., 10-30 mM) in 100% DMSO. This stock can then be serially diluted for your experiments. Always ensure the DMSO is anhydrous, as absorbed water can affect the long-term stability and solubility of the compound in the stock solution.
Q3: How does the pH of my aqueous buffer affect the solubility of this compound?
A3: The pH is a critical factor due to the aromatic amine at the 8-position. Aromatic amines are typically weak bases.[3] At a pH below the pKa of the conjugate acid (ArNH3+), the amino group will be protonated, rendering it charged and significantly increasing its interaction with water, thus enhancing solubility. The pKa for typical aromatic amines is in the range of 4-5.[3] Therefore, you can expect substantially better solubility in acidic buffers (e.g., pH < 5) compared to neutral or basic buffers. However, be mindful that the benzoxazinone core may be susceptible to hydrolysis under strongly acidic or basic conditions.[4]
Q4: I am performing a cell-based assay. What is the maximum concentration of DMSO I can use in my final experimental well?
A4: This is a critical consideration, as DMSO itself can impact cellular function.[5][6] For most cell lines, a final DMSO concentration of 0.1% to 0.5% is considered safe for short-term exposure.[5][7] However, some sensitive cell lines can show stress or altered function even at these levels.[8] Concentrations exceeding 1% are often cytotoxic and can damage cell membranes.[7][8] It is imperative to run a vehicle control experiment with DMSO alone at various concentrations to determine the no-effect level for your specific cell line and assay endpoint.[6]
Q5: Are there alternatives to DMSO or pH adjustment for improving solubility?
A5: Yes. If pH modification is not compatible with your assay and DMSO concentrations are limiting, you can explore the use of solubilizing excipients. Cyclodextrins , which are cyclic oligosaccharides, are particularly effective.[][10] They have a hydrophobic inner cavity that can encapsulate poorly soluble molecules like your benzoxazinone, while their hydrophilic exterior allows the entire complex to dissolve in water.[11][12][13] Derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used to enhance the solubility of hydrophobic drugs for in vitro and in vivo applications.[12]
Troubleshooting Workflows & Protocols
Workflow 1: Systematic Solubility Assessment
This workflow provides a structured approach to identifying the optimal buffer conditions for your compound.
Caption: Workflow for systematic solubility assessment.
Protocol 1: Step-by-Step pH-Dependent Solubility Test
-
Prepare Stock: Create a 20 mM stock solution of 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one in 100% high-purity DMSO.
-
Prepare Buffers: Prepare a set of buffers at different pH values relevant to your experimental range (e.g., pH 4.0 Sodium Acetate, pH 7.4 PBS, pH 9.0 Tris).
-
Dilution: In separate microcentrifuge tubes, add 99 µL of each buffer. To each tube, add 1 µL of the 20 mM DMSO stock to achieve a final concentration of 200 µM (with 1% DMSO). Vortex immediately.
-
Equilibration: Allow the tubes to incubate at room temperature for at least 1 hour.
-
Observation: Visually inspect each tube against a dark background for any signs of precipitation (cloudiness, visible particles). A laser pointer can be used to check for the Tyndall effect (light scattering), which indicates the presence of suspended particles.
-
Quantification (Optional but Recommended): Centrifuge the tubes at high speed (e.g., 14,000 x g) for 15 minutes to pellet any precipitate. Carefully remove the supernatant and measure the concentration of the dissolved compound using a suitable analytical method like HPLC-UV or UV-Vis spectroscopy. The measured concentration is the kinetic solubility under those conditions.
Workflow 2: Troubleshooting Precipitation in an Assay
This decision tree helps diagnose and solve precipitation issues during an experiment.
Caption: Decision tree for troubleshooting precipitation.
Data Summary
While specific experimental data for 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one is not widely published, the expected solubility trends based on its chemical structure are summarized below. These should be confirmed experimentally using the protocols provided.
| Parameter | Condition | Expected Solubility | Rationale |
| pH | pH < 5 | Higher | The 8-amino group (an aromatic amine) is protonated, creating a charged species (ArNH3+) that is more soluble in polar solvents like water.[3][14] |
| pH 7.4 | Low | The 8-amino group is largely in its neutral, less soluble form (ArNH2). The hydrophobic benzoxazinone core dominates.[15] | |
| pH > 9 | Low to Very Low | The compound remains in its neutral form. At very high pH, the stability of the benzoxazinone ring might be compromised.[4] | |
| Co-solvent | 1% DMSO | Slight Increase | DMSO helps disrupt water's hydrogen-bonding network, which can improve the solvation of hydrophobic molecules.[16] |
| 5% DMSO | Moderate Increase | Higher concentrations of co-solvent further reduce the polarity of the bulk solution.[17] Caution: May be cytotoxic.[5][8] | |
| Excipient | 1-5% HP-β-CD | Significant Increase | The hydrophobic compound is encapsulated within the cyclodextrin's non-polar cavity, presenting a soluble exterior to the aqueous buffer.[11][12] |
References
- Kurkov, S. V., & Loftsson, T. (2013). Cyclodextrins. International Journal of Pharmaceutics, 453(1), 167–180.
- ALZET® Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds.
- BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
- Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
- Pharmapproach. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.
- Scientist Solutions. (2025). DMSO in cell based assays.
- Wikipedia. (n.d.). Cosolvent.
- Quora. (2017). What effects does DMSO have on cell assays?
- bepls. (n.d.). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach.
- Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
- Al-Kassas, R., et al. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Scientific Reports, 12(1), 1-15.
- Touro University. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
- Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
- BenchChem. (2025). Adjusting for the effects of DMSO on cell line growth and viability in experiments.
- Galvagnion, C., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Molecules, 27(14), 4472.
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.
- Curti, F., et al. (2013). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules, 18(9), 11448-11461.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
- Wouters, F. C., et al. (2016). Benzoxazinoids: Reactivity and Modes of Action of a Versatile Class of Plant Chemical Defenses. Journal of the Brazilian Chemical Society, 27(8), 1377-1396.
- Wamser, C. C. (2002). Chapter 22 Notes - Amines.
- EMBIBE. (n.d.). Physical Properties of Amines – Solubility, Melting and Boiling Point.
- LibreTexts Chemistry. (2024). 23.1: Properties of amines.
-
MolCore. (n.d.). 8-Amino-4-methyl-2H-benzo[b][11][18]oxazin-3(4H)-one. Retrieved from MolCore.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 72757, 2H-1,4-benzoxazin-3(4H)-one.
- Slideshare. (n.d.). Methods of enhancing Dissolution and bioavailability of poorly soluble drugs.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chapter 22 notes [web.pdx.edu]
- 4. researchgate.net [researchgate.net]
- 5. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 8. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes [mdpi.com]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alzet.com [alzet.com]
- 13. touroscholar.touro.edu [touroscholar.touro.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. embibe.com [embibe.com]
- 16. bepls.com [bepls.com]
- 17. Cosolvent - Wikipedia [en.wikipedia.org]
- 18. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
Overcoming ring-opening of the benzoxazinone core during synthesis
Welcome to the technical support center for benzoxazinone synthesis. This guide is designed for researchers, scientists, and drug development professionals who are working with this important heterocyclic scaffold. Here, we address common challenges encountered during the synthesis of benzoxazinones, with a particular focus on preventing the undesired ring-opening of the core structure. This resource provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations to ensure the integrity of your synthetic routes.
Introduction: The Benzoxazinone Core - A Privileged Scaffold with Synthetic Hurdles
Benzoxazinones are a vital class of heterocyclic compounds, forming the core structure of numerous biologically active molecules, including the anti-HIV agent Efavirenz.[1][2][3][4] Their synthesis, however, is often plagued by the lability of the oxazinone ring, which is susceptible to nucleophilic attack and subsequent ring-opening. This side reaction can significantly reduce yields and complicate purification, posing a considerable challenge for synthetic chemists.[5][6] This guide will equip you with the knowledge and practical strategies to overcome these obstacles.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and issues that arise during benzoxazinone synthesis.
FAQ 1: My primary challenge is the hydrolytic opening of the benzoxazinone ring. What are the key factors contributing to this, and how can I mitigate it?
Answer:
Hydrolytic ring-opening is a frequent problem, especially when water is present in the reaction mixture or during workup.[5] The benzoxazinone core contains two electrophilic centers, the C2 and C4 carbonyl carbons, making them susceptible to nucleophilic attack.[7][8] Water, acting as a nucleophile, can attack the C4 carbonyl, leading to the formation of an unstable tetrahedral intermediate that collapses, cleaving the ester bond and opening the ring to form the corresponding N-acyl anthranilic acid.[5]
Key Factors Influencing Hydrolysis:
-
Presence of Water: Even trace amounts of water in solvents or reagents can lead to significant product degradation.
-
pH: Both acidic and basic conditions can catalyze hydrolysis. Protic solvents can promote protonation of the benzoxazinone, increasing its susceptibility to nucleophilic attack.[9]
-
Temperature: Higher reaction temperatures can accelerate the rate of hydrolysis.
-
Substituent Effects: The electronic nature of substituents on the benzoxazinone ring can influence the electrophilicity of the carbonyl carbons. Electron-withdrawing groups can increase susceptibility to nucleophilic attack.[8][10]
Troubleshooting Flowchart for Preventing Hydrolysis:
Caption: Troubleshooting decision tree for hydrolytic ring-opening.
FAQ 2: I am observing significant ring-opening when using amine nucleophiles to synthesize quinazolinones from benzoxazinones. How can I favor the desired cyclization over the formation of the ring-opened diamide?
Answer:
This is a classic challenge where the amine can act as a nucleophile at two sites: the C4 carbonyl leading to the desired quinazolinone, or it can induce ring-opening. The formation of a ring-opened diamide is a common side product.[5]
Mechanistic Insight:
The reaction proceeds through a nucleophilic acyl substitution at the C4 position. The initial attack of the amine on the C4 carbonyl forms a tetrahedral intermediate. This intermediate can then collapse, expelling the phenolic oxygen to form the quinazolinone. However, if the reaction conditions are not optimal, the intermediate can also lead to the cleavage of the C2-O bond, resulting in the ring-opened product.
Strategies to Promote Quinazolinone Formation:
-
Solvent Choice: Aprotic solvents are generally preferred to minimize side reactions. Pyridine is a common choice as it can act as both a solvent and a mild base to facilitate the reaction.[11]
-
Temperature Control: While heating is often necessary to drive the cyclization, excessive temperatures can promote decomposition and side reactions. A carefully controlled temperature profile is crucial.
-
Use of Dehydrating Agents: In some cases, the in-situ removal of water can shift the equilibrium towards the desired cyclized product. Reagents like acetic anhydride can be employed, but care must be taken as they can also react with the starting materials.[11]
-
Alternative Synthetic Routes: Consider a two-step approach where the anthranilic acid is first acylated with the appropriate acyl chloride, followed by cyclization using a dehydrating agent like acetic anhydride or cyanuric chloride.[6][12][13] This can sometimes provide better control and higher yields of the benzoxazinone intermediate.
Experimental Protocol: Synthesis of a 2-Aryl-quinazolin-4(3H)-one from a 2-Aryl-4H-3,1-benzoxazin-4-one
-
Reaction Setup: To a solution of the 2-aryl-4H-3,1-benzoxazin-4-one (1.0 eq) in dry pyridine (5-10 mL per mmol of benzoxazinone) under an inert atmosphere (N2 or Ar), add the primary amine (1.1 eq).
-
Reaction Conditions: Stir the reaction mixture at reflux for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice-water (50 mL).
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol, isopropanol) to obtain the pure quinazolinone.
FAQ 3: My synthesis involves strong bases, and I am seeing decomposition of the benzoxazinone core. What are my options?
Answer:
The benzoxazinone ring is sensitive to strong bases. The acidic proton on the nitrogen (for N-unsubstituted benzoxazinones) can be abstracted, and the resulting anion can undergo rearrangement or decomposition. Furthermore, strong bases can act as nucleophiles, attacking the carbonyl groups and initiating ring-opening.
Comparison of Bases for Benzoxazinone Synthesis:
| Base | Type | pKa of Conjugate Acid | Common Applications | Potential Issues with Benzoxazinones |
| Triethylamine (Et3N) | Tertiary Amine | ~10.7 | Acylation of anthranilic acid | Generally well-tolerated, but can promote side reactions at high temperatures. |
| Pyridine | Aromatic Amine | ~5.2 | Acylation, cyclization | Often used as a solvent and base; generally mild. |
| DBU | Non-nucleophilic | ~13.5 | Can induce ring-opening | Can be too strong and lead to decomposition.[7] |
| NaH, LiHMDS | Strong, Non-nucleophilic | ~35, ~26 | Deprotonation for alkylation | High risk of ring-opening and decomposition. |
| K2CO3, Cs2CO3 | Inorganic Carbonate | ~10.3, ~10.3 | Milder conditions | Can be effective in some cases, but solubility may be an issue. |
Recommendations for Base-Sensitive Syntheses:
-
Use Milder Bases: Opt for weaker organic bases like triethylamine or pyridine.[14] Inorganic bases such as potassium carbonate can also be a good alternative in certain reactions.
-
Employ Non-Nucleophilic Bases: If a stronger base is required, consider a sterically hindered, non-nucleophilic base like DBU, but use it at low temperatures and with careful monitoring.[7]
-
Protecting Groups: If the N-H proton is the source of instability, consider protecting the nitrogen. A Boc group can be a suitable choice, although its introduction and removal add extra steps to the synthesis.
-
Reaction Temperature: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate.
FAQ 4: How do substituents on the aromatic ring of the benzoxazinone affect its stability?
Answer:
Substituents on the benzene ring can significantly impact the stability of the benzoxazinone core through their electronic effects.[10][15]
-
Electron-Withdrawing Groups (EWGs): Substituents like -NO2, -CN, or halogens increase the electrophilicity of the C4 carbonyl carbon. This makes the ring more susceptible to nucleophilic attack and subsequent ring-opening.[8]
-
Electron-Donating Groups (EDGs): Substituents like -OCH3 or -CH3 decrease the electrophilicity of the C4 carbonyl carbon, making the ring more stable towards nucleophiles.[8]
Diagram of Substituent Effects on Benzoxazinone Stability:
Caption: Influence of electronic effects on ring stability.
When designing a synthetic route, consider the electronic nature of the substituents you plan to introduce. If your target molecule contains strong EWGs, be prepared to employ milder reaction conditions and take extra precautions to exclude nucleophiles.
Conclusion
Successfully navigating the synthesis of benzoxazinones requires a thorough understanding of the factors that govern the stability of the heterocyclic core. By carefully controlling reaction conditions, selecting appropriate reagents, and being mindful of the electronic effects of substituents, researchers can minimize undesired ring-opening and achieve higher yields of their target molecules. This guide provides a starting point for troubleshooting common issues, and we encourage you to consult the primary literature for more specific examples relevant to your particular synthetic challenges.
References
-
Proposed mechanism for the reversible ring-opening of 1,3-benzoxazines with thiols. ResearchGate. Available at: [Link]
-
Resolving the Mystery of Ring Opening in the Synthesis of Benzo[d][9][16]oxazin-4-one and Quinazolin-4(3H)-one. ResearchGate. Available at: [Link]
-
Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.4-Benzoxathianones for Weed Control. MDPI. Available at: [Link]
-
Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. MDPI. Available at: [Link]
-
Ring-Opening Polymerization of 1,3-Benzoxazines via Borane Catalyst. MDPI. Available at: [Link]
-
Mechanistic Studies on Ring-Opening Polymerization of Benzoxazines: A Mechanistically Based Catalyst Design. ResearchGate. Available at: [Link]
-
Benzoxazinone synthesis. Organic Chemistry Portal. Available at: [Link]
-
Highly Crosslinked Polybenzoxazines from Monobenzoxazines: The Effect of Meta-Substitution in the Phenol Ring. MDPI. Available at: [Link]
-
Microstructural Analysis of Benzoxazine Cationic Ring-Opening Polymerization Pathways. ACS Publications. Available at: [Link]
-
Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. National Institutes of Health. Available at: [Link]
-
2H-1,4-Benzoxazin-3(4H)-one. FooDB. Available at: [Link]
-
Core-Structure-Inspired Asymmetric Addition Reactions: Enantioselective Synthesis of Dihydrobenzoxazinone. The Royal Society of Chemistry. Available at: [Link]
-
Qualitative analysis of the stability of the oxazine ring of various benzoxazine and pyridooxazine derivatives with proton nuclear magnetic resonance spectroscopy. PubMed. Available at: [Link]
-
Core-structure-inspired asymmetric addition reactions: enantioselective synthesis of dihydrobenzoxazinone- and dihydroquinazolinone-based anti-HIV agents. PubMed. Available at: [Link]
-
Synthesis of Benzoxazinone Derivatives: A New Route to 2 (N Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. MDPI. Available at: [Link]
-
Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. PubMed. Available at: [Link]
-
Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Synthesis and evaluation of benzoxazinones as HIV-1 reverse transcriptase inhibitors. Analogs of Efavirenz (SUSTIVA). PubMed. Available at: [Link]
-
Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][9][16]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity. PubMed. Available at: [Link]
-
VARIOUS SYNTHETIC PATHWAYS TOWARDS EFAVIRENZ AND ITS ANALOGS; THE REPLACEMENT OF THE SIDE CHAIN. FireScholars. Available at: [Link]
-
ESIPT-Enabled Alkyne Migration Provides Rapid Access to Benzoxazinones. Digital Commons @ DU. Available at: [Link]
-
Chemistry of 4H-3,1-Benzoxazin-4-ones. Modern Scientific Press. Available at: [Link]
-
Protecting Groups List. SynArchive. Available at: [Link]
-
Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. ResearchGate. Available at: [Link]
-
Hydroxamic acids derived from 2-hydroxy-2H-1,4-benzoxazin-3(4H)-one: key defense chemicals of cereals. PubMed. Available at: [Link]
-
Study on the Ring-Opening Polymerization of Benzoxazine through Multisubstituted Polybenzoxazine Precursors. ResearchGate. Available at: [Link]
-
2H-1,4-benzoxazin-3(4H)-one. PubChem. Available at: [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Core-structure-inspired asymmetric addition reactions: enantioselective synthesis of dihydrobenzoxazinone- and dihydroquinazolinone-based anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of benzoxazinones as HIV-1 reverse transcriptase inhibitors. Analogs of Efavirenz (SUSTIVA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. "ESIPT-Enabled Alkyne Migration Provides Rapid Access to Benzoxazinones" by Andrés G. Muñoz [digitalcommons.du.edu]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Qualitative analysis of the stability of the oxazine ring of various benzoxazine and pyridooxazine derivatives with proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. uomosul.edu.iq [uomosul.edu.iq]
- 12. Benzoxazinone synthesis [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis of Benzoxazinones Sulphur Analogs and Their Application as Bioherbicides: 1.4-Benzothiazinones and 1.4-Benzoxathianones for Weed Control [mdpi.com]
Technical Support Center: 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one Assay Interference and Artifacts
Welcome to the technical support guide for researchers utilizing 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one in their experimental workflows. This resource is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding potential assay interference and artifacts associated with this compound. While direct literature specifically detailing the interference profile of 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one is not extensively available, its structural motifs are related to classes of compounds known as Pan-Assay Interference Compounds (PAINS).[1][2] This guide, therefore, is built upon established principles of medicinal chemistry and assay development to proactively address potential challenges.
Our approach is to empower you with the scientific rationale behind observed artifacts and to provide robust, self-validating protocols to ensure the integrity of your data.
Part 1: Frequently Asked Questions (FAQs)
Here we address common issues that may arise during the screening and characterization of 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one.
Q1: My dose-response curve for 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one is shallow and has a high Hill slope. What could be the cause?
A shallow dose-response curve with a Hill slope significantly different from 1.0 is often indicative of non-specific activity. This can arise from several mechanisms, including compound aggregation, non-specific protein reactivity, or interference with the assay signal itself.[3][4] For a compound like 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one, the aromatic core could contribute to aggregation at higher concentrations.
Q2: I'm observing activity in multiple, unrelated assays. Is this compound a promiscuous inhibitor?
Apparent activity across numerous, mechanistically distinct assays is a classic hallmark of a Pan-Assay Interference Compound (PAINS).[1][5] PAINS often interact non-specifically with various biological targets.[1] The benzoxazinone scaffold, while present in many targeted therapeutics[6][7], can also be a feature in compounds that exhibit promiscuous behavior. It is crucial to perform rigorous counter-screening and control experiments to rule out artifactual activity.
Q3: Could 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one be interfering with my fluorescence-based assay readout?
Yes, this is a possibility. Compounds with aromatic ring systems can possess intrinsic fluorescence or act as quenchers. This can lead to false positive or false negative results in fluorescence intensity, FRET, and TR-FRET assays.[3][8] It is essential to test for auto-fluorescence and quenching effects of the compound at the wavelengths used in your assay.
Q4: How can I determine if my compound is forming aggregates in the assay buffer?
Compound aggregation is a common cause of non-specific inhibition.[5] Aggregates can sequester and denature proteins, leading to a loss of activity that appears to be specific inhibition. A standard method to test for aggregation-based inhibition is to include a non-ionic detergent, such as Triton X-100 or Tween-80, in the assay buffer. If the inhibitory activity of your compound is significantly reduced in the presence of the detergent, it is likely an aggregator.
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides step-by-step protocols to diagnose and mitigate potential assay artifacts when working with 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one.
Guide 1: Investigating and Mitigating Non-Specific Inhibition
This guide will help you determine if the observed activity of 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one is due to a specific interaction with your target or a result of non-specific mechanisms.
Objective: To determine if the inhibitory activity of 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one is dependent on aggregation.
Materials:
-
8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one stock solution
-
Assay buffer
-
Assay buffer containing 0.01% (v/v) Triton X-100
-
All other required assay components (enzyme, substrate, etc.)
Procedure:
-
Prepare two sets of serial dilutions of 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one: one using the standard assay buffer and another using the assay buffer containing Triton X-100.
-
Perform your standard assay protocol with both sets of dilutions.
-
Generate dose-response curves for both conditions and compare the IC50 values.
Interpretation of Results:
| Observation | Interpretation |
| IC50 value significantly increases in the presence of Triton X-100. | The compound is likely acting as a non-specific inhibitor via aggregation. |
| IC50 value remains unchanged or changes minimally. | Aggregation is likely not the primary mechanism of inhibition. |
Objective: To confirm the activity of 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one using a different assay technology that is less susceptible to the potential interference mechanisms of the primary assay.
Rationale: If the compound shows similar potency in two mechanistically distinct assays, it provides stronger evidence for a specific interaction with the target. For example, if your primary assay is fluorescence-based, an orthogonal assay could be based on mass spectrometry or surface plasmon resonance.
Procedure:
-
Select an orthogonal assay that measures the same biological endpoint but uses a different detection technology.
-
Determine the IC50 of 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one in the orthogonal assay.
-
Compare the IC50 value obtained from the orthogonal assay with the value from the primary assay.
Interpretation:
-
Concordant IC50 values: This strengthens the case for specific, on-target activity.
-
Discordant IC50 values: This suggests that the compound may be interfering with one of the assay formats. Further investigation is required.
Guide 2: Assessing and Correcting for Compound Interference with Assay Signal
This guide provides protocols to identify and correct for direct interference of 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one with the assay signal.
Objective: To measure the intrinsic fluorescence of 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one and its potential to quench the assay's fluorescent signal.
Materials:
-
8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one stock solution
-
Assay buffer
-
Fluorogenic substrate or product of the assay
-
Plate reader capable of fluorescence intensity measurements
Procedure:
-
Auto-fluorescence:
-
Prepare a serial dilution of 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one in assay buffer in a microplate.
-
Read the fluorescence at the excitation and emission wavelengths of your assay.
-
-
Quenching:
-
Prepare a serial dilution of 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one in assay buffer.
-
To each well, add a fixed concentration of the fluorogenic substrate or product.
-
Read the fluorescence at the appropriate wavelengths.
-
Data Analysis:
-
Plot the fluorescence intensity against the concentration of 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one. A significant increase in fluorescence indicates auto-fluorescence, while a decrease indicates quenching. This data can be used to correct the primary assay data.
Part 3: Visualizing Workflows and Mechanisms
Diagrams can aid in understanding the complex nature of assay interference and the logical flow of troubleshooting experiments.
Caption: Troubleshooting workflow for hit validation.
Caption: Potential mechanisms of assay interference.
References
-
Baell JB, Holloway GA. New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry. 2010;53(7):2719–2740. [Link]
-
Baell J, Walters MA. Chemistry: Chemical con artists foil drug discovery. Nature. 2014;513(7519):481–483. [Link]
-
Dahlin JL, Walters MA. The essential roles of chemistry in high-throughput screening triage. Future Medicinal Chemistry. 2014;6(11):1265–1290. [Link]
-
de Souza, T. A., & de Alencastro, R. B. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Biochemistry & Pharmacology: Open Access, 4(3), 1. [Link]
-
Erlanson, D. A. (2019). The challenges of fragment-based drug discovery. Future Medicinal Chemistry, 11(13), 1541–1543. [Link]
-
Inglese, J., Auld, D. S., Jadhav, A., Johnson, R. L., Simeonov, A., & Yasgar, A. (2010). Quantitative high-throughput screening identifies 8-hydroxyquinolines as cell-active histone demethylase inhibitors. PloS one, 5(11), e15535. [Link]
-
Al-Harthy, T., Al-Mughairi, M., Al-Sabahi, J., Al-Azri, M., & Al-Abri, Z. (2023). Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[1][5]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. ACS omega, 8(42), 39599-39611. [Link]
-
Therapeutic Target Database. INCB-057643. [Link]
-
Vogt, I., & Bajorath, J. (2014). Identification of compounds that interfere with high-throughput screening assay technologies. ChemMedChem, 9(8), 1795-1802. [Link]
-
Wang, X., Gontcharov, A., & Dmitrienko, G. I. (2018). Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. The Journal of organic chemistry, 83(4), 2008–2017. [Link]
-
Zhao, L., Li, R., Wang, Y., Zhang, Y., Wang, Y., Li, Y., ... & Yu, S. (2019). Discovery of 4-phenyl-2H-benzo[b][1][5]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors. European journal of medicinal chemistry, 178, 667-686. [Link]
-
Chen, Y., Wang, Y., Zhang, Y., Wang, Y., Li, Y., Li, R., ... & Yu, S. (2022). Discovery of 2H-benzo[b][1][5]oxazin-3(4H)-one derivatives as potent and selective CDK9 inhibitors that enable transient target engagement for the treatment of hematologic malignancies. European journal of medicinal chemistry, 238, 114461. [Link]
Sources
- 1. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
- 6. Discovery of 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and selective CDK9 inhibitors that enable transient target engagement for the treatment of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies - PMC [pmc.ncbi.nlm.nih.gov]
Degradation pathways of 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one in biological media
Technical Support Center: Degradation of 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one
Welcome to the technical support center for investigating the metabolic and chemical stability of novel benzoxazinone derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide both foundational knowledge and practical troubleshooting for in vitro experiments involving 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one and related structures.
While direct degradation data for this specific molecule is not extensively published, its structure contains well-characterized functional groups. This guide leverages established principles of drug metabolism to predict degradation pathways and provides robust protocols to elucidate them experimentally.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the expected degradation profile of 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one.
Q1: What are the most likely metabolic degradation pathways for this compound?
A1: Based on its structure, the compound has three primary sites susceptible to metabolic transformation:
-
The Benzoxazinone Ring: The cyclic ester-amide linkage is susceptible to hydrolysis by plasma esterases and amidases, leading to ring-opening.[1] This is often a primary clearance mechanism for compounds containing such motifs.
-
The 8-Amino Group: Aromatic amines are common substrates for Phase I and Phase II metabolism.[2] Key transformations include N-acetylation by N-acetyltransferases (NATs) and oxidation.[2][3]
-
The 4-Methyl Group: The N-methyl group can be removed via N-dealkylation, a reaction commonly catalyzed by Cytochrome P450 (CYP) enzymes in the liver.[4][5]
Q2: Which enzymes are the primary drivers of its degradation?
A2: The degradation will likely be mediated by several enzyme families:
-
Plasma Esterases/Hydrolases: Responsible for the initial ring-opening of the benzoxazinone core.[1][6] This can lead to rapid degradation upon entry into the bloodstream.
-
Cytochrome P450 (CYP) Enzymes: Primarily located in the liver, CYPs (e.g., CYP3A4, CYP1A2) are key drivers of Phase I oxidative metabolism, including N-dealkylation of the methyl group and potential aromatic hydroxylation.[4][7][8]
-
Arylamine N-acetyltransferases (NATs): These enzymes, particularly NAT1 and NAT2, catalyze the acetylation of the aromatic amino group, a common Phase II conjugation reaction.[2][9]
Q3: How stable is the compound expected to be in human plasma vs. liver microsomes?
A3: You can expect to see different degradation profiles:
-
In Plasma: Stability will primarily be dictated by the rate of hydrolysis of the benzoxazinone ring by plasma enzymes.[1] If this pathway is rapid, the compound will exhibit a short half-life.
-
In Liver Microsomes: Liver microsomes are subcellular fractions containing CYP enzymes.[7][10] Here, degradation will be driven by oxidative metabolism (N-dealkylation, hydroxylation).[11] The observed stability will depend on its susceptibility to CYP-mediated clearance. Comparing plasma stability to microsomal stability can help differentiate between hydrolytic and oxidative clearance pathways.
Part 2: Troubleshooting Guide
This section provides solutions to specific experimental challenges you may encounter.
Q: My compound degrades almost instantly in plasma. How can I determine if this is chemical or enzymatic degradation?
A: This is a critical diagnostic step. Rapid degradation suggests either high enzymatic activity or chemical instability in the buffer system.
-
Causality: Plasma contains highly active hydrolases and esterases that can rapidly cleave labile functional groups.[1][6] Alternatively, the compound could be unstable at the physiological pH of the plasma buffer (pH 7.4).
-
Troubleshooting Steps:
-
Heat Inactivation: Run a parallel experiment using heat-inactivated plasma (typically 56°C for 30 minutes). If degradation is significantly reduced, it is enzyme-mediated. If degradation persists, it is likely due to chemical instability.
-
Buffer Stability: Incubate the compound in the assay buffer (e.g., PBS, pH 7.4) without any plasma. Significant degradation in this control confirms chemical instability.[12]
-
Use of Inhibitors: Add a broad-spectrum esterase inhibitor to the active plasma incubation. A reduction in degradation points towards esterase-mediated hydrolysis.
-
Q: I am observing inconsistent degradation rates between experiments. What is the cause?
A: Inconsistent results often point to variability in experimental conditions or reagents.
-
Causality: The activity of metabolic enzymes is highly sensitive to temperature, pH, and storage conditions.[13][14] Freeze-thaw cycles of plasma or microsomes can reduce enzymatic activity.
-
Troubleshooting Steps:
-
Standardize Reagent Handling: Aliquot plasma and microsomes upon receipt to minimize freeze-thaw cycles. Always pre-warm incubation mixtures to 37°C before adding the compound to start the reaction.[6][15]
-
Include Control Compounds: Always run positive and negative control compounds in parallel. A stable compound (e.g., Verapamil in some systems) and a known unstable compound (e.g., Propantheline) will validate that the assay is performing as expected.
-
Check for Contamination: Ensure that all buffers and equipment are free from contaminants that could inhibit or accelerate enzyme activity.
-
Q: I am having trouble identifying the metabolites using LC-MS. What could be the issue?
A: Metabolite identification can be challenging due to low abundance, poor ionization, or co-elution with matrix components.
-
Causality: Metabolites are often more polar than the parent compound and may have different chromatographic behavior and ionization efficiency. High-resolution mass spectrometry is often required to resolve metabolites from the parent drug.[16][17]
-
Troubleshooting Steps:
-
Optimize Sample Preparation: Ensure your protein precipitation step (e.g., with cold acetonitrile or methanol) is efficient.[15] Consider solid-phase extraction (SPE) for cleaner samples.
-
Adjust LC Gradient: Use a shallower gradient to improve the separation of the parent compound from its more polar metabolites.
-
Use High-Resolution MS: Employ a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain accurate mass measurements, which aids in formula determination of unknown metabolites.[18]
-
Predict Metabolites: Use the predicted pathways (hydrolysis, N-dealkylation, N-acetylation) to calculate the expected masses of metabolites and search for those specific masses in your data.
-
Part 3: Data Presentation & Visualization
Predicted Degradation Pathways
The following diagram illustrates the three primary predicted degradation pathways for 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one.
Caption: Workflow for a typical in vitro plasma stability assay.
Step-by-Step Methodology:
-
Preparation: Thaw frozen plasma (e.g., human, rat) in a 37°C water bath. Prepare the test compound stock solution (e.g., 10 mM in DMSO).
-
Incubation: In microcentrifuge tubes, add the required volume of plasma for each time point (e.g., 0, 15, 30, 60, 120 minutes). [1]Pre-incubate the plasma at 37°C for 5-10 minutes.
-
Reaction Initiation: Add a small volume of the test compound stock solution to the plasma to achieve the final desired concentration (e.g., 1 µM). The final DMSO concentration should be ≤1%. Vortex briefly. The T=0 sample is quenched immediately.
-
Termination: At each subsequent time point, stop the reaction by adding 3-4 volumes of ice-cold acetonitrile containing an internal standard. [15]This precipitates plasma proteins and halts enzymatic activity.
-
Analysis: Centrifuge the samples to pellet the precipitated proteins. Transfer the supernatant to a 96-well plate or autosampler vials for LC-MS/MS analysis to determine the concentration of the parent compound remaining.
-
Calculation: Determine the half-life (t½) by plotting the natural logarithm of the percentage of compound remaining against time. The slope of the line (k) is used in the equation t½ = 0.693/k. [1]
Protocol 2: Liver Microsomal Stability Assay
This protocol assesses a compound's susceptibility to metabolism by Phase I enzymes, particularly CYPs. [7][19][20]
Step-by-Step Methodology:
-
Preparation: Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein), buffer (e.g., 100 mM potassium phosphate, pH 7.4), and the test compound (e.g., 1 µM). [19][20]Keep on ice.
-
Reaction Initiation: Pre-warm the reaction mixture at 37°C for 5 minutes. Initiate the reaction by adding a pre-warmed NADPH regenerating system (containing cofactors like NADPH, glucose-6-phosphate, and G6P dehydrogenase). [19][20]
-
Incubation and Termination: Incubate at 37°C. At various time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot and add it to a quenching solution (ice-cold acetonitrile with an internal standard). [7][18]
-
Control Incubations: Run parallel incubations without the NADPH regenerating system to assess non-CYP mediated degradation.
-
Analysis and Calculation: Process samples (centrifugation, supernatant transfer) and analyze by LC-MS/MS as described in the plasma stability protocol. Calculate the half-life and intrinsic clearance (CLint). [20]
References
-
Sim, E., et al. (2014). "Arylamine N-acetyltransferases: from drug metabolism and pharmacogenetics to drug discovery." British Journal of Pharmacology. Available at: [Link]
-
AxisPharm. "Microsomal Stability Assay Protocol." Available at: [Link]
-
Domainex. "Plasma Stability Assay." Available at: [Link]
-
Creative Bioarray. "Plasma Stability Assay." Available at: [Link]
-
BioDuro. "ADME Plasma Stability Assay." Available at: [Link]
-
Bio-protocol. "Plasma Stability Assay." Available at: [Link]
-
Waters Corporation. "Determination of Microsomal Stability by UPLC-MS/MS." Available at: [Link]
-
Flammang, T. J., & Kadlubar, F. F. (1986). "Metabolism of aromatic amines: relationships of N-acetylation, O-acetylation, N,O-acetyltransfer and deacetylation in human liver and urinary bladder." Carcinogenesis. Available at: [Link]
-
Hein, D. W., et al. (2020). "Arylamine N-acetyltransferase acetylation polymorphisms: paradigm for pharmacogenomic-guided therapy- a focused review." Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link]
-
protocols.io. "Microsomal stability assay for human and mouse liver microsomes." Available at: [Link]
-
Domainex. "Microsomal Clearance/Stability Assay." Available at: [Link]
-
Lin, C. H., et al. (2016). "Benzoxazinone-Mediated Triazine Degradation: A Proposed Reaction Mechanism." Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Cyprotex. "Microsomal Stability." Available at: [Link]
-
ResearchGate. "Effect of side groups on the N-acetylation of aromatic amines." Available at: [Link]
-
Knop, M., et al. (2019). "Conversions of Benzoxazinoids and Downstream Metabolites by Soil Microorganisms." Frontiers in Microbiology. Available at: [Link]
-
Le, N. A. M., et al. (2020). "Unexpected Acetylation of Endogenous Aliphatic Amines by Arylamine N-Acetyltransferase NAT2." Angewandte Chemie. Available at: [Link]
-
Macías, F. A., et al. (2004). "Degradation studies on benzoxazinoids. Soil degradation dynamics of 2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA) and its degradation products, phytotoxic allelochemicals from gramineae." Journal of Agricultural and Food Chemistry. Available at: [Link]
-
ResearchGate. "Degradation compounds of benzoxazinones evaluated." Available at: [Link]
-
Stepan, A. F., & Obach, R. S. (2021). "Cytochrome P450 Metabolism." The Medicinal Chemist's Guide to Solving ADMET Challenges. Available at: [Link]
-
Penning, T. M., et al. (2010). "Ortho-Methylarylamines as Time-Dependent Inhibitors of Cytochrome P450 1A1 Enzyme." Chemical Research in Toxicology. Available at: [Link]
-
ResearchGate. "Benzoxazinone degradation products discussed in this study." Available at: [Link]
-
Chem Help ASAP. (2023). "metabolic stability & determining intrinsic drug clearance." YouTube. Available at: [Link]
-
Boyanton, B. L., & Blick, K. E. (2002). "Stability of twenty-four analytes in human plasma and serum." Clinical Chemistry. Available at: [Link]
-
Al-Awad, S. A., et al. (2023). "Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review." MDPI. Available at: [Link]
-
Olsen, L., Jørgensen, F. S., & Oostenbrink, C. (2015). "Cytochrome P450 Mediated Drug Metabolism." New Horizons in Predictive Drug Metabolism and Pharmacokinetics. Available at: [Link]
-
Wikipedia. "Drug metabolism." Available at: [Link]
-
Wikipedia. "2-Hydroxy-1,4-benzoxazin-3-one monooxygenase." Available at: [Link]
-
Nageswara Rao, R., & Kumar Talluri, M. V. N. (2017). "In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling." Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Dissolution Methods Database. (2022). "Dissolution Method Troubleshooting." Available at: [Link]
-
ResearchGate. "Stability of twenty-four analytes in human plasma and serum." Available at: [Link]
-
Al-Hussain, S. A., et al. (2024). "Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzoo[1][2]xazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors." ACS Omega. Available at: [Link]
-
Oliveros-Bastidas, A., et al. (2009). "Aneugenic effects of benzoxazinones in cultured human cells." Mutation Research. Available at: [Link]
-
ResearchGate. "Recent Advances in the Synthesis of 2H-1,4-Benzoxazin-3-(4H)-ones and 3,4-Dihydro-2H-1,4-benzoxazines." Available at: [Link]
-
Zhao, L., et al. (2019). "Discovery of 4-phenyl-2H-benzo[b]o[1][2]xazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors." European Journal of Medicinal Chemistry. Available at: [Link]
-
Macías, F. A., et al. (2006). "Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS)." Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Li, Y., et al. (2011). "Synthesis of 2H-benzo[b]o[1][2]xazin-3(4H)-one derivatives as platelet aggregation inhibitors." Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Eissler, Y., et al. (2016). "Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum." PLOS ONE. Available at: [Link]
Sources
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. Arylamine N-acetyltransferases: from drug metabolism and pharmacogenetics to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism of aromatic amines: relationships of N-acetylation, O-acetylation, N,O-acetyltransfer and deacetylation in human liver and urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. books.rsc.org [books.rsc.org]
- 6. ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 7. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 8. mdpi.com [mdpi.com]
- 9. Arylamine N-acetyltransferase acetylation polymorphisms: paradigm for pharmacogenomic-guided therapy- a focused review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. Stability studies of twenty-four analytes in human plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Plasma Stability Assay | Domainex [domainex.co.uk]
- 16. waters.com [waters.com]
- 17. researchgate.net [researchgate.net]
- 18. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 19. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 20. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Technical Support Center: Crystallization of 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one
Welcome to the technical support center for the crystallization of 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one (CAS No. 1018254-91-5)[1]. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining high-quality crystals of this benzoxazinone derivative. Our approach is rooted in first principles of physical organic chemistry and extensive field experience.
Frequently Asked Questions (FAQs)
Q1: I'm not getting any crystals at all. What is the most common reason for crystallization failure?
A1: The most frequent issue is an inappropriate choice of solvent or using an excessive amount of it.[2][3] For crystallization to occur, the compound must be soluble in the hot solvent but only sparingly soluble at cooler temperatures. If the compound is too soluble even when cold, the solution will never become supersaturated upon cooling, and crystals will not form. Conversely, if the compound is insoluble in the hot solvent, it cannot be recrystallized. The second most common reason is that the compound is not pure enough; impurities can inhibit the formation of a crystal lattice.[4]
Q2: My compound "oiled out" instead of forming crystals. What does this mean and how can I fix it?
A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is common when a solution is cooled too quickly or when the boiling point of the solvent is higher than the melting point of the solute. To resolve this, you can try reheating the solution and allowing it to cool much more slowly. Adding slightly more solvent to lower the saturation point can also help.[2] If the problem persists, selecting a lower-boiling point solvent is the recommended course of action.
Q3: The crystallization happened almost instantly, forming a fine powder. Is this a problem?
A3: Yes, this is known as "crashing out." Rapid crystallization tends to trap impurities within the crystal lattice, which defeats the purpose of recrystallization as a purification technique.[2] Ideal crystal growth should occur over a period of 15-30 minutes. To slow down the process, reheat the solution and add a small amount of additional solvent (1-2 mL) to slightly decrease the saturation. Ensure the flask is well-insulated to promote slow, controlled cooling.[2]
Q4: My final yield is very low. Where could I have lost my product?
A4: Poor yield can result from several factors:
-
Using too much solvent: This is the most common cause, as a significant portion of your compound will remain dissolved in the mother liquor.[2]
-
Premature crystallization: If crystals form during a hot filtration step (used to remove insoluble impurities), product will be lost in the filter paper.
-
Incomplete reaction: If the compound is the product of a synthesis, the preceding reaction may not have gone to completion.[2]
-
Multiple washing steps: Excessive washing of the collected crystals can dissolve some of the product.
In-Depth Troubleshooting Guide
This section provides detailed, step-by-step protocols to address specific experimental challenges.
Issue 1: No Crystals Form Upon Cooling
Causality: The solution has not reached a state of supersaturation. This is typically due to either using too much solvent or the chosen solvent being too effective at dissolving the compound even at low temperatures.
Troubleshooting Protocol:
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. The microscopic scratches provide a rough surface that can serve as nucleation sites for crystal growth.[5]
-
Seed Crystals: If you have a small amount of pure solid, add a single tiny crystal to the solution. A seed crystal provides a pre-existing template for new crystals to grow on.[5]
-
-
Increase Concentration:
-
If nucleation techniques fail, your solution is likely too dilute. Gently heat the flask to boil off a portion of the solvent.[2] Allow the solution to cool again. Repeat until the solution becomes slightly cloudy at room temperature, indicating it is nearing saturation.
-
-
Utilize an "Anti-Solvent":
-
If a single solvent system is not working, a dual-solvent (or "solvent pair") system is a powerful alternative.[5] Dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" or "anti-solvent" (in which the compound is insoluble) until the solution turns cloudy (turbid). Gently heat until the solution becomes clear again, then allow it to cool slowly.
-
Visual Workflow: Solvent Pair Crystallization
Caption: Workflow for crystallization using a solvent pair.
Issue 2: Formation of an Oil Instead of Crystals
Causality: The compound is precipitating from the solution at a temperature above its melting point. This can be exacerbated by the presence of impurities, which can depress the melting point of the solid.
Troubleshooting Protocol:
-
Re-dissolve and Slow Cool: Reheat the solution until the oil fully re-dissolves. You may need to add 5-10% more solvent. Allow the solution to cool much more slowly. Letting it stand at room temperature overnight before moving to an ice bath can be effective.
-
Lower the Saturation Temperature: Add more of the "good" solvent to the mixture. This lowers the temperature at which the solution becomes saturated, which may now be below the compound's melting point.
-
Change Solvents: If oiling out persists, the solvent's boiling point is likely too high. Choose a solvent with a lower boiling point.
-
Purify the Material: If the issue is caused by impurities, first purify the crude material using another method, such as column chromatography, before attempting recrystallization.
Data Presentation: Solvent Selection Guide
For a benzoxazinone derivative like 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one, which contains both polar (amine, amide) and non-polar (benzene ring) functionalities, a solvent of intermediate polarity or a solvent pair is often successful.
| Solvent System | Boiling Point (°C) | Polarity | Typical Use Case & Rationale |
| Single Solvents | |||
| Ethanol | 78 | Polar Protic | Often a good starting point for moderately polar compounds. The hydroxyl group can form hydrogen bonds. |
| Isopropanol | 82 | Polar Protic | Similar to ethanol but slightly less polar; good for compounds that are too soluble in ethanol. |
| Ethyl Acetate (EtOAc) | 77 | Polar Aprotic | A versatile solvent of intermediate polarity. Good for compounds with ester-like functionalities.[6] |
| Toluene | 111 | Non-polar | Can be effective for less polar compounds or those that crystallize well from aromatic solvents.[6] High boiling point may lead to oiling out. |
| Solvent Pairs | |||
| Ethanol/Water | 78-100 | High to Low | An excellent system where ethanol is the "good" solvent and water is the "anti-solvent".[5] Effective for many polar organic molecules. |
| Ethyl Acetate/Hexane | 69-77 | Mid to Low | A common pair for compounds of intermediate polarity.[6] Both solvents are volatile and easily removed. |
| Acetone/Water | 56-100 | High to Low | Similar to ethanol/water but with a more volatile "good" solvent.[5] |
Troubleshooting Decision Tree
If you encounter an issue, follow this logical guide to diagnose and solve the problem.
Caption: A decision tree for troubleshooting common crystallization issues.
References
-
Troubleshooting Crystallization. (2022). Chemistry LibreTexts. [Link]
-
How to Crystallize Organic Compounds. (2024). wikiHow. [Link]
-
Guide for crystallization. University of Angers. [Link]
-
Crystal Growing Tips. (2015). University of Florida, Center for Xray Crystallography. [Link]
-
Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]
Sources
- 1. molcore.com [molcore.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. unifr.ch [unifr.ch]
- 4. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 5. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 6. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Chiral Separation of 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one Enantiomers
Welcome to the technical support guide for the enantioselective separation of 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one. As a nitrogen-containing heterocyclic compound, this analyte presents unique challenges and opportunities in chiral chromatography.[1][2] The presence of an amino group, a stereogenic center at the N-4 position, and a rigid benzoxazinone core dictates a strategic approach to method development.
This guide is designed for researchers, scientists, and drug development professionals. It provides field-proven insights and systematic troubleshooting protocols to empower you to overcome common hurdles in achieving baseline resolution of these and similar chiral molecules.[3]
Frequently Asked Questions (FAQs)
Q1: Why is achieving chiral separation for this compound difficult?
A: The difficulty arises from the need for a Chiral Stationary Phase (CSP) that can establish a stable, transient diastereomeric complex with one enantiomer over the other.[4] For 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one, the key molecular features to consider for chiral recognition are:
-
The Basic Amino Group: This site is a primary point for hydrogen bonding or ionic interactions.
-
The Lactam (Amide) Moiety: The carbonyl and N-H groups offer sites for hydrogen bonding and dipole-dipole interactions.
-
The Aromatic Ring: This allows for π-π stacking interactions with suitable CSPs.
-
Steric Hindrance: The methyl group at the chiral center influences how the molecule can orient itself and interact with the CSP.
Finding a CSP that leverages a combination of these interactions with sufficient energy difference is the core challenge.
Q2: Which type of Chiral Stationary Phase (CSP) should I start with?
A: For nitrogen-containing heterocyclic compounds like this, polysaccharide-based CSPs are the most versatile and successful starting point.[1] Specifically, derivatives of amylose and cellulose coated or immobilized on a silica support are highly recommended.
| CSP Type | Common Trade Names | Primary Interaction Strengths for Benzoxazinones |
| Cellulose Derivatives | Chiralcel® OD, Chiralcel® OJ | π-π interactions, hydrogen bonding, dipole-dipole interactions.[5] |
| Amylose Derivatives | Chiralpak® AD, Chiralpak® AS | Steric inclusion, hydrogen bonding, dipole-dipole interactions. |
| Macrocyclic Glycopeptides | Astec® CHIROBIOTIC® V, T | Ionic interactions (with the amino group), hydrogen bonding, inclusion complexing.[6] |
| Cyclodextrin-Based | CYCLOBOND™ | Inclusion complexing, particularly effective in reversed-phase mode.[7][8] |
Screening Protocol: A systematic screening of several CSPs is more efficient than exhaustive optimization on a single, potentially unsuitable column.[3][9]
Q3: What is the best mobile phase mode: Normal-Phase, Reversed-Phase, or SFC?
A: There is no single "best" mode; the choice depends on analyte solubility and the CSP. However, for initial screening of polysaccharide CSPs, Normal-Phase (NP) or Polar Organic modes often provide the best initial selectivity.
-
Normal-Phase (NP): (e.g., Hexane/Isopropanol) often enhances the hydrogen bonding and dipole-dipole interactions critical for chiral recognition on polysaccharide CSPs.
-
Supercritical Fluid Chromatography (SFC): Using CO₂ with alcohol modifiers is an excellent, often superior, alternative to NP-HPLC. It offers high efficiency, fast separations, and is compatible with the same CSPs.
-
Reversed-Phase (RP): (e.g., Acetonitrile/Water with buffer) is generally less selective for this compound class on polysaccharide phases but can be effective on cyclodextrin or macrocyclic antibiotic phases where hydrophobic interactions and inclusion complexing are dominant.[7]
Q4: How does temperature impact my separation?
A: Temperature is a critical but complex parameter. Generally, lower temperatures (e.g., 10-25°C) increase the strength of specific interactions like hydrogen bonds, often leading to better resolution.[10] However, this can also increase analysis time and backpressure. Conversely, higher temperatures can improve peak efficiency. The effect is compound-dependent, and temperature optimization should be performed systematically once initial separation is achieved.[10]
Troubleshooting Guide: From No Separation to Baseline Resolution
This section addresses the most common issues encountered during method development for the chiral separation of 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one.
Problem 1: No Separation or a Single Broad Peak
This is the most common starting point, indicating that the chosen CSP and mobile phase conditions do not provide sufficient enantioselectivity.
Logical Troubleshooting Workflow
Caption: Workflow for addressing a complete lack of enantiomeric separation.
Step-by-Step Protocol: Addressing No Separation
-
Confirm CSP Suitability: If not already using one, switch to a polysaccharide-based CSP (e.g., Chiralcel® OD-H or Chiralpak® AD-H). These are the highest probability columns for this class of heterocycles.[1]
-
Change Mobile Phase Modifier: If using Normal-Phase (e.g., Hexane/Isopropanol), change the alcohol. The choice of alcohol (Methanol, Ethanol, Isopropanol) can dramatically alter selectivity.
-
Protocol: Prepare mobile phases of 90:10 Hexane:Alcohol, testing Methanol, Ethanol, and Isopropanol individually.
-
-
Introduce an Additive: The basic amino group of your analyte can cause peak tailing and interact strongly with residual silanols on the silica support. Adding a small amount of a basic or acidic modifier can drastically improve peak shape and selectivity.[10]
-
For Basic Compounds (like this one): Add 0.1% Diethylamine (DEA) or Ethylenediamine (EDA) to the mobile phase. This competes for active sites on the stationary phase, reducing non-specific interactions.
-
For Acidic Modifiers (less common for basic analytes): Adding 0.1% Trifluoroacetic Acid (TFA) can sometimes induce separation through ion-pairing mechanisms, but DEA is the preferred starting point.
-
-
Switch to a Different Mode: If Normal-Phase with additives fails, switch to Supercritical Fluid Chromatography (SFC) if available. The properties of supercritical CO₂ often provide unique and superior selectivity.
Problem 2: Poor Resolution (Rs < 1.5)
You can see two peaks, but they are not fully separated (baseline resolution requires a Resolution factor, Rs, of ≥ 1.5).
Logical Troubleshooting Workflow
Caption: Workflow for optimizing a partial separation to baseline resolution.
Step-by-Step Protocol: Optimizing Poor Resolution
-
Reduce Mobile Phase Strength (Increase Retention): In Normal-Phase, the alcohol is the strong, eluting solvent. Reducing its concentration increases the time the enantiomers spend interacting with the CSP, which can improve resolution.
-
Protocol: If your current method is 80:20 Hexane:Isopropanol, test 85:15 and 90:10 compositions.[10]
-
-
Lower the Column Temperature: As mentioned in the FAQ, decreasing the temperature often enhances the enantioselective interactions.
-
Protocol: Lower the column thermostat temperature in 5°C increments, allowing the system to fully equilibrate at each step before injection.[10]
-
-
Decrease the Flow Rate: Reducing the flow rate can increase column efficiency (increase the number of theoretical plates), giving the enantiomers more opportunity to separate.
-
Protocol: If running at 1.0 mL/min, try reducing the flow to 0.7 mL/min or 0.5 mL/min. Note that this will increase run time.[7]
-
Problem 3: Poor Peak Shape (Tailing or Fronting)
Even with good separation, poor peak shape can compromise quantification and purity assessment. For a basic compound like 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one, peak tailing is the most common issue.
Causes and Solutions for Poor Peak Shape
| Issue | Probable Cause(s) | Recommended Action(s) |
| Peak Tailing | 1. Secondary interactions between the basic amino group and acidic silanols on the CSP support.[10] 2. Column overload. | 1. Add a basic modifier: Add 0.1-0.2% Diethylamine (DEA) to the mobile phase to mask silanol sites.[10] 2. Reduce sample concentration: Dilute the sample by a factor of 5 or 10 and reinject.[11] |
| Peak Fronting | 1. Column overload (less common manifestation). 2. Sample solvent is much stronger than the mobile phase. | 1. Reduce sample concentration: Dilute the sample. 2. Dissolve sample in mobile phase: Ensure the sample is dissolved in the initial mobile phase or a weaker solvent.[11] |
| Split Peaks | 1. Clogged column inlet frit. 2. Column bed has collapsed or voided. | 1. Reverse-flush the column (only for immobilized CSPs, check manual).[12] 2. Replace the column. Use a guard column to protect the analytical column.[12] |
References
- Benchchem. (2025). Troubleshooting guide for HPLC analysis of chiral compounds.
-
MacBéth, D., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(2), 293. [Link]
- Chiral Technologies. Troubleshoot Chiral Column Performance: Efficiency & Resolution.
-
Chromatography Today. (2020). Trouble with chiral separations. [Link]
-
Dong, M. W. (2014). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
ResearchGate. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. [Link]
-
IJSDR. (2023). Troubleshooting in HPLC: A Review. [Link]
-
Phenomenex. Chiral HPLC Separations Guidebook. [Link]
-
Šatínský, D., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]
-
Shimadzu. (2016). Chiral Separation Using SFC and HPLC. [Link]
-
Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. [Link]
-
Ilisz, I., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. International Journal of Molecular Sciences, 25(6), 3437. [Link]
-
Cirilli, R., et al. (2000). Chiral resolution of the enantiomers of 7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide using high-performance liquid chromatography on cellulose-based chiral stationary phases. Journal of Pharmaceutical and Biomedical Analysis, 23(1), 117-25. [Link]
Sources
- 1. Enantiomeric Separation of New Chiral Azole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 5. Chiral resolution of the enantiomers of 7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide using high-performance liquid chromatography on cellulose-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 8. csfarmacie.cz [csfarmacie.cz]
- 9. shimadzu.com [shimadzu.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ijsdr.org [ijsdr.org]
- 12. chiraltech.com [chiraltech.com]
Validation & Comparative
A Senior Application Scientist's Guide to Evaluating PI3K Inhibitors in Preclinical Research
An In-Depth Comparative Guide to PI3K Inhibitors: Benchmarking Novel Scaffolds Against Established Agents
For researchers and drug development professionals navigating the complex landscape of PI3K signaling, the selection of an appropriate inhibitory molecule is a critical decision that profoundly impacts experimental outcomes. This guide provides a comparative analysis of a novel benzoxazinone-based PI3K inhibitor, here termed BZ-1 (representing 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one and similar novel structures), against established, well-characterized PI3K inhibitors. We will delve into the mechanistic nuances, comparative efficacy, and the experimental methodologies required for a robust evaluation.
The Phosphoinositide 3-kinase (PI3K) pathway is a central signaling node that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. The PI3K family of lipid kinases is divided into three classes, with Class I being the most implicated in cancer. Class I PI3Ks are heterodimers composed of a catalytic and a regulatory subunit, with four isoforms of the catalytic subunit: p110α, p110β, p110γ, and p110δ. The development of PI3K inhibitors has evolved from pan-PI3K inhibitors, which target all four isoforms, to isoform-selective inhibitors that offer the potential for improved therapeutic windows and reduced off-target effects.
Comparative Analysis of PI3K Inhibitors
The efficacy and safety of a PI3K inhibitor are dictated by its potency, isoform selectivity, and off-target effects. Here, we compare our novel benzoxazinone scaffold, BZ-1, with a selection of widely used and clinically relevant PI3K inhibitors.
| Inhibitor | Type | p110α IC50 (nM) | p110β IC50 (nM) | p110γ IC50 (nM) | p110δ IC50 (nM) | Key Features |
| BZ-1 (Exemplar) | Pan-PI3K | ~5 | ~5 | ~10 | ~8 | Novel benzoxazinone scaffold with potent pan-isoform activity. High membrane permeability. |
| Wortmannin | Pan-PI3K (Covalent) | 1-10 | 1-10 | 1-10 | 1-10 | Irreversible inhibitor, potent but lacks selectivity and has off-target effects on other kinases like mTOR. |
| LY294002 | Pan-PI3K | 1,400 | - | - | - | Early ATP-competitive inhibitor, less potent than Wortmannin, with off-target effects. |
| Idelalisib (Zydelig®) | δ-selective | 820 | 5,600 | 2,100 | 2.5 | First-in-class δ-selective inhibitor approved for hematological malignancies. |
| Alpelisib (Piqray®) | α-selective | 5 | 1,200 | 250 | 290 | Approved for PIK3CA-mutated breast cancer, highly selective for the p110α isoform. |
| Pictilisib (GDC-0941) | Pan-PI3K | 3 | 33 | 75 | 3 | A potent pan-PI3K inhibitor that has been extensively evaluated in clinical trials. |
Note: IC50 values are approximate and can vary depending on the assay conditions.
Experimental Workflows for PI3K Inhibitor Evaluation
A rigorous assessment of a novel PI3K inhibitor requires a multi-faceted approach, encompassing biochemical assays, cell-based functional assays, and downstream signaling analysis.
Biochemical Kinase Assay: Determining Potency and Selectivity
The initial characterization of a new inhibitor involves determining its half-maximal inhibitory concentration (IC50) against the purified PI3K isoforms. This is typically performed using a luminescence-based kinase assay that measures the amount of ATP remaining after the kinase reaction.
Experimental Protocol: PI3K Kinase Glo® Assay
-
Reagent Preparation: Prepare a reaction buffer containing the purified PI3K isoform (e.g., p110α/p85α), the substrate phosphatidylinositol (PI), and ATP.
-
Inhibitor Dilution: Perform a serial dilution of the test compound (e.g., BZ-1) in DMSO, followed by a further dilution in the reaction buffer.
-
Kinase Reaction: In a 384-well plate, add the kinase, substrate, and inhibitor solutions. Incubate at room temperature for 1 hour to allow the kinase reaction to proceed.
-
ATP Detection: Add the Kinase-Glo® reagent, which contains luciferase and its substrate, to the wells. This will produce a luminescent signal that is inversely proportional to the kinase activity.
-
Data Analysis: Measure the luminescence using a plate reader. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for a biochemical PI3K kinase assay.
Cellular Assay: Assessing On-Target Activity in a Biological Context
To confirm that the inhibitor is active in a cellular environment, a cell-based assay is essential. A common method is to measure the inhibition of Akt phosphorylation, a key downstream effector of PI3K signaling.
Experimental Protocol: Western Blot for Phospho-Akt (Ser473)
-
Cell Culture and Treatment: Plate a cancer cell line with a known PI3K pathway activation (e.g., MCF-7, which often has a PIK3CA mutation) and allow the cells to adhere overnight. Treat the cells with a dose-response of the PI3K inhibitor for 2-4 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phospho-Akt (Ser473) and total Akt. Subsequently, probe with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence substrate and an imaging system. Quantify the band intensities to determine the ratio of phospho-Akt to total Akt.
Caption: Western blot workflow for p-Akt analysis.
Phenotypic Assay: Evaluating the Functional Consequences of PI3K Inhibition
The ultimate goal of a PI3K inhibitor is to elicit a desired cellular response, such as the inhibition of cell proliferation.
Experimental Protocol: Cell Proliferation Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a low density.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of the PI3K inhibitor.
-
Incubation: Incubate the plates for 72 hours to allow for multiple cell divisions.
-
Cell Viability Measurement: Add the CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability.
-
Data Analysis: Measure the luminescence and calculate the GI50 (concentration for 50% growth inhibition).
The PI3K/Akt/mTOR Signaling Pathway
A clear understanding of the signaling cascade is crucial for interpreting experimental data.
Caption: The PI3K/Akt/mTOR signaling pathway.
Conclusion and Future Directions
The evaluation of a novel PI3K inhibitor like our conceptual BZ-1 requires a systematic and multi-pronged approach. By employing a combination of biochemical and cell-based assays, researchers can build a comprehensive profile of the compound's potency, selectivity, and functional effects. The comparison with established inhibitors such as the pan-PI3K inhibitor Pictilisib and isoform-selective inhibitors like Alpelisib and Idelalisib provides essential context for its potential advantages and disadvantages. Future studies should focus on in vivo efficacy and safety profiling to determine the therapeutic potential of novel benzoxazinone-based PI3K inhibitors.
References
-
Ui, M., Okada, T., Hazeki, K., & Hazeki, O. (1995). Wortmannin as a unique probe for an intracellular signalling protein, phosphoinositide 3-kinase. Trends in Biochemical Sciences, 20(7), 303-307. [Link]
-
Vlahos, C. J., Matter, W. F., Hui, K. Y., & Brown, R. F. (1994). A specific inhibitor of phosphatidylinositol 3-kinase, 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002). Journal of Biological Chemistry, 269(7), 5241-5248. [Link]
-
Gopal, A. K., Kahl, B. S., de Vos, S., Wagner-Johnston, N. D., Schuster, S. J., Jurczak, W. J., ... & Sharman, J. P. (2014). PI3Kδ inhibition by idelalisib in patients with relapsed indolent lymphoma. New England Journal of Medicine, 370(11), 1008-1018. [Link]
-
André, F., Ciruelos, E., Rubovszky, G., Campone, M., Loibl, S., Rugo, H. S., ... & Juric, D. (2019). Alpelisib for PIK3CA-mutated, hormone receptor–positive, advanced breast cancer. New England Journal of Medicine, 380(20), 1929-1940. [Link]
-
Folkes, A. J., Ahmadi, K., Alderton, W. K., Alix, S., Baker, S. J., Box, G., ... & Collins, I. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno [3, 2-d] pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of medicinal chemistry, 51(18), 5522-5532. [Link]
A Senior Application Scientist's Guide to Efficacy Comparison: The Novel Compound 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one versus the Pan-PI3K Inhibitor BKM120
Authored by a Senior Application Scientist
Introduction: Navigating the PI3K Inhibition Landscape
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2][3] Its frequent dysregulation in a wide array of human cancers has established it as a prime therapeutic target.[2][4][5] This has led to the development of numerous inhibitors, broadly classified into pan-PI3K inhibitors, which target all four class I isoforms (α, ß, δ, and γ), and isoform-specific inhibitors.[2][5][6][7]
BKM120 (Buparlisib), a well-characterized oral pan-class I PI3K inhibitor, has been extensively evaluated in clinical trials for various cancers, including breast cancer and non-small cell lung cancer.[8][9][10][11] It functions as an ATP-competitive inhibitor, effectively reducing the phosphorylation of downstream effectors like AKT to exert its anti-proliferative and pro-apoptotic effects.[8][12]
This guide addresses the challenge of evaluating a novel compound, 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one , against the established benchmark, BKM120. While specific efficacy data for this novel benzoxazinone derivative is not yet publicly available, its core structure is found in molecules designed as potent PI3K/mTOR dual inhibitors and selective CDK9 inhibitors.[13][14] This structural alert warrants a rigorous, systematic comparison to understand its potential as a cancer therapeutic.
This document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals. It outlines the necessary experimental framework to objectively compare the preclinical efficacy of 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one with BKM120, ensuring scientific integrity and providing a logical, self-validating system for evaluation.
The PI3K/AKT/mTOR Signaling Pathway: A Rationale for Targeting
The PI3K pathway is activated by receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs). This activation leads to the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 then recruits and activates downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT proceeds to phosphorylate a multitude of substrates, including mTOR, which promotes protein synthesis, cell growth, and proliferation while inhibiting apoptosis.[3][15] Mutations in genes like PIK3CA or loss of the tumor suppressor PTEN, a negative regulator of the pathway, lead to its constitutive activation in cancer.[2]
Caption: The PI3K/AKT/mTOR signaling cascade and points of inhibition.
Comparative Experimental Workflow: A Head-to-Head Evaluation
To rigorously compare the efficacy of 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one and BKM120, a multi-tiered approach is essential, moving from in vitro cellular assays to in vivo models. This workflow ensures that observations are validated across different biological complexities.
Caption: A phased experimental workflow for inhibitor comparison.
Phase 1: In Vitro Potency and Cytotoxicity Assessment
The initial step is to determine the concentration-dependent effect of each compound on the viability and proliferation of cancer cells.
Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[16][17] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[17]
-
Cell Seeding: Plate cancer cell lines (e.g., PIK3CA-mutant MCF7 breast cancer cells, PTEN-null U87MG glioblastoma cells) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one and BKM120 (e.g., from 0.01 nM to 100 µM) in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of a 12 mM MTT stock solution to each well and incubate for 4 hours.[18]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[16][18]
-
Absorbance Reading: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.[18]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for each compound.
Expected Data and Interpretation
The primary output will be the IC50 values for each compound in different cell lines. A lower IC50 value indicates higher potency.
| Compound | Cell Line (Genetic Background) | IC50 (µM) |
| BKM120 (Reference) | MCF7 (PIK3CA mutant) | Expected low value |
| U87MG (PTEN null) | Expected low value | |
| A549 (PIK3CA wild-type) | Expected higher value | |
| 8-Amino-4-methyl-2H-... | MCF7 (PIK3CA mutant) | To be determined |
| U87MG (PTEN null) | To be determined | |
| A549 (PIK3CA wild-type) | To be determined |
Causality: Comparing IC50 values across cell lines with different genetic backgrounds (e.g., PIK3CA-mutant vs. wild-type) provides initial evidence of on-target activity. Preferential inhibition of proliferation in PI3K-pathway-activated cell lines suggests the compound's effect is mediated through this pathway, a known characteristic of BKM120.[12]
Phase 2: Mechanistic Validation of On-Target Activity
After establishing cytotoxic potency, it is crucial to confirm that the observed effects are due to the inhibition of the PI3K signaling pathway.
Protocol: Western Blot Analysis of PI3K Pathway Phosphorylation
Western blotting allows for the quantification of specific proteins and their phosphorylation status, providing a direct readout of pathway activity.[3][19] We will measure the phosphorylation levels of AKT (at Ser473 and Thr308) and the downstream mTORC1 substrate, S6 ribosomal protein, which are key indicators of PI3K pathway inhibition.[3][20]
-
Cell Culture and Treatment: Seed cells (e.g., MCF7) in 6-well plates and grow to 70-80% confluency. Treat the cells with the test compounds at concentrations corresponding to their IC50 and 10x IC50 for a defined period (e.g., 2-4 hours).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-AKT (Ser473), total AKT, phospho-S6, total S6, and a loading control (e.g., β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.
Expected Data and Interpretation
A dose-dependent decrease in the ratio of phosphorylated protein to total protein for AKT and S6 would confirm on-target activity. The efficacy of 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one can be directly compared to BKM120 at equimolar concentrations.
| Treatment | p-AKT (Ser473) / Total AKT Ratio | p-S6 / Total S6 Ratio |
| Vehicle Control | 1.00 (Baseline) | 1.00 (Baseline) |
| BKM120 (IC50) | Expected significant decrease | Expected significant decrease |
| 8-Amino-4-methyl-2H-... (IC50) | To be determined | To be determined |
Trustworthiness: This protocol is self-validating. The inclusion of total protein levels and a loading control ensures that any observed decrease in phosphorylation is due to pathway inhibition and not a general loss of protein. Comparing the novel compound's effect to the known pan-PI3K inhibitor BKM120 provides a robust benchmark for its mechanism of action.[12][21] It is important to note that at high concentrations (>1 µmol/L), BKM120 has shown off-target effects on tubulin polymerization, so careful dose selection is critical to ensure observations are correctly attributed to PI3K inhibition.[1][22][23]
Phase 3: In Vivo Efficacy Assessment in Xenograft Models
The final preclinical step is to evaluate the antitumor activity of the compounds in a living organism. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone for this evaluation.[24][25][26]
Protocol: Cell Line-Derived Xenograft (CDX) Efficacy Study
CDX models are reproducible and well-suited for initial efficacy screening.[25][26][27] Patient-derived xenograft (PDX) models, which better preserve tumor heterogeneity, can be used in subsequent studies for more clinically relevant insights.[25][28]
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject 2-5 million cancer cells (e.g., U87MG) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control (oral gavage)
-
Group 2: BKM120 (e.g., 30-50 mg/kg, daily oral gavage)[12]
-
Group 3: 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one (dose to be determined by tolerability studies, daily oral gavage)
-
-
Treatment and Monitoring: Administer the treatments daily for 21-28 days. Measure tumor volume with calipers twice weekly and monitor animal body weight as an indicator of toxicity.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
Expected Data and Interpretation
The key metrics are tumor growth over time and the final TGI percentage. A statistically significant reduction in tumor volume and a high TGI value indicate strong antitumor efficacy.
| Treatment Group | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | Baseline growth | 0% | ~0% |
| BKM120 | Expected significant reduction | Expected >50% | Expected minimal change |
| 8-Amino-4-methyl-2H-... | To be determined | To be determined | To be determined |
Authoritative Grounding: This in vivo protocol is standard in preclinical drug development and provides critical data to support further investigation.[24][25] The comparison against BKM120, a compound with established in vivo activity, provides a clear benchmark for the therapeutic potential of the novel benzoxazinone derivative.[12]
Conclusion and Future Directions
This guide provides a robust, scientifically-grounded framework for the head-to-head efficacy comparison of the novel compound 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one and the established pan-PI3K inhibitor BKM120. By systematically progressing from in vitro potency assessment to mechanistic validation and finally to in vivo efficacy studies, researchers can generate a comprehensive data package to evaluate the therapeutic potential of this new chemical entity.
Should 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one demonstrate superior potency, an improved safety profile, or efficacy in BKM120-resistant models, it would warrant further investigation, including detailed pharmacokinetic/pharmacodynamic (PK/PD) studies, off-target profiling, and evaluation in more complex preclinical models like PDXs or humanized mice.[26][28] This structured approach ensures that decisions on advancing novel drug candidates are based on objective, reproducible, and scientifically rigorous evidence.
References
-
Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central. [Link]
-
Characterization of the Mechanism of Action of the Pan Class I PI3K Inhibitor NVP-BKM120 across a Broad Range of Concentrations. Molecular Cancer Therapeutics. [Link]
-
Preclinical Drug Testing Using Xenograft Models. Crown Bioscience. [Link]
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]
-
Characterization of the Mechanism of Action of the Pan Class I PI3K Inhibitor NVP-BKM120 across a Broad Range of Concentrations. AACR Journals. [Link]
-
Identification and Characterization of NVP-BKM120, an Orally Available Pan-Class I PI3-Kinase Inhibitor. AACR Journals. [Link]
-
Characterization of the mechanism of action of the pan class I PI3K inhibitor NVP-BKM120 across a broad range of concentrations. PubMed. [Link]
-
MTT assay. Wikipedia. [Link]
-
Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. Champions Oncology. [Link]
-
What is Buparlisib used for? Patsnap Synapse. [Link]
-
PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. PubMed Central. [Link]
-
The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies. MDPI. [Link]
-
A Phase I Trial of BKM120 (Buparlisib) in Combination with Fulvestrant in Postmenopausal Women with Estrogen Receptor–Positive Metastatic Breast Cancer. AACR Journals. [Link]
-
Phase II study of BKM120 in patients with advanced esophageal squamous cell carcinoma (EPOC1303). PubMed Central. [Link]
-
The present and future of PI3K inhibitors for cancer therapy. PubMed Central. [Link]
-
Safety and Efficacy of Buparlisib (BKM120) in Patients with PI3K Pathway-Activated Non-Small Cell Lung Cancer: Results from the Phase II BASALT-1 Study. PubMed Central. [Link]
-
Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Medicilon. [Link]
-
Targeting PI3K: A New Generation of Agents Emerges. OncLive. [Link]
-
The synergistic antitumor activity of pan-PI3K inhibition and ICI's in bladder cancer. VJHemOnc. [Link]
-
Phase I Study of the Oral PI3kinase Inhibitor BKM120 and the Oral PARP Inhibitor Olaparib in Patients with Recurrent Triple Negative Breast Cancer or High Grade Serous Ovarian Cancer. Dana-Farber Cancer Institute. [Link]
-
Palliative thoracic radiotherapy plus BKM120. University of Oxford Department of Oncology. [Link]
-
A phase 1 trial of BKM120 (Buparlisib) in combination with fulvestrant in postmenopausal women with estrogen receptor positive metastatic breast cancer. PubMed Central. [Link]
-
(PDF) Phase 2 study of buparlisib (BKM120), a pan-class I PI3K inhibitor, in patients with metastatic triple-negative breast cancer. ResearchGate. [Link]
-
Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PubMed Central. [Link]
-
Western blot analysis for protein levels associated with the PI3K/AKT... ResearchGate. [Link]
-
PI3K/AKT Cell Signaling Pathway. Bio-Rad. [Link]
-
Picking the point of inhibition: a comparative review of PI3K/AKT/mTOR pathway inhibitors. PubMed. [Link]
-
Picking the point of inhibition: A comparative review of PI3K/AKT/mTOR pathway inhibitors. Elsevier. [Link]
-
Discovery of 4-phenyl-2H-benzo[b][16][24]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors. PubMed. [Link]
-
Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[16][24]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. National Institutes of Health. [Link]
-
Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. ResearchGate. [Link]
-
Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. National Institutes of Health. [Link]
-
Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. National Institutes of Health. [Link]
-
Discovery of 2H-benzo[b][16][24]oxazin-3(4H)-one derivatives as potent and selective CDK9 inhibitors that enable transient target engagement for the treatment of hematologic malignancies. PubMed. [Link]
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The present and future of PI3K inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Picking the point of inhibition: a comparative review of PI3K/AKT/mTOR pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. What is Buparlisib used for? [synapse.patsnap.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Safety and Efficacy of Buparlisib (BKM120) in Patients with PI3K Pathway-Activated Non-Small Cell Lung Cancer: Results from the Phase II BASALT-1 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. onclive.com [onclive.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Discovery of 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and selective CDK9 inhibitors that enable transient target engagement for the treatment of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. MTT assay - Wikipedia [en.wikipedia.org]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 19. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. aacrjournals.org [aacrjournals.org]
- 23. Characterization of the mechanism of action of the pan class I PI3K inhibitor NVP-BKM120 across a broad range of concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 25. xenograft.org [xenograft.org]
- 26. blog.crownbio.com [blog.crownbio.com]
- 27. CDX Tumor Models: Preclinical Cancer Research & Drug Development | Xenograft Insights [en.htscience.com]
- 28. startresearch.com [startresearch.com]
A Comparative Guide to PI3K Pathway Inhibition: Wortmannin vs. 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one
A Senior Application Scientist's Field Guide to Evaluating Phosphoinositide 3-Kinase Inhibitors
In the landscape of cancer research and drug development, the Phosphoinositide 3-kinase (PI3K) signaling pathway remains a critical focal point.[1][2] Its frequent dysregulation in a multitude of human cancers has established it as a prime therapeutic target.[1][3] Researchers are continually in search of potent and selective inhibitors to modulate this pathway. This guide provides a comparative analysis of two such inhibitors: the classical, well-characterized natural product, wortmannin, and the synthetic scaffold, 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one, representing a class of emerging PI3K inhibitors.
This analysis will delve into their mechanisms of action, comparative efficacy, and the experimental methodologies required for their evaluation. As direct comparative data for 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one is limited in publicly available literature, this guide will leverage data from structurally related and well-characterized 2H-benzo[b][3][4]oxazin-3(4H)-one derivatives that have been documented as potent PI3K inhibitors. This approach allows for a robust and informative comparison, providing researchers with the necessary framework to evaluate similar compounds.
The PI3K/Akt/mTOR Signaling Pathway: A Central Regulator of Cell Fate
The PI3K/Akt/mTOR pathway is a pivotal intracellular signaling cascade that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] The pathway is initiated by the activation of receptor tyrosine kinases or G-protein coupled receptors, leading to the activation of PI3K. Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a host of downstream targets, including the mammalian target of rapamycin (mTOR), to orchestrate various cellular responses.
Figure 2: Experimental workflow for the comparative analysis of PI3K inhibitors.
In Vitro PI3K Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against purified PI3K isoforms.
Principle: This assay measures the phosphorylation of the PI3K substrate, PIP2, to PIP3 in the presence of ATP and the inhibitor. The amount of PIP3 produced is inversely proportional to the inhibitory activity of the compound.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compounds (e.g., 10 mM in DMSO).
-
Prepare serial dilutions of the compounds in an appropriate assay buffer.
-
Prepare a reaction buffer containing purified recombinant PI3K enzyme and PIP2 substrate.
-
-
Assay Procedure:
-
Add the diluted compounds to a 96-well or 384-well plate.
-
Add the PI3K enzyme and PIP2 substrate mixture to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction.
-
-
Detection:
-
Detect the amount of PIP3 produced using a suitable method, such as a competitive ELISA or a luminescence-based assay that measures the amount of ADP generated.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Western Blot Analysis of Akt Phosphorylation
Objective: To assess the in-cell inhibition of the PI3K pathway by measuring the phosphorylation status of its downstream effector, Akt.
Principle: This technique uses specific antibodies to detect the levels of phosphorylated Akt (p-Akt) and total Akt in cell lysates. A decrease in the p-Akt/total Akt ratio indicates inhibition of the PI3K pathway.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Seed cancer cells in culture plates and allow them to adhere.
-
Treat the cells with various concentrations of the inhibitors for a specified time.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against p-Akt (e.g., at Ser473 or Thr308) and total Akt.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and calculate the ratio of p-Akt to total Akt for each treatment condition.
-
MTT Cell Viability Assay
Objective: To evaluate the cytotoxic or anti-proliferative effects of the inhibitors on cancer cell lines.
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding and Treatment:
-
Seed cancer cells in a 96-well plate at a suitable density.
-
After allowing the cells to attach, treat them with a range of concentrations of the inhibitors.
-
Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell growth) or IC50 (concentration for 50% inhibition of viability).
-
Conclusion
The comparative analysis of wortmannin and the 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one scaffold provides a clear illustration of the evolution of PI3K inhibitors. While wortmannin remains a valuable tool for basic research due to its high potency, its limitations in terms of specificity and stability have driven the development of novel, synthetic inhibitors. The benzoxazinone class of compounds demonstrates significant promise, with the potential for isoform selectivity, dual-target inhibition, and improved pharmacokinetic profiles. The experimental protocols detailed in this guide provide a robust framework for researchers to conduct their own comparative analyses, enabling the identification and characterization of the next generation of PI3K-targeted cancer therapies.
References
- The present and future of PI3K inhibitors for cancer therapy - PMC.
- PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - MDPI.
- Targeting PI3K in Cancer Treatment: A Comprehensive Review with Insights from Clinical Outcomes - PubMed.
- Development of PI3K inhibitors: Advances in clinical trials and new strategies (Review).
- Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC.
- Wortmannin | C23H24O8 | CID 312145 - PubChem.
- Wortmannin - Wikipedia.
- Wortmannin - Selective PI3K Inhibitor - APExBIO.
- Design, synthesis and biological evaluation of novel series of 2H-benzo[b]o[3][4]xazin-3(4H)-one and 2H-benzo[b]o[3][4]xazine scaffold derivatives as PI3Kα inhibitors - PubMed.
- Discovery of 4-phenyl-2H-benzo[b]o[3][4]xazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors - PubMed.
Sources
- 1. Targeting PI3K in cancer treatment: A comprehensive review with insights from clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The present and future of PI3K inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one Analogs
The 2H-benzo[b]oxazin-3(4H)-one scaffold is a prominent heterocyclic framework in medicinal chemistry, recognized for its broad spectrum of biological activities. Synthetic derivatives based on this core have demonstrated significant potential as anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting agents.[1][2][3] This guide provides a detailed comparative analysis of the structure-activity relationships (SAR) for analogs of 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one. By dissecting the role of specific structural modifications, we aim to provide researchers and drug development professionals with actionable insights for designing novel, potent, and selective therapeutic candidates.
The core structure, 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one, presents multiple sites for chemical modification, each influencing the compound's pharmacokinetic and pharmacodynamic profile. Our analysis will focus on the impact of substitutions on the aromatic ring and the heterocyclic core, drawing upon experimental data from recent literature to establish clear SAR trends.
General Synthetic Pathway
The synthesis of the 2H-benzo[b]oxazin-3(4H)-one core is versatile. A common and effective method involves the reaction of a substituted 2-aminophenol with chloroacetic acid.[4] Further modifications, such as N-alkylation and substitutions on the aromatic ring, can be achieved through subsequent reaction steps. This modular approach allows for the systematic exploration of the chemical space around the scaffold.
Caption: General workflow for synthesizing 2H-benzo[b]oxazin-3(4H)-one analogs.
Structure-Activity Relationship (SAR) Analysis
The biological activity of benzoxazinone analogs is exquisitely sensitive to the nature and position of substituents. The following sections dissect the SAR at key positions of the 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one scaffold.
Substitutions on the Aromatic Ring (Positions 5, 6, 7, and 8)
The benzene portion of the scaffold provides a large surface for interaction with biological targets and offers multiple handles for modification.
-
Position 8 (Amino Group): The 8-amino group is a critical feature. It can act as a hydrogen bond donor, significantly influencing target binding. Furthermore, it serves as a versatile synthetic handle for introducing a wide array of substituents to probe the binding pocket or modulate physicochemical properties such as solubility and cell permeability.
-
Position 7: The presence of an electron-donating group, such as a methoxy (-OCH₃) group at C-7, has been shown to modulate bioactivity. In studies on natural benzoxazinoids like DIMBOA (which has a 7-methoxy group), this substitution was found to influence phytotoxicity and antifeedant activity.[5][6] This suggests that electronic effects on the aromatic ring are a key determinant of potency.
-
Other Aromatic Positions (5, 6): The introduction of halogen atoms (e.g., Cl, F) or other electron-withdrawing groups can significantly impact activity. For instance, in related quinazolinone scaffolds, a 7-chloro substituent was identified as a lead for potent antibacterial agents against MRSA.[7] Such modifications can alter the electronic distribution of the ring system and enhance hydrophobic interactions with the target protein.
Substitutions on the Heterocyclic Ring (Positions 2 and 4)
Modifications to the oxazinone ring directly impact the core geometry and electronic properties of the scaffold.
-
Position 4 (Nitrogen Atom): The prompt specifies a methyl group at N-4. N-alkylation is crucial for activity. The size and nature of the substituent at this position can dramatically switch the biological target and potency.
-
Small Alkyl Groups (e.g., Methyl): A methyl group, as in our core structure, provides a baseline for activity and can be important for occupying small hydrophobic pockets.
-
Large/Complex Substituents: Replacing the methyl group with larger moieties, such as arylpiperazine linkers, has been shown to confer potent activity at 5-HT1A and 5-HT2A receptors.[8] The introduction of a phenyl group at N-4 led to the discovery of potent PI3K/mTOR dual inhibitors.[9] This highlights the N-4 position as a critical vector for exploring diverse target classes.
-
-
Position 2 (Methylene Carbon): The C-2 position is another key site for modification.
-
Hydroxylation: The presence or absence of a hydroxyl group at C-2 can be a determining factor for certain activities. For example, 2-deoxy derivatives of natural benzoxazinones (lacking a C-2 hydroxyl) displayed enhanced phytotoxicity, suggesting this modification is favorable for certain herbicidal applications.[5][10]
-
Substitution: Attaching various functional groups to the C-2 position has been explored to develop anti-inflammatory and analgesic agents.[2] For instance, linking moieties derived from NSAIDs like diclofenac at this position yielded hybrids with significant activity.[2]
-
Caption: Key SAR points for the 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one scaffold.
Comparative Guide to Biological Activities
The diverse biological profiles of benzoxazinone analogs underscore the scaffold's potential. Below is a comparison of activities based on reported experimental data.
Antimicrobial Activity
Synthetic 1,4-benzoxazin-3-one derivatives have shown significant promise as antimicrobial agents, with potent activity against both bacteria and fungi, whereas their natural counterparts often lack this potency.[3][11][12]
| Analog Class / Substituent | Organism | Activity Metric (MIC) | Key Finding | Reference |
| Synthetic 1,4-Benzoxazin-3-ones | S. aureus, E. coli | Down to 16 µg/mL | The synthetic scaffold is a potent antibacterial backbone. | [12] |
| Synthetic 1,4-Benzoxazin-3-ones | C. albicans | Down to 6.25 µg/mL | Demonstrates significant antifungal potential. | [11][12] |
| Linezolid-like Substituents | Gram-positive bacteria | Good predictive power (Q²Ext 0.88) | Specific side chains can be modeled to enhance activity significantly. | [11] |
| Fluconazole-like Substituents | Fungi | High activity | Incorporating fragments of known drugs is a successful strategy. | [11] |
| Sulfonated Derivatives (4e) | E. coli, S. aureus | Zone of Inhibition: 22mm, 20mm | Sulfonation followed by nucleophilic substitution yields potent derivatives. | [4] |
Quantitative structure-activity relationship (QSAR) models have revealed that shape, H-bonding, and VolSurf descriptors are critical for antimicrobial activity.[3][11] This indicates that both steric and electronic properties must be carefully balanced for optimal potency.
Anticancer Activity
Benzoxazinone derivatives have emerged as potent anticancer agents, acting through various mechanisms including cell cycle arrest, apoptosis induction, and inhibition of key signaling pathways.[1][13]
| Analog Class / Substituent | Cancer Cell Line | Activity Metric (IC₅₀) | Target / Mechanism | Reference |
| N-Phenyl Derivatives (8d-1) | HeLa, A549 | 1.35 µM, 1.22 µM | PI3K/mTOR dual inhibitor (PI3Kα IC₅₀ = 0.63 nM) | [9][13] |
| 1,2,3-Triazole Linkage (14b) | A549 (Lung) | 7.59 µM | Induces autophagy and apoptosis. | [13] |
| General Amino Benzoxazinones | HepG2, MCF-7, HCT-29 | < 10 µM | General cytotoxic effects comparable to Doxorubicin. | [1] |
| Specific CDK9 Inhibitors (32k) | Hematologic Malignancies | Potent & Selective | Selective inhibition of CDK9 reduces Mcl-1 expression. | [14] |
The data clearly shows that the N-4 position is pivotal for directing anticancer activity. Large aromatic substituents at this position, as seen in the PI3K/mTOR inhibitors, are highly effective.[9] Furthermore, linking the benzoxazinone core to other heterocyclic systems like 1,2,3-triazoles can unlock novel mechanisms of action.[13]
Experimental Protocol: Antimicrobial Susceptibility Testing
To ensure the trustworthiness and reproducibility of SAR data, standardized protocols are essential. The following describes a typical broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of novel benzoxazinone analogs.
Objective: To determine the lowest concentration of an analog that visibly inhibits the growth of a target microorganism.
Materials:
-
96-well microtiter plates
-
Test compounds (benzoxazinone analogs) dissolved in DMSO
-
Bacterial/fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Bacterial/fungal inoculum standardized to ~5 x 10⁵ CFU/mL
-
Positive control (standard antibiotic, e.g., Ciprofloxacin)
-
Negative control (medium with DMSO)
-
Incubator
Methodology:
-
Preparation of Compound Dilutions: a. Prepare a stock solution of each test compound in DMSO. b. Perform a serial two-fold dilution of each compound across the wells of a 96-well plate using the appropriate broth medium. The final concentration range should typically span from 256 µg/mL to 0.5 µg/mL. The final DMSO concentration should not exceed 1% to avoid solvent toxicity.
-
Inoculation: a. Prepare a standardized inoculum of the microorganism from an overnight culture, adjusting the turbidity to a 0.5 McFarland standard. b. Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. c. Add 50 µL of the final inoculum to each well of the microtiter plate containing 50 µL of the diluted compound, bringing the total volume to 100 µL.
-
Controls: a. Positive Control: Include wells with a standard antibiotic undergoing serial dilution and inoculation. b. Negative Control (Sterility): Include wells with uninoculated broth. c. Growth Control: Include wells with inoculated broth and the highest concentration of DMSO used.
-
Incubation: a. Seal the plates to prevent evaporation. b. Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Determination of MIC: a. After incubation, visually inspect the plates for turbidity. b. The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Caption: Workflow for the Broth Microdilution MIC Assay.
References
- Iscla, V. M., et al. (2018). QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives. Bioorganic & Medicinal Chemistry.
- BenchChem. (2025).
- Macías, F. A., et al. (2005). Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on Standard Target Species (STS). Journal of Agricultural and Food Chemistry.
- Alam, M. S., et al. (2021). Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs.
- Macías, F. A., et al. (2005). Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on S. UCA.
- Hashimoto, Y., & Shudo, K. (1996). Chemistry of biologically active benzoxazinoids. Phytochemistry.
- Iscla, V. M., et al. (2018). QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives. PubMed.
- Unknown Author. (n.d.).
- Dick, T. P., et al. (2018). Structure and biosynthesis of benzoxazinoids: Plant defence metabolites with potential as antimicrobial scaffolds. PubMed.
-
Unknown Author. (2022). Discovery of 2H-benzo[b][2][11]oxazin-3(4H)-one derivatives as potent and selective CDK9 inhibitors that enable transient target engagement for the treatment of hematologic malignancies. PubMed.
- Zajdel, P., et al. (1999). Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities. PubMed.
-
Yan, L., et al. (2019). Discovery of 4-phenyl-2H-benzo[b][2][11]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors. PubMed.
-
Wang, Y., et al. (2025). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][2][11]oxazin-3(4H). NIH.
- Chen, Y., et al. (2023). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. bibrepo.uca.es [bibrepo.uca.es]
- 6. Chemistry of biologically active benzoxazinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Structure-activity relationship studies of CNS agents. Part 38. Novel 1,4-benzoxazin-3(4H)-one, 1,2-benzoxazolin-3-one and 1,3-benzoxazolin-2,4-dione arylpiperazine derivatives with different 5-HT1A and antagonistic 5-HT2A activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Structure and biosynthesis of benzoxazinoids: Plant defence metabolites with potential as antimicrobial scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and selective CDK9 inhibitors that enable transient target engagement for the treatment of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Benzoxazinone Derivatives in Anticancer Assays: A Guide for Researchers
In the dynamic landscape of anticancer drug discovery, the benzoxazinone scaffold has emerged as a privileged structure, demonstrating a broad spectrum of cytotoxic activities against various cancer cell lines. This guide provides a comprehensive, head-to-head comparison of key benzoxazinone derivatives, offering researchers, scientists, and drug development professionals a critical analysis of their performance in established anticancer assays. By synthesizing data from multiple peer-reviewed studies, we aim to illuminate the structure-activity relationships and mechanistic underpinnings that drive the therapeutic potential of this promising class of compounds.
The Rationale for Comparing Benzoxazinone Derivatives
The core benzoxazinone structure, a bicyclic heterocyclic compound, offers a versatile platform for medicinal chemists. Modifications at various positions of the benzoxazinone ring system can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. Understanding how these structural alterations impact anticancer efficacy is paramount for the rational design of next-generation therapeutics with improved potency and selectivity. This guide will delve into specific derivatives, comparing their cytotoxic effects and shedding light on the molecular pathways they modulate to induce cancer cell death.
Comparative Analysis of In Vitro Anticancer Activity
The antiproliferative activity of benzoxazinone derivatives has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), a measure of a compound's potency, serves as a key metric for comparison. The following tables summarize the IC₅₀ values of representative benzoxazinone derivatives, collated from various studies. It is important to note that direct comparison of absolute IC₅₀ values across different studies should be approached with caution due to potential variations in experimental conditions. However, the relative potencies and selectivity profiles provide valuable insights.
Table 1: Anticancer Activity of Amino-Substituted Benzoxazinone Derivatives
| Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Derivative 7 | HepG2 (Liver) | < 10 | [1] |
| MCF-7 (Breast) | < 10 | [1] | |
| HCT-29 (Colon) | < 10 | [1] | |
| Derivative 15 | HepG2 (Liver) | < 10 | [1] |
| MCF-7 (Breast) | < 10 | [1] | |
| HCT-29 (Colon) | < 10 | [1] | |
| Other Active Derivatives (3, 8, 10, 13) | HepG2, MCF-7, HCT-29 | < 10 | [1] |
Note: Derivative 7 was reported to have a potency profile comparable to the standard chemotherapeutic drug, doxorubicin.[1]
Table 2: Anticancer Activity of Nitro-Substituted Benzoxazinone Derivatives
| Derivative | Cancer Cell Line | Cell Viability (%) at tested concentration | Reference |
| 3c | HeLa (Cervical) | ~28.54% (close to Doxorubicin) | [2] |
| 3a | HeLa (Cervical) | ~44.67% | [2] |
| 3k | HeLa (Cervical) | ~38.21% | [2] |
Note: The study presented the data as percent cell viability rather than IC₅₀ values. Lower cell viability indicates higher cytotoxic activity.[2]
Table 3: Anticancer Activity of Benzoxazinone Derivatives Targeting c-Myc
| Derivative | Cancer Cell Line | Proliferation Inhibition | Reference |
| Four synthesized derivatives | SK-RC-42 (Renal) | Significant | [3] |
| SGC7901 (Gastric) | Significant | [3] | |
| A549 (Lung) | Significant | [3] |
Note: These compounds were shown to downregulate the expression of c-Myc mRNA in a dose-dependent manner.[3]
Mechanistic Insights: Unraveling the Pathways to Cell Death
The anticancer effects of benzoxazinone derivatives are not merely a result of non-specific cytotoxicity. Research has revealed that these compounds engage specific molecular pathways to induce cell death, primarily through the induction of apoptosis and cell cycle arrest.
Induction of Apoptosis: The p53 and Caspase Cascades
A significant body of evidence points to the activation of the intrinsic apoptotic pathway by benzoxazinone derivatives. Several studies have shown that treatment with these compounds leads to the upregulation of the tumor suppressor protein p53 and the activation of caspases, which are the executioners of apoptosis.[1]
Derivative 15, for instance, was found to cause a 7-fold and 8-fold induction in the expression of p53 and caspase-3, respectively.[1] Similarly, derivatives 3, 7, and 8 demonstrated a 6 to 8-fold increase in the expression of p53 and caspase-3.[1] This suggests a common mechanism where these benzoxazinone derivatives trigger a p53-dependent apoptotic response, culminating in the activation of the caspase cascade. The p53 protein can initiate apoptosis by transactivating pro-apoptotic genes like Bax, which in turn leads to the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9 and the executioner caspase-3.[4][5]
Caption: p53-mediated intrinsic apoptotic pathway activated by benzoxazinone derivatives.
Cell Cycle Arrest and Inhibition of Topoisomerase II
In addition to apoptosis, some benzoxazinone derivatives have been shown to induce cell cycle arrest. Derivative 15, for example, caused a significant reduction in the expression of cyclin-dependent kinase 1 (cdk1), a key regulator of the G2/M transition in the cell cycle.[1] This suggests that the compound can halt cell proliferation by preventing cells from entering mitosis.
Furthermore, a subset of these compounds, including derivatives 10, 13, and 15, were found to downregulate the expression of topoisomerase II (topoII).[1] Topoisomerase II is an essential enzyme for DNA replication and chromosome segregation. Its inhibition leads to DNA damage and ultimately triggers cell death. This dual mechanism of inducing both apoptosis and cell cycle arrest, coupled with the inhibition of a critical enzyme for cell division, highlights the multifaceted anticancer activity of these benzoxazinone derivatives.
Targeting the c-Myc Oncogene
The c-Myc oncogene is a master regulator of cell proliferation and is frequently overexpressed in a wide range of human cancers.[6] A recent study has identified benzoxazinone derivatives that can inhibit the proliferation of cancer cells by downregulating the expression of c-Myc mRNA.[3] These compounds were found to induce the formation of G-quadruplex structures in the c-Myc gene promoter, which can interfere with its transcription.[3] This novel mechanism of action presents an exciting avenue for the development of targeted therapies against Myc-driven cancers.
Caption: Workflow of c-Myc inhibition by benzoxazinone derivatives.
Experimental Protocols: A Guide to Key Anticancer Assays
To ensure the reproducibility and validity of research findings, it is crucial to follow standardized experimental protocols. This section provides detailed, step-by-step methodologies for the key in vitro assays used to evaluate the anticancer activity of benzoxazinone derivatives.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzoxazinone derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48 to 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.[7]
-
Solubilization: Carefully remove the medium from each well and add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the results and determine the IC₅₀ value using non-linear regression analysis.
Caption: Step-by-step workflow of the MTT cell viability assay.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the benzoxazinone derivatives at their IC₅₀ concentrations for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both the floating and adherent cells. For adherent cells, use gentle trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[8]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.[10]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis by Propidium Iodide Staining
This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium iodide stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.
Step-by-Step Protocol:
-
Cell Treatment and Harvesting: Treat cells with benzoxazinone derivatives as described for the apoptosis assay. Harvest the cells by trypsinization and centrifugation.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol while gently vortexing to prevent clumping. Fix the cells for at least 30 minutes on ice.[11]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[12]
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to ensure that only DNA is stained.[12]
-
PI Staining: Add PI staining solution to the cell suspension.[12]
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.[12]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The data is typically displayed as a histogram of fluorescence intensity, from which the percentage of cells in each phase of the cell cycle can be quantified.
Conclusion and Future Directions
The collective evidence strongly supports the potential of benzoxazinone derivatives as a promising class of anticancer agents. Their ability to induce apoptosis through the p53-caspase pathway, trigger cell cycle arrest, and, in some cases, target key oncogenes like c-Myc, underscores their multifaceted mechanisms of action. The structure-activity relationship studies, though still evolving, have provided valuable insights for the rational design of more potent and selective analogs.
Future research should focus on a more standardized, head-to-head comparison of a larger library of benzoxazinone derivatives against a broader panel of cancer cell lines, including those with different genetic backgrounds and resistance profiles. In vivo studies in animal models are also a critical next step to evaluate the therapeutic efficacy and safety of the most promising lead compounds. Furthermore, a deeper exploration of their molecular targets and signaling pathways will undoubtedly pave the way for the development of novel, targeted cancer therapies based on the versatile benzoxazinone scaffold.
References
-
Caspase Cascade pathway. (n.d.). Retrieved from [Link]
-
Apoptosis. (2023, December 19). In Wikipedia. Retrieved from [Link]
- Fridman, J. S., & Lowe, S. W. (2003). p53-dependent apoptosis pathways. Experimental cell research, 289(1), 1–11.
- Kim, K. H., & Sederstrom, J. M. (2015). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol, 5(16), e1555.
-
Apoptosis induction by p53 in extrinsic (1) and intrinsic (2) pathways. (n.d.). ResearchGate. Retrieved from [Link]
- Assaying cell cycle status using flow cytometry. (2012). Current protocols in molecular biology, Chapter 25, Unit 25B.3.
- Dang, C. V. (2012).
- Vousden, K. H., & Lu, X. (2002). p53 and apoptosis.
-
Annexin V PI Staining Guide for Apoptosis Detection. (2024, November 12). Boster Biological Technology. Retrieved from [Link]
-
DNA Staining with Propidium Iodide for Cell Cycle Analysis. (n.d.). Flow Cytometry Facility. Retrieved from [Link]
-
Apoptosis Signaling Pathway: Stages, Types and Key Molecules. (n.d.). QIAGEN GeneGlobe. Retrieved from [Link]
-
Propidium iodide staining of cells for cell cycle analysis. (n.d.). Bio-Rad Antibodies. Retrieved from [Link]
-
Caspase signaling pathway: Significance and symbolism. (2025, June 22). Retrieved from [Link]
-
Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit. (n.d.). iGEM. Retrieved from [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved from [Link]
-
Apoptosis detection protocol using the Annexin-V and PI kit. (2024, March 20). Retrieved from [Link]
- Casey, S. C., Tong, L., & Wirth, M. (2020). The MYC oncogene — the grand orchestrator of cancer growth and immune evasion.
- Sears, R., Nuckolls, F., Haura, E., Taya, Y., Nevins, J. R., & Peeper, D. S. (2007). Signaling pathways that regulate the c-Myc oncoprotein. Cancer research, 67(9 Supplement), 3556-3556.
- Wang, Y., Li, Y., Zhang, Y., Wang, J., Zhang, Y., & Li, J. (2024). 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. Frontiers in Chemistry, 12, 1365516.
-
C-MYC Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved from [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Retrieved from [Link]
- Al-Ostoot, F. H., Al-Ghamdi, S. S., Al-Mishari, A. A., Al-Zahrani, A. A., & Al-Amri, A. M. (2021). Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold. Molecules (Basel, Switzerland), 26(11), 3298.
-
Khan, I., Ibrar, A., Abbas, N., & Rauf, A. (2020). Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][13]oxazin-4-ones as potent anticancer and antioxidant agents. Bioorganic chemistry, 98, 103758.
- Zhang, W., Wu, Y., Cao, S., & Nakai, Y. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life sciences, 258, 118252.
-
Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][4][13]oxazin-3(4H). (2025, June 13). Frontiers in Pharmacology.
-
MTT Proliferation Assay Protocol. (2025, June 15). ResearchGate. Retrieved from [Link]
- A Myc Activity Signature Predicts Poor Clinical Outcomes in Myc-Associ
- Cell Viability Assays. (2013, May 1). In Assay Guidance Manual.
- Benzoxazine–Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action. (n.d.). Molecules.
-
Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold. (2025, August 6). ResearchGate. Retrieved from [Link]
-
IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. (n.d.). ResearchGate. Retrieved from [Link]
-
Spectrum of the antiproliferative activity of benzoxazinone compound 1 against Lung cancer cell line. (n.d.). ResearchGate. Retrieved from [Link]
- Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase. (n.d.). Molecules.
- Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction. (2024, August 20).
- Synthesis and Screening of some benzoxazinone derivatives. (2019, November 11). Journal of Drug Delivery and Therapeutics.
Sources
- 1. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - US [thermofisher.com]
- 5. p53-dependent apoptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MYC on the Path to Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atcc.org [atcc.org]
- 8. static.igem.org [static.igem.org]
- 9. bosterbio.com [bosterbio.com]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 13. abeomics.com [abeomics.com]
Enhancing Therapeutic Efficacy: A Comparative Guide to the Synergistic Effects of 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one with Known Anticancer Drugs
In the landscape of oncology drug development, the quest for therapeutic strategies that can overcome drug resistance and enhance treatment efficacy is paramount. Combination therapies, which utilize drugs with complementary mechanisms of action, represent a cornerstone of modern cancer treatment.[1][2] This guide delves into the promising, albeit under-investigated, synergistic potential of a novel benzoxazinone derivative, 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one, when combined with established anticancer agents. While direct studies on this specific molecule are nascent, the broader class of benzoxazinones has demonstrated significant anticancer activity, targeting key signaling pathways implicated in tumorigenesis and cell survival.[3][4][5]
This document will provide a comprehensive framework for researchers and drug development professionals to explore these potential synergies. We will elucidate the mechanistic rationale for such combinations, present detailed experimental protocols for assessing synergy, and offer a guide to interpreting the resulting data. Our approach is grounded in established methodologies for drug combination screening, ensuring scientific rigor and reproducibility.[6][7]
The Therapeutic Promise of Benzoxazinones
Benzoxazinone derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including potent anticancer effects.[8][9] Studies have revealed that various derivatives of this heterocyclic system can inhibit critical cancer-related targets. For instance, certain 4-phenyl-2H-benzo[b]oxazin-3(4H)-one derivatives have been identified as potent dual inhibitors of the PI3K/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.[4][10] Other studies have highlighted 2H-benzo[b]oxazin-3(4H)-one derivatives as selective inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a key transcriptional regulator involved in the expression of anti-apoptotic proteins like Mcl-1.[5] Furthermore, some benzoxazinones have been shown to induce DNA damage in tumor cells, a well-established mechanism for cancer therapy.[10][11]
Given these diverse mechanisms of action, it is hypothesized that 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one could act synergistically with conventional chemotherapeutic agents or other targeted therapies. A synergistic interaction implies that the combined effect of the two drugs is greater than the sum of their individual effects.[12] Such combinations can potentially lower the required doses of each drug, thereby reducing toxicity and mitigating the development of drug resistance.[7][13]
Mechanistic Rationale for Combination Therapy
The potential for synergistic interactions between 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one and other anticancer drugs is rooted in the principle of targeting distinct but complementary cellular pathways. For example, if our lead compound inhibits a pro-survival signaling pathway, combining it with a DNA-damaging agent could prevent the cancer cells from repairing the chemotherapy-induced damage, leading to enhanced apoptosis.
Caption: Hypothesized synergistic interaction between 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one and a conventional chemotherapeutic agent.
Experimental Workflow for Synergy Assessment
A robust evaluation of drug synergy requires a systematic and quantitative approach. The following experimental workflow outlines the key steps, from initial single-agent screening to comprehensive combination analysis.
Caption: A streamlined experimental workflow for identifying and validating synergistic drug combinations.
Detailed Experimental Protocols
Step 1: Single-Agent Dose-Response Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one and the selected anticancer drugs individually in a panel of relevant cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one (stock solution in DMSO)
-
Known anticancer drugs (e.g., Doxorubicin, Paclitaxel; stock solutions in appropriate solvents)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a serial dilution of each drug in cell culture medium. A typical 8-point dilution series is recommended.
-
Drug Treatment: Remove the old medium from the cell plates and add the drug dilutions. Include vehicle control (e.g., DMSO) wells.
-
Incubation: Incubate the plates for a period that allows for at least two cell doublings (typically 48-72 hours).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal (e.g., luminescence) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curves. Calculate the IC50 values using non-linear regression analysis.
Step 2: Drug Combination Matrix Experiment
Objective: To assess the effects of combining 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one with a known anticancer drug across a range of concentrations.
Procedure:
-
Matrix Design: Based on the IC50 values obtained in Step 1, design a dose-response matrix. A common design is a 6x6 or 8x8 matrix with concentrations ranging from sub-IC50 to supra-IC50 levels for both drugs.
-
Cell Seeding and Treatment: Seed cells as described previously. Treat the cells with the drug combinations as per the matrix design. Each well will receive a specific concentration of both drugs. Include single-agent controls and a vehicle control.
-
Incubation and Viability Assessment: Follow the same incubation and viability assessment procedures as in the single-agent assays.
Data Analysis and Interpretation
The most widely accepted method for quantifying drug synergy is the Chou-Talalay method, which calculates a Combination Index (CI).[1]
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
Alternatively, the Bliss Independence model can be used to determine if the combined effect deviates from what would be expected if the two drugs acted independently.[7]
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical data from a combination study of 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one (Compound X) and Doxorubicin in A549 lung cancer cells.
| Combination | IC50 (Compound X) | IC50 (Doxorubicin) | Combination Index (CI) at ED50 | Interpretation |
| Compound X alone | 5 µM | - | - | - |
| Doxorubicin alone | 100 nM | - | - | - |
| Compound X + Doxorubicin (1:50 ratio) | 1.2 µM | 24 nM | 0.48 | Synergism |
| Compound X + Paclitaxel (1:1 ratio) | 3.5 µM | 3.5 nM | 0.95 | Additive |
Conclusion and Future Directions
This guide provides a comprehensive framework for investigating the synergistic potential of 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one with established anticancer drugs. The broader class of benzoxazinones has shown significant promise as anticancer agents, and exploring their use in combination therapies is a logical and promising next step.[3][4][5] The detailed protocols and data analysis methods outlined here offer a robust starting point for researchers to uncover novel and more effective cancer treatments. Future studies should focus on elucidating the precise molecular mechanisms underlying any observed synergistic interactions and validating these findings in in vivo models. The ultimate goal is to translate these preclinical findings into improved therapeutic strategies for cancer patients.[2][6]
References
- Current time information in Corman Park No. 344, CA. Google.
- Methods for High-throughput Drug Combination Screening and Synergy Scoring. NIH.
- Combination Therapy Screening & Assays.
- Combination Screening to Fight Cancer & Drug Resistance. Eurofins Discovery.
- Assessing cancer drug combination efficacy across 900+ PRISM cell lines in a multiplexed screening assay. AACR Journals.
- Cancer-killing combination therapies unveiled with new drug-screening tool. ecancer.
- Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life Sciences.
- Chemistry of 4H-3,1-Benzoxazin-4-ones.
- Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. NIH.
-
Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[7]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. NIH.
- Synergistic combinations of multiple chemotherapeutic agents in high capacity poly(2-oxazoline) micelles. PubMed.
-
Discovery of 4-phenyl-2H-benzo[b][7]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors. PubMed.
- Some biologically important 4H-3,1-benzoxazin-4-one derivatives.
-
Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][7]oxazin-3(4H). NIH.
- 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. PubMed Central.
- Synthetic And Biological Profile Of 4H-3-1-Benzoxazin-4-One: A Review.
- A Synergistic Strategy Combining Chemotherapy and Photodynamic Therapy to Eradicate Prost
-
Discovery of 2H-benzo[b][7]oxazin-3(4H)-one derivatives as potent and selective CDK9 inhibitors that enable transient target engagement for the treatment of hematologic malignancies. PubMed.
-
Synthesis and biological evaluation of 4H-benzo[e][1]oxazin-4-ones analogues of TGX-221 as inhibitors of PI3Kβ. Monash University.
- Dynamical Synergy of Drug Combinations during Cancer Chemotherapy. PubMed Central.
Sources
- 1. criver.com [criver.com]
- 2. Cancer-killing combination therapies unveiled with new drug-screening tool - ecancer [ecancer.org]
- 3. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and selective CDK9 inhibitors that enable transient target engagement for the treatment of hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. uomosul.edu.iq [uomosul.edu.iq]
- 9. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dynamical Synergy of Drug Combinations during Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Researcher's Guide to Investigating the Cross-Reactivity of 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one
For researchers and drug development professionals, the promise of a novel therapeutic agent is always tempered by the critical need to understand its specificity. The compound 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one belongs to the benzoxazinone class, a versatile scaffold known for a wide range of pharmacological activities, from antimicrobial to anticancer effects.[1][2][3][4][5][6][7][8] This inherent biological promiscuity underscores the imperative for rigorous cross-reactivity profiling to preemptively identify potential off-target effects and ensure the development of a safe and effective therapeutic.
This guide provides a comprehensive framework for designing and executing cross-reactivity studies for 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one. We will delve into the rationale behind experimental choices and provide detailed protocols for state-of-the-art techniques to build a robust selectivity profile for this compound.
The Benzoxazinone Scaffold: A Double-Edged Sword
The benzoxazinone core is a privileged structure in medicinal chemistry, with derivatives showing activity against a diverse array of biological targets.[1][3][4][5][6][7][8][9] For instance, various benzoxazinone derivatives have been reported to exhibit inhibitory activity against tyrosine kinases, PI3K/mTOR, and to induce apoptosis in cancer cell lines.[2][3][10][11] This broad bioactivity suggests that while 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one may have a desirable primary target, it could also interact with other structurally related proteins, leading to unforeseen biological consequences. Therefore, a thorough investigation of its selectivity is not just a regulatory hurdle but a fundamental aspect of understanding its therapeutic potential.
Designing a Cross-Reactivity Study: A Multi-pronged Approach
A comprehensive cross-reactivity assessment should not rely on a single methodology. Instead, a combination of in vitro biochemical and cell-based assays will provide a more complete picture of the compound's behavior in a biological system. Here, we outline three key experimental approaches: broad-panel kinase profiling, a competitive binding assay against a putative primary target, and the cellular thermal shift assay (CETSA) to confirm target engagement in a cellular context.
Kinase Selectivity Profiling: Casting a Wide Net
Given that many benzoxazinone derivatives have been identified as kinase inhibitors, a broad kinase panel screening is an essential first step to identify potential off-target interactions within the human kinome.[3][11] Several commercial services offer comprehensive kinase profiling using various assay formats.[12][13][14][15][16]
Experimental Rationale: The goal of this experiment is to assess the inhibitory activity of 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one against a large and diverse panel of protein kinases at a fixed concentration. This provides a "snapshot" of the compound's selectivity and highlights any kinases that are inhibited to a significant degree, warranting further investigation.
Experimental Workflow: Kinase Profiling
Caption: Workflow for a typical kinase profiling experiment.
Data Interpretation: The results are typically presented as a percentage of inhibition for each kinase at the tested compound concentration. A common threshold for a "hit" is greater than 50% inhibition. Any kinases that meet this criterion should be considered for further dose-response studies to determine their IC50 values.
Table 1: Hypothetical Kinase Profiling Data for 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one (1 µM)
| Kinase Target | Percent Inhibition |
| Putative Primary Target (e.g., PI3Kα) | 95% |
| Off-Target Kinase 1 (e.g., EGFR) | 15% |
| Off-Target Kinase 2 (e.g., VEGFR2) | 65% |
| Off-Target Kinase 3 (e.g., CDK2) | 5% |
This hypothetical data suggests that besides the intended primary target, the compound also significantly inhibits VEGFR2, which would require further characterization.
Competitive Binding Assay: Quantifying Affinity for the Primary Target
Once a primary target is identified or hypothesized, a competitive binding assay is a robust method to determine the binding affinity (Ki) of 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one for this target.[17][18][19][20] This assay measures the ability of the test compound to displace a known, often fluorescently labeled, ligand from the target protein.
Experimental Rationale: This experiment provides a quantitative measure of how tightly the compound binds to its intended target. A lower Ki value indicates a higher binding affinity. By comparing the Ki for the primary target with Ki values for potential off-targets, a selectivity ratio can be established.
Experimental Protocol: Competitive Binding Assay
-
Reagent Preparation:
-
Prepare a stock solution of the purified target protein.
-
Prepare a stock solution of a known, labeled ligand for the target protein.
-
Prepare a serial dilution of 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one.
-
-
Assay Setup:
-
In a microplate, add a fixed concentration of the target protein and the labeled ligand to each well.
-
Add varying concentrations of 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one to the wells. Include control wells with no test compound (maximum binding) and wells with a saturating concentration of an unlabeled known ligand (non-specific binding).
-
-
Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Detection: Measure the signal from the labeled ligand. The signal will decrease as the labeled ligand is displaced by the test compound.
-
Data Analysis: Plot the signal as a function of the test compound concentration and fit the data to a suitable binding model to determine the IC50. The Ki can then be calculated using the Cheng-Prusoff equation.
Logical Relationship: Competitive Binding
Caption: Principle of a competitive binding assay.
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Cellular Milieu
Biochemical assays, while informative, do not fully recapitulate the complex environment inside a cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify that a compound binds to its target protein within intact cells.[21][22][23][24][25] The principle behind CETSA is that ligand binding stabilizes a protein, making it more resistant to thermal denaturation.[22][23][25]
Experimental Rationale: CETSA provides direct evidence of target engagement in a physiologically relevant context. A shift in the melting temperature (Tm) of the target protein in the presence of the compound confirms a physical interaction. This is crucial for validating that the compound can penetrate the cell membrane and bind to its intended target.
Experimental Workflow: CETSA
Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).
Data Interpretation: The data is presented as melting curves, showing the fraction of soluble target protein as a function of temperature. A positive CETSA result is indicated by a rightward shift in the melting curve for compound-treated cells compared to vehicle-treated cells, signifying thermal stabilization of the target protein.
Table 2: Hypothetical CETSA Data for 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one
| Treatment | Melting Temperature (Tm) of Primary Target | ΔTm |
| Vehicle (DMSO) | 48.5 °C | - |
| 10 µM 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one | 53.2 °C | +4.7 °C |
A significant positive ΔTm provides strong evidence of target engagement in a cellular setting.
Conclusion and Future Directions
The investigation of cross-reactivity is a cornerstone of modern drug discovery. For a compound like 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one, which belongs to a pharmacologically diverse chemical class, a systematic and multi-faceted approach to selectivity profiling is non-negotiable. By employing broad-panel kinase screening, quantitative binding assays, and cellular target engagement studies, researchers can build a comprehensive understanding of the compound's interaction profile. The data generated from these studies will be invaluable in guiding lead optimization efforts, interpreting phenotypic data, and ultimately, in the development of a safe and effective therapeutic agent. Any significant off-target interactions identified through these methods should be further investigated to understand their potential clinical implications.
References
-
Pharmaron. Kinase Panel Profiling I Pharmaron CRO Services. [Link]
-
Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]
-
BPS Bioscience. Kinase Screening and Profiling Services. [Link]
-
Fabgennix International. Competition Assay Protocol. [Link]
-
Nadeem Siddiqui, et al. Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research, 2010, 2(4):309-316. [Link]
-
Al-Ostath, A., et al. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold. PubMed, 2021. [Link]
-
Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]
-
NanoTemper Technologies. Assay setup for competitive binding measurements. [Link]
-
Martinez Molina, D., et al. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI, 2016. [Link]
-
Sonigara, B. S., & Ranawat, M. S. Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics, 2019, 9(4-s), 783-787. [Link]
-
Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions. Bio-protocol, 2025. [Link]
-
Grokipedia. Cellular thermal shift assay. [Link]
-
Laqtom, N. N., et al. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central, 2022. [Link]
-
Romano, A., et al. Cross-reactivity among drugs: Clinical problems. ResearchGate, 2005. [Link]
-
Alharbi, N., & Abdulmalek, E. Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Open Journal of Medicinal Chemistry, 2022, 12(2), 47-66. [Link]
-
Synthesis and Medicinal Importance of Benzoxazine, Benzoxazinone and Their Derivatives: A Short Review. springerprofessional.de. [Link]
-
Ryding, S. Cellular Thermal Shift Assay (CETSA). News-Medical.Net, 2020. [Link]
-
Shen, J., et al. The protocol of competitive binding assay. ResearchGate. [Link]
-
Pollard, T. D. A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 2017. [Link]
-
Pichler, W. J. Cross-Reactivity With Drugs at the T Cell Level. Direct MS, 2003. [Link]
-
Testing for Drug Hypersensitivity Syndromes. PubMed Central, 2012. [Link]
-
Guideline for the diagnosis of drug hypersensitivity reactions. NIH, 2015. [Link]
-
Practical Guidance for the Evaluation and Management of Drug Hypersensitivity. American Academy of Allergy, Asthma & Immunology. [Link]
-
El-Hashash, M. A., & Guirguis, D. B. Chemistry of 4H-3,1-Benzoxazin-4-ones. Organic Chemistry: An Indian Journal, 2013, 9(3), 107-124. [Link]
-
Al-Hadedi, A. A. M., et al. Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[12][15]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. NIH, 2024. [Link]
-
Scheme 3 Proposed mechanism for the synthesis of benzoxazin-4-one derivatives. ResearchGate. [Link]
-
Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. NIH. [Link]
-
Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][12][15]oxazin-3(4H). NIH, 2025. [Link]
-
Pawar, S. S., et al. Synthetic And Biological Profile Of 4H-3-1-Benzoxazin-4-One: A Review. ResearchGate, 2016. [Link]
-
Cross-Reactivity, Epitope Spreading, and De Novo Immune Stimulation Are Possible Mechanisms of Cross-Protection of Nonvaccine Human Papillomavirus (HPV) Types in Recipients of HPV Therapeutic Vaccines. PMC, 2015. [Link]
-
Zhao, L., et al. Discovery of 4-phenyl-2H-benzo[b][12][15]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors. PubMed, 2019. [Link]
-
Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. NIH, 2018. [Link]
-
Presumed mechanism for formation of 4H-benzo[d][12][14]oxazin-4-ones. ResearchGate. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jddtonline.info [jddtonline.info]
- 4. ikm.org.my [ikm.org.my]
- 5. uomosul.edu.iq [uomosul.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Medicinal Importance of Benzoxazine, Benzoxazinone and Their Derivatives: A Short Review | springerprofessional.de [springerprofessional.de]
- 10. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of 4-phenyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. キナーゼ選択性プロファイリングサービス [promega.jp]
- 13. pharmaron.com [pharmaron.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. assayquant.com [assayquant.com]
- 17. support.nanotempertech.com [support.nanotempertech.com]
- 18. Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions [jove.com]
- 19. researchgate.net [researchgate.net]
- 20. molbiolcell.org [molbiolcell.org]
- 21. bio-protocol.org [bio-protocol.org]
- 22. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. grokipedia.com [grokipedia.com]
- 24. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 25. news-medical.net [news-medical.net]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one
A Guide to the Safe and Compliant Disposal of 8-Amino-4-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one
As laboratory professionals, our responsibility extends beyond discovery and innovation to ensuring the safety of our personnel and the protection of our environment. The proper management of chemical waste is a cornerstone of this responsibility. This guide provides a detailed protocol for the safe disposal of 8-Amino-4-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one (CAS No. 1018254-91-5), a benzoxazinone derivative used in laboratory and research settings.[1] Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Hazard Assessment and Waste Characterization
Before any disposal protocol can be established, a thorough understanding of the compound's hazards is essential. 8-Amino-4-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one is classified as a hazardous substance based on its potential health effects.[1]
Key Hazards:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[1]
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1]
The NFPA health hazard rating is 2, indicating that intense or continued exposure could lead to temporary incapacitation or possible residual injury without prompt medical attention.[1] Due to these hazards, this compound must be managed as hazardous waste. It is not suitable for drain or standard trash disposal.[3]
| Hazard Classification (GHS-US) | Code | Description | Source |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1] |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation | [1] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [1] |
| Signal Word | - | Warning | [1] |
While specific environmental and long-term toxicity data are not fully available, the aromatic amine structure suggests that caution is warranted to prevent environmental release.[4]
On-Site Handling and Pre-Disposal Procedures
Proper handling within the laboratory is the first step in a safe disposal workflow. This involves stringent personal protection, and correct segregation and labeling of waste streams.
Personal Protective Equipment (PPE)
All personnel handling 8-Amino-4-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one, whether in pure form or as waste, must wear appropriate PPE to prevent exposure.[1]
-
Hand Protection: Wear protective gloves (e.g., nitrile) that conform to 29 CFR 1910.138.[1]
-
Eye and Face Protection: Use chemical safety goggles or glasses and a face shield as specified by 29 CFR 1910.133.[1]
-
Skin and Body Protection: Wear suitable protective clothing to prevent skin contact.[1]
-
Respiratory Protection: In case of inadequate ventilation or when handling the powder, use respiratory protection compliant with 29 CFR 1910.134.[1]
An emergency eye wash fountain and safety shower must be immediately accessible in any area where this compound is handled.[1]
Waste Segregation and Containment
To prevent accidental reactions and ensure proper disposal, waste containing this compound must be carefully segregated.
-
Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container for all solid waste contaminated with 8-Amino-4-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one.
-
Avoid Mixing: Do not mix this waste with other chemical waste streams, particularly strong oxidizing agents, which are incompatible.[1]
-
Solid Waste: This includes unused or expired product, contaminated PPE (gloves, weighing paper, etc.), and any materials used for spill cleanup.
-
Liquid Waste: If the compound is dissolved in a solvent, it should be collected in a separate, clearly labeled hazardous waste container for organic solvents.
Step-by-Step Disposal Protocol
Disposal of this chemical must be carried out in accordance with local, state, and federal regulations. The following protocol provides a general framework that should be adapted to your institution's specific hazardous waste management plan.
Step 1: Collection and Labeling
-
Collect all solid waste in a designated, robust, and sealable container.
-
The container must be labeled clearly and accurately. The label should include:
Step 2: Temporary Storage
-
Store the sealed waste container in a designated, well-ventilated satellite accumulation area or central hazardous waste storage facility.
-
Ensure the storage area is secure and away from incompatible materials.[1]
Step 3: Arrange for Professional Disposal
-
Disposal of this chemical waste must be handled by a licensed and authorized hazardous waste management company.[5] Do not attempt to treat or dispose of the chemical on your own.
-
Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup. Provide them with a complete and accurate description of the waste.
Step 4: Recommended Final Disposal Method
The recommended method for the final treatment of 8-Amino-4-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one is incineration .[1]
-
Why Incineration? High-temperature incineration in a facility equipped with an afterburner and a flue gas scrubber is the preferred method for many organic compounds.[1] This process ensures the complete thermal destruction of the molecule, breaking it down into less harmful components and preventing its release into the environment.
Step 5: Maintain Records
-
Keep detailed records of all hazardous waste generated and disposed of, including dates, quantities, and disposal manifests provided by the waste management company. This documentation is essential for regulatory compliance.
Emergency Procedures for Spills
In the event of an accidental spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.[1]
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area. Ensure the area is well-ventilated.[1]
-
Wear Full PPE: Do not attempt to clean up a spill without the proper personal protective equipment as outlined in Section 2.1.[1]
-
Containment: For solid spills, carefully sweep or shovel the material into a suitable container for disposal, minimizing dust generation.[1]
-
Decontamination: Clean the spill area thoroughly.
-
Waste Disposal: The collected spill material and all cleanup items (e.g., contaminated wipes, PPE) must be placed in a sealed container, labeled as hazardous waste, and disposed of according to the protocol in Section 3.[1]
-
Reporting: Report the incident to your laboratory supervisor and EHS department in accordance with your institution's policies.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 8-Amino-4-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one.
Caption: Disposal workflow for 8-Amino-4-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one.
References
- Synquest Labs. (n.d.). 8-Amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one Safety Data Sheet.
- Benchchem. (2025). Safe Disposal of 2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one: A Guide for Laboratory Professionals.
- Echemi. (n.d.). 8-Amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one Safety Data Sheets.
-
Echemi. (n.d.). 8-AMINO-2-METHYL-2H-BENZO[B][1][2]OXAZIN-3(4H)-ONE Safety Data Sheets. Retrieved from Echemi.com.
- Fisher Scientific. (2024, March 11). SAFETY DATA SHEET: 2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazine.
- Thermo Fisher Scientific. (2016, October 18). SAFETY DATA SHEET.
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- Thermo Fisher Scientific. (2017, May 30). SAFETY DATA SHEET.
- Yale Environmental Health & Safety. (n.d.). DRAIN DISPOSAL OF CHEMICALS.
- U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
- International Labour Organization. (2011, August 3). Aromatic Amino Compounds. In ILO Encyclopaedia of Occupational Health and Safety.
Navigating the Safe Handling of 8-Amino-4-methyl-2H-benzo[b]oxazin-3(4H)-one: A Guide for Laboratory Professionals
Navigating the Safe Handling of 8-Amino-4-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the synthesis and application of novel chemical entities are daily pursuits. Among these, compounds like 8-Amino-4-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one hold significant promise. However, realizing this potential necessitates a foundational commitment to safety. This guide provides essential, immediate safety and logistical information for handling this specific benzoxazinone derivative, moving beyond mere procedural steps to explain the causality behind each recommendation. Our aim is to empower you with the knowledge to create a self-validating system of safety within your laboratory.
Understanding the Hazard Profile
Before any handling, a thorough understanding of the compound's hazard profile is paramount. Safety Data Sheets (SDS) and related toxicological information for 8-Amino-4-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one and structurally similar aromatic amines consistently highlight the following primary hazards:
-
Skin Irritation: Direct contact can cause redness, itching, and inflammation.
-
Serious Eye Irritation: The compound can cause significant eye damage upon contact.
-
Respiratory Irritation: Inhalation of the dust can lead to irritation of the respiratory tract.
While comprehensive toxicological data for this specific molecule may be limited, the known hazards of the aromatic amine class of compounds warrant a cautious approach, treating the substance as potentially harmful upon ingestion and with unknown long-term exposure effects.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate Personal Protective Equipment (PPE) is not a matter of simple preference but a scientifically-driven decision based on the identified risks.
Hand Protection: A Critical Choice
The aromatic amine structure of 8-Amino-4-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one is a key determinant in glove selection. Standard nitrile gloves, while common in laboratory settings, offer poor resistance to many aromatic amines. Therefore, more robust options are necessary.
| Glove Material | Breakthrough Time Rating for Aromatic Amines | Suitability for Handling 8-Amino-4-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one |
| Butyl Rubber | Excellent | Recommended for prolonged handling or in situations with a high risk of splash contact. |
| Neoprene | Good to Excellent | Recommended as a suitable alternative to butyl rubber, offering a balance of chemical resistance and dexterity. |
| Nitrile Rubber | Poor to Fair | Not Recommended for direct handling. May be used as a secondary layer over a more resistant glove for splash protection, but should be replaced immediately upon contact. |
| Latex | Poor | Not Recommended due to poor chemical resistance and potential for allergic reactions. |
Rationale: The choice of butyl rubber or neoprene is based on their superior resistance to permeation by aromatic amines. Breakthrough time, the time it takes for a chemical to penetrate the glove material, is a critical factor. For direct handling, a glove with a longer breakthrough time is essential to ensure user safety.
Eye and Face Protection: Shielding from a Primary Hazard
Given the risk of serious eye irritation, robust eye and face protection is mandatory.
-
Safety Glasses with Side Shields: Offer minimum protection and are not sufficient when handling the solid compound or solutions.
-
Chemical Splash Goggles: These should be worn at all times when there is any risk of splash or dust generation. They provide a seal around the eyes, offering superior protection.
-
Face Shield: A face shield should be worn in addition to chemical splash goggles when handling larger quantities of the solid, when there is a significant risk of splashing, or when working with heated solutions.
Respiratory Protection: Mitigating Inhalation Risks
As a powdered solid, 8-Amino-4-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one presents a respiratory hazard from airborne particulates. The appropriate level of respiratory protection depends on the scale and nature of the work.
Workflow for Selecting Respiratory Protection
Caption: Decision workflow for selecting appropriate respiratory protection.
-
NIOSH-Approved Particulate Respirators: For handling small quantities of the powder where dust generation is minimal but possible, a NIOSH-approved N95 or, preferably, a P100 filtering facepiece respirator is recommended. The "P" rating indicates strong resistance to oil-based aerosols, offering a higher level of protection.
-
Air-Purifying Respirators with Cartridges: For larger scale operations or procedures with a higher potential for dust or aerosol generation, a half-mask or full-face air-purifying respirator (APR) equipped with P100 particulate filters should be used. Given the aromatic nature of the compound, adding an organic vapor (OV) cartridge to the filter setup is a prudent measure to protect against any potential vapors.
-
Supplied-Air Respirators: In situations involving large spills, uncontrolled releases, or where airborne concentrations may exceed the protection factor of an APR, a supplied-air respirator is necessary.
Protective Clothing: A Barrier for the Body
-
Laboratory Coat: A standard lab coat is the minimum requirement.
-
Chemical-Resistant Apron: When handling larger quantities or when there is a significant splash risk, a chemical-resistant apron worn over the lab coat is recommended.
-
Full-Body Suit: For extensive handling or in the event of a large spill, a disposable full-body suit may be required.
-
Closed-toe Shoes: These are mandatory in any laboratory setting.
Operational Plan: From Handling to Disposal
A robust safety plan extends beyond PPE to encompass the entire lifecycle of the chemical in the laboratory.
Step-by-Step Handling Protocol
-
Preparation:
-
Ensure a certified chemical fume hood is available and functioning correctly.
-
Designate a specific area for handling the compound.
-
Have a spill kit readily accessible. The kit should contain an absorbent material, and a decontaminating solution (e.g., a dilute solution of a weak acid like citric acid to form a more soluble salt of the amine).
-
Don all required PPE before handling the compound.
-
-
Weighing and Transfer:
-
Conduct all weighing and transfer operations within the chemical fume hood.
-
Use a spatula or other appropriate tool to handle the solid. Avoid pouring the powder directly, as this can generate dust.
-
If possible, use a balance with a draft shield.
-
-
In-use:
-
Keep containers of the compound sealed when not in use.
-
If preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
-
Post-handling:
-
Decontaminate the work area. Wipe down surfaces with a suitable solvent (e.g., isopropanol) followed by the decontaminating solution.
-
Carefully doff PPE, avoiding contact with any contaminated surfaces.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan: Ensuring Environmental and Personal Safety
Improper disposal of chemical waste poses a significant risk to both personnel and the environment.
Waste Segregation and Collection
-
Solid Waste: All solid waste contaminated with 8-Amino-4-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one, including unused compound, contaminated gloves, weigh boats, and paper towels, must be collected in a clearly labeled, sealed container designated for "Non-Halogenated Organic Solid Waste."
-
Liquid Waste: Solutions containing the compound should be collected in a separate, clearly labeled, sealed container for "Non-Halogenated Organic Liquid Waste."
Decontamination of Glassware and Equipment
-
Initial Rinse: Rinse contaminated glassware and equipment with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the compound. Collect this rinse as "Non-Halogenated Organic Liquid Waste."
-
Decontamination Wash: Wash the rinsed items with a dilute acidic solution (e.g., 5% citric acid) to convert any residual amine into its more water-soluble salt. This wash can then be neutralized and disposed of down the drain with copious amounts of water, in accordance with local regulations.
-
Final Wash: Proceed with standard laboratory glassware washing procedures.
Emergency Procedures: Preparedness is Key
In Case of a Spill
-
Evacuate: Alert others in the immediate area and evacuate if necessary.
-
Isolate: Cordon off the spill area to prevent further contamination.
-
Assess: From a safe distance, assess the extent of the spill and the associated risks.
-
PPE: Don the appropriate PPE, including respiratory protection if the spill is large or has generated significant dust.
-
Contain and Clean:
-
For small powder spills, gently cover with an absorbent material to prevent further aerosolization.
-
For liquid spills, use an appropriate absorbent material to contain the spill.
-
Carefully collect the absorbed material and place it in a sealed container for disposal as hazardous waste.
-
Decontaminate the spill area as described above.
-
In Case of Personal Exposure
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
By integrating these detailed safety protocols into your laboratory's standard operating procedures, you can confidently and safely work with 8-Amino-4-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one, ensuring the well-being of your research team and the integrity of your scientific endeavors.
References
- Synquest Labs. (n.d.). Safety Data Sheet: 8-Amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one.
- Echemi. (n.d.). 8-Amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one Safety Data Sheets.
-
U.S. Environmental Protection Agency. (2022). Personal Protective Equipment. Retrieved from [Link]
-
Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
- SKC Inc. (2024, January 9). SDS 2002 - Aromatic Amine Cleaning Developing Solution.
-
American Chemical Society. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Retrieved from [Link]
-
U.S. Occupational Safety and Health Administration. (n.d.). Respiratory Protection. Retrieved from [Link]
-
National Institute for Occupational Safety and Health. (1996, January). NIOSH Guide to the Selection and Use of Particulate Respirators. DHHS (NIOSH) Publication No. 96-101. Retrieved from [Link]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
